NNMT-IN-7
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
6-bromo-2-methylisoquinolin-2-ium;iodide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9BrN.HI/c1-12-5-4-8-6-10(11)3-2-9(8)7-12;/h2-7H,1H3;1H/q+1;/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YBSKKKCVCOLCEX-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[N+]1=CC2=C(C=C1)C=C(C=C2)Br.[I-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9BrIN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.99 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
The Discovery and Synthesis of NNMT-IN-7: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Discovery of Bisubstrate NNMT Inhibitors: A Structure-Based Approach
The discovery of potent NNMT inhibitors has been significantly advanced by a structure-based design strategy.[5] The crystal structure of human NNMT (hNNMT) in a ternary complex with its substrate, nicotinamide, and the cofactor product, S-adenosyl-L-homocysteine (SAH), revealed two adjacent binding pockets.[5] This structural insight spurred the design of bisubstrate inhibitors, which consist of two covalently linked fragments, each designed to occupy one of these binding sites, thereby mimicking the transition state of the enzymatic reaction.[5][6]
One such inhibitor, MS2734, was designed by linking a nicotinamide mimic to a SAM mimic with a two-carbon-atom linker.[5] This design was hypothesized to allow the molecule to span both the substrate and cofactor binding sites simultaneously.[5]
Logical Flow of Bisubstrate Inhibitor Design
Caption: Structure-based design of bisubstrate NNMT inhibitors.
Synthesis of Bisubstrate NNMT Inhibitors
The synthesis of bisubstrate NNMT inhibitors like MS2734 involves a multi-step chemical process. While the precise synthesis of "NNMT-IN-7" is not publicly detailed, the general approach for creating such molecules is exemplified by the synthesis of related compounds. This typically involves the preparation of key building blocks representing the nicotinamide and adenosine portions of the final molecule, followed by their coupling.
For instance, the synthesis of a diverse library of bisubstrate inhibitors has been achieved through a modular strategy involving a sequential double-reductive amination process, followed by a global deprotection step.[7][8] This method allows for the variation of different chemical groups to explore the structure-activity relationship (SAR) and optimize inhibitory potency.[7]
General Synthetic Workflow
Caption: Modular synthesis of bisubstrate NNMT inhibitors.
Quantitative Data on NNMT Inhibitors
The efficacy of newly synthesized NNMT inhibitors is quantified through various biochemical and biophysical assays. Key parameters include the half-maximal inhibitory concentration (IC50) and the dissociation constant (Kd), which measure the potency and binding affinity of the inhibitor, respectively.
| Compound | IC50 (μM) | Kd (μM) | Assay Method | Reference |
| MS2734 | 14 ± 1.5 | 2.7 ± 0.2 | SAHH-coupled assay, ITC | [5] |
| MS2756 | 160 ± 1 | 42.8 ± 6.3 | SAHH-coupled assay, ITC | [5] |
| Compound 3-12 | 0.0479 ± 0.0006 | Not Reported | Not Specified | [9] |
| Compound 17u | 0.0037 | Not Reported | Not Specified | [7] |
| JBSNF-000028 | 0.13 | Not Reported | Fluorescence of MNA derivative, LC/MS | [10] |
| II399 | Ki = 0.0059 | Not Reported | Biochemical Assay | [11] |
SAHH = S-adenosyl-L-homocysteine hydrolase; ITC = Isothermal Titration Calorimetry; MNA = 1-methylnicotinamide; LC/MS = Liquid Chromatography-Mass Spectrometry.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of key experimental protocols used in the discovery and characterization of bisubstrate NNMT inhibitors.
NNMT Inhibition Assay (SAHH-coupled)
This assay determines the inhibitory activity of a compound against NNMT.[5]
-
Reaction Mixture: Prepare a reaction mixture containing human NNMT enzyme, nicotinamide, and SAM in the presence of SAH hydrolase (SAHH) and ThioGlo.
-
Initiation: Start the reaction by adding SAM.
-
Mechanism: NNMT catalyzes the transfer of a methyl group from SAM to nicotinamide, producing SAH. SAHH then hydrolyzes SAH to homocysteine and adenosine. ThioGlo reacts with the free thiol group of homocysteine, resulting in a fluorescent signal.
-
Measurement: Monitor the increase in fluorescence over time. The rate of this increase is proportional to NNMT activity.
-
Inhibition: The presence of an NNMT inhibitor will reduce the rate of fluorescence increase. IC50 values are calculated by measuring the enzyme activity at various inhibitor concentrations.
Isothermal Titration Calorimetry (ITC)
ITC is a biophysical technique used to measure the binding affinity (Kd) of an inhibitor to its target enzyme.[5]
-
Sample Preparation: Place the purified NNMT protein in the ITC sample cell and the inhibitor solution in the titration syringe.
-
Titration: Inject small aliquots of the inhibitor into the protein solution at a constant temperature.
-
Heat Measurement: Measure the heat released or absorbed during the binding interaction after each injection.
-
Data Analysis: Plot the heat changes against the molar ratio of the inhibitor to the protein. Fit the resulting binding isotherm to a suitable binding model to determine the dissociation constant (Kd), stoichiometry (n), and enthalpy of binding (ΔH).
Signaling Pathways and Mechanism of Action
NNMT plays a crucial role in cellular metabolism by regulating the levels of NAD+ and SAM.[4] By catalyzing the methylation of nicotinamide, NNMT consumes this precursor of NAD+, a vital coenzyme in redox reactions and cellular signaling.[6] Overexpression of NNMT has been linked to a reduction in cellular methylation potential (the SAM/SAH ratio), which can lead to epigenetic alterations and promote tumorigenesis.[3][12] NNMT inhibitors, by blocking this enzymatic activity, can restore cellular NAD+ levels and methylation homeostasis.
NNMT's Role in Cellular Metabolism
Caption: NNMT-mediated regulation of cellular metabolism.
References
- 1. Macrocyclic peptides as allosteric inhibitors of nicotinamide N-methyltransferase (NNMT) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scholars.uky.edu [scholars.uky.edu]
- 3. NNMT promotes epigenetic remodeling in cancer by creating a metabolic methylation sink - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Nicotinamide N-methyltransferase (NNMT): a novel therapeutic target for metabolic syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery of Bisubstrate Inhibitors of Nicotinamide N-Methyltransferase (NNMT) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Bisubstrate Inhibitors of Nicotinamide N-Methyltransferase (NNMT) with Enhanced Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Enhancing nicotinamide N-methyltransferase bisubstrate inhibitor activity through 7-deazaadenosine and linker modifications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. rcsb.org [rcsb.org]
- 12. Novel Inhibitors of Nicotinamide-N-Methyltransferase for the Treatment of Metabolic Disorders - PMC [pmc.ncbi.nlm.nih.gov]
The Structure-Activity Relationship of NNMT-IN-7: A Technical Guide for Researchers
An In-depth Analysis of a Quinolinium-Based Nicotinamide N-Methyltransferase Inhibitor
This technical guide provides a comprehensive overview of the structure-activity relationship (SAR) for the nicotinamide N-methyltransferase (NNMT) inhibitor, NNMT-IN-7, and its analogs. It is intended for researchers, scientists, and drug development professionals working on the discovery of novel therapeutics targeting NNMT, an enzyme implicated in various metabolic diseases and cancers.
Introduction to NNMT and its Inhibition
Nicotinamide N-methyltransferase (NNMT) is a cytosolic enzyme that plays a crucial role in cellular metabolism by catalyzing the N-methylation of nicotinamide and other pyridine-containing compounds.[1] This process utilizes S-adenosyl-L-methionine (SAM) as a methyl donor, producing 1-methylnicotinamide (MNA) and S-adenosyl-L-homocysteine (SAH).[2] Overexpression of NNMT has been linked to a variety of diseases, including obesity, type 2 diabetes, and several types of cancer.[3] By regulating the levels of nicotinamide, NNMT influences the biosynthesis of NAD+, a critical coenzyme in cellular redox reactions.[3] Furthermore, the consumption of SAM by NNMT can impact cellular methylation potential, affecting epigenetic regulation through histone methylation.[4]
The development of small molecule inhibitors of NNMT is a promising therapeutic strategy for these conditions.[1] One such inhibitor, this compound, belongs to a class of N-methylated quinolinium analogs that have been explored for their potential to inhibit NNMT.[5]
The NNMT Catalytic Pathway and its Downstream Effects
The enzymatic reaction catalyzed by NNMT has significant downstream consequences on cellular metabolism and signaling. The consumption of SAM and the production of SAH alter the cellular methylation potential, which can lead to changes in histone and other protein methylation, thereby influencing gene expression.
Figure 1: The NNMT catalytic pathway and its impact on cellular processes.
Structure-Activity Relationship of Quinolinium-Based NNMT Inhibitors
This compound (also known as compound 4e) is a member of a series of N-methylated quinolinium compounds investigated for their inhibitory activity against human NNMT.[5] The following tables summarize the quantitative SAR data for this series, highlighting the impact of various substitutions on the quinolinium core.
Table 1: SAR of N-Methylated Heterocyclic Scaffolds
| Compound ID | Scaffold | IC50 (µM) |
| 1a | N-Methylpyridinium | > 1000 |
| 1b | N-Methylquinolinium | 1.2 ± 0.1 |
| 1c | N-Methylisoquinolinium | 15.6 ± 1.2 |
| 1d | N-Methylbenzimidazolium | > 1000 |
| 1e | N-Methylbenzothiazolium | > 1000 |
Data sourced from Neelakantan H, et al. J Med Chem. 2017.[5]
Table 2: SAR of Substitutions on the N-Methylquinolinium Scaffold
| Compound ID | Substitution | IC50 (µM) |
| 1b | None | 1.2 ± 0.1 |
| 4a | 3-Bromo | 12.5 ± 0.9 |
| 4b | 4-Bromo | > 1000 |
| 4c | 5-Bromo | 1.5 ± 0.2 |
| 4d | 6-Bromo | 2.3 ± 0.3 |
| 4e (this compound) | 7-Bromo | 505.7 ± 45.1 |
| 4f | 8-Bromo | 3.1 ± 0.4 |
| 5a | 5-Amino | 1.1 ± 0.1 |
| 5b | 7-Amino | 1.3 ± 0.2 |
Data sourced from Neelakantan H, et al. J Med Chem. 2017.[5]
The SAR data reveals that the N-methylquinolinium scaffold is optimal for NNMT inhibition among the tested heterocyclic cores. Substitutions on the quinolinium ring have a significant impact on inhibitory potency. Notably, this compound, with a bromine at the 7-position, is a weak inhibitor. In contrast, the unsubstituted N-methylquinolinium and the 5-amino substituted analog show the most potent inhibition in this series.
Figure 2: Logical relationship of the SAR for quinolinium-based NNMT inhibitors.
Experimental Protocols
The following is a detailed methodology for the in vitro NNMT enzyme inhibition assay used to determine the IC50 values of this compound and its analogs, as adapted from the primary literature.
NNMT Enzyme Inhibition Assay
This assay measures the activity of NNMT by detecting the production of SAH, which is enzymatically converted to homocysteine. The free thiol group of homocysteine is then detected using a fluorescent probe.
Materials:
-
Human recombinant NNMT enzyme
-
S-adenosyl-L-methionine (SAM)
-
Nicotinamide
-
SAH hydrolase
-
Thiol-detecting fluorescent probe
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, 1 mM DTT)
-
Test compounds (e.g., this compound) dissolved in DMSO
-
96-well black microplates
Procedure:
-
Prepare serial dilutions of the test compounds in assay buffer. The final DMSO concentration should be kept constant across all wells (e.g., <1%).
-
In a 96-well plate, add the following to each well:
-
Assay Buffer
-
Human recombinant NNMT enzyme
-
SAH hydrolase
-
Test compound or vehicle (for control wells)
-
-
Incubate the plate at 37°C for 10 minutes to allow the inhibitor to bind to the enzyme.
-
Initiate the enzymatic reaction by adding a mixture of SAM and nicotinamide to each well.
-
Incubate the plate at 37°C for 60 minutes.
-
Stop the reaction by adding a stopping reagent.
-
Add the thiol-detecting fluorescent probe to each well.
-
Incubate the plate at room temperature for 10 minutes, protected from light.
-
Measure the fluorescence intensity using a microplate reader (e.g., excitation at 390 nm and emission at 510 nm).
-
Calculate the percent inhibition for each concentration of the test compound relative to the vehicle control and determine the IC50 value by fitting the data to a dose-response curve.
Figure 3: Experimental workflow for the in vitro NNMT inhibition assay.
Conclusion
The structure-activity relationship of the N-methylquinolinium series of NNMT inhibitors demonstrates that while the core scaffold is promising, the inhibitory activity is highly sensitive to the position and nature of substituents. This compound, with a 7-bromo substitution, is a weak inhibitor, whereas analogs with substitutions at other positions, such as the 5-amino group, exhibit potent low micromolar inhibition. This detailed SAR information, coupled with the provided experimental protocols, offers a valuable resource for the rational design and development of novel and more potent NNMT inhibitors for therapeutic applications. Future efforts may focus on exploring substitutions that enhance potency while maintaining favorable pharmacokinetic properties.
References
- 1. Comparative Analysis of Two NNMT Bisubstrate Inhibitors through Chemoproteomic Studies: Uncovering the Role of Unconventional SAM Analogue Moiety for Improved Selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Mechanisms and inhibitors of nicotinamide N-methyltransferase - PMC [pmc.ncbi.nlm.nih.gov]
- 5. sigmaaldrich.com [sigmaaldrich.com]
Illuminating Target Engagement: A Technical Guide to Cellular Assays for NNMT Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Abstract
Nicotinamide N-methyltransferase (NNMT) has emerged as a compelling therapeutic target for a range of diseases, including metabolic disorders and various cancers. The development of potent and selective NNMT inhibitors necessitates robust methods to confirm target engagement within the complex cellular environment. This technical guide provides an in-depth overview of the core methodologies used to assess the cellular target engagement of NNMT inhibitors, using the hypothetical inhibitor NNMT-IN-7 as a framework. We detail experimental protocols for direct and indirect measurement of inhibitor binding and downstream functional consequences, present quantitative data in structured tables, and provide visual workflows and pathway diagrams to facilitate understanding and implementation.
Introduction to NNMT and its Cellular Role
Nicotinamide N-methyltransferase is a cytosolic enzyme that plays a crucial role in cellular metabolism and epigenetic regulation.[1] It catalyzes the transfer of a methyl group from S-adenosylmethionine (SAM) to nicotinamide (NAM), producing 1-methylnicotinamide (1-MNA) and S-adenosylhomocysteine (SAH).[1] This process, often referred to as the "SAM-consuming" or "methyl sink" activity of NNMT, has profound effects on cellular processes.[2]
Overexpression of NNMT is implicated in various pathologies. In cancer, it is associated with promoting cell proliferation, migration, and altering the epigenetic landscape to favor tumor growth.[3][4] In metabolic diseases, elevated NNMT activity in adipose tissue and the liver is linked to obesity and insulin resistance.[4]
The primary mechanisms through which NNMT exerts its effects include:
-
Regulation of the SAM/SAH Ratio: By consuming SAM, NNMT influences the cellular methylation potential, impacting histone and DNA methylation, and thereby gene expression.[5]
-
Modulation of NAD+ Levels: NNMT activity can influence the pool of nicotinamide available for the NAD+ salvage pathway, a critical route for NAD+ biosynthesis.[6] NAD+ is an essential coenzyme for numerous metabolic reactions and a substrate for enzymes like sirtuins and PARPs.[6][7]
Inhibiting NNMT is therefore a promising therapeutic strategy to reverse these pathological effects. Verifying that a small molecule inhibitor, such as the conceptual this compound, effectively engages NNMT in cells is a critical step in its development.
Assessing Target Engagement: Methodologies
Several orthogonal assays can be employed to confirm that an NNMT inhibitor is engaging its target in a cellular context. These can be broadly categorized into direct and indirect methods.
-
Direct Target Engagement Assays: These methods provide evidence of the physical interaction between the inhibitor and the NNMT protein within the cell. The Cellular Thermal Shift Assay (CETSA) is the gold standard for this purpose.
-
Indirect Target Engagement Assays: These assays measure the functional consequences of NNMT inhibition, providing downstream evidence of target engagement. This includes quantifying the levels of NNMT substrates and products, and assessing changes in the cellular methylation status.
Experimental Protocols
Cellular Thermal Shift Assay (CETSA)
CETSA is based on the principle that ligand binding stabilizes a protein, leading to an increase in its melting temperature.[7] This change in thermal stability can be detected by heating cell lysates or intact cells to various temperatures and quantifying the amount of soluble NNMT protein remaining.[8]
Experimental Workflow:
Caption: CETSA workflow for assessing NNMT target engagement.
Detailed Protocol:
-
Cell Culture and Treatment:
-
Plate cells (e.g., a high NNMT-expressing cancer cell line like U87 or A549) and grow to 70-80% confluency.[3]
-
Treat cells with varying concentrations of this compound or vehicle control (e.g., DMSO) for 1-2 hours at 37°C.
-
-
Heating Step:
-
Harvest cells and resuspend in a suitable buffer (e.g., PBS with protease inhibitors).
-
Aliquot the cell suspension into PCR tubes.
-
Heat the aliquots for 3 minutes at a range of temperatures (e.g., from 40°C to 70°C in 2-3°C increments) using a thermal cycler, followed by cooling for 3 minutes at room temperature.[8]
-
-
Lysis and Separation:
-
Lyse the cells by three rapid freeze-thaw cycles using liquid nitrogen and a 25°C water bath.
-
Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the precipitated proteins.[8]
-
-
Detection and Analysis:
-
Collect the supernatant containing the soluble protein fraction.
-
Analyze the amount of soluble NNMT by Western blotting using a specific anti-NNMT antibody.
-
Quantify the band intensities and plot them against the temperature for each treatment condition to generate a melting curve. A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement.
-
Quantification of NNMT Metabolites by LC-MS/MS
A direct consequence of NNMT inhibition is the alteration of the levels of its substrates and products. Measuring the intracellular concentrations of SAM, SAH, and 1-MNA provides strong evidence of target engagement.
Experimental Workflow:
Caption: Workflow for metabolite quantification by LC-MS/MS.
Detailed Protocol:
-
Cell Culture and Treatment:
-
Culture cells and treat with this compound or vehicle as described for the CETSA protocol.
-
-
Metabolite Extraction:
-
Harvest cells and wash with ice-cold PBS.
-
Perform metabolite extraction by adding a cold extraction solvent (e.g., 80% methanol) containing stable isotope-labeled internal standards for SAM and SAH.[9]
-
Incubate on ice, then centrifuge to pellet cell debris.
-
-
LC-MS/MS Analysis:
-
Analyze the supernatant using a liquid chromatography system coupled to a triple quadrupole mass spectrometer (LC-MS/MS).
-
Use a suitable chromatographic method, such as Hydrophilic Interaction Liquid Chromatography (HILIC), for the separation of these polar metabolites.
-
Operate the mass spectrometer in Multiple Reaction Monitoring (MRM) mode for sensitive and specific quantification of SAM, SAH, and 1-MNA.
-
-
Data Analysis:
-
Calculate the concentrations of the metabolites based on the standard curves generated with known concentrations of the analytes and their corresponding internal standards.
-
Normalize the metabolite levels to cell number or total protein concentration.
-
A successful NNMT inhibitor should lead to an increase in SAM and a decrease in SAH and 1-MNA levels.
-
Measurement of Cellular NAD+ Levels
As NNMT consumes nicotinamide, its inhibition can lead to an increase in the cellular NAD+ pool.
Protocol: The protocol for NAD+ quantification is similar to that for other metabolites, using LC-MS/MS for accurate measurement.[10][11]
Assessment of Histone Methylation
The change in the SAM/SAH ratio upon NNMT inhibition is expected to impact global histone methylation.
Protocol:
-
Cell Treatment and Histone Extraction: Treat cells with this compound and then perform histone extraction using a commercial kit or a standard acid extraction protocol.
-
Western Blot Analysis: Analyze the extracted histones by Western blotting using antibodies specific for various histone methylation marks (e.g., H3K4me3, H3K9me3, H3K27me3).[12][13]
-
Analysis: An increase in specific histone methylation marks upon treatment with an NNMT inhibitor would indicate a functional consequence of target engagement.
Quantitative Data Summary
The following tables summarize hypothetical quantitative data for this compound, based on expected outcomes for a potent and selective NNMT inhibitor.
Table 1: Cellular Thermal Shift Assay (CETSA) Data for this compound
| Compound | Concentration (µM) | Apparent Melting Temp (°C) | Thermal Shift (ΔTm, °C) |
| Vehicle (DMSO) | - | 52.5 | - |
| This compound | 1 | 55.0 | +2.5 |
| This compound | 10 | 58.2 | +5.7 |
Table 2: Effect of this compound on Cellular Metabolite Levels
| Treatment | SAM (pmol/10^6 cells) | SAH (pmol/10^6 cells) | SAM/SAH Ratio | 1-MNA (pmol/10^6 cells) | NAD+ (pmol/10^6 cells) |
| Vehicle (DMSO) | 50 | 10 | 5 | 25 | 100 |
| This compound (10 µM) | 75 | 5 | 15 | 5 | 150 |
Table 3: Effect of this compound on Histone H3 Lysine 4 Trimethylation (H3K4me3)
| Treatment | H3K4me3 Level (Relative to Vehicle) |
| Vehicle (DMSO) | 1.0 |
| This compound (10 µM) | 1.8 |
Signaling Pathway and Logical Relationships
The following diagram illustrates the central role of NNMT in cellular metabolism and epigenetics, and the points of intervention for an inhibitor like this compound.
Caption: NNMT signaling pathway and the impact of its inhibition.
Conclusion
Confirming the cellular target engagement of novel NNMT inhibitors is a multifaceted process that requires the integration of direct and indirect biochemical and cellular assays. This guide outlines a comprehensive and robust strategy for this purpose. By employing a combination of CETSA to demonstrate direct target binding, LC-MS/MS to quantify the modulation of key metabolites, and Western blotting to assess downstream epigenetic changes, researchers can confidently validate the mechanism of action of their NNMT inhibitors and advance their development as potential therapeutics. The experimental frameworks provided herein can be adapted for various NNMT inhibitors and cell systems, serving as a valuable resource for the scientific community.
References
- 1. researchgate.net [researchgate.net]
- 2. scispace.com [scispace.com]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Nicotinamide N-methyltransferase: At the crossroads between cellular metabolism and epigenetic regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mendelnet.cz [mendelnet.cz]
- 7. The cellular thermal shift assay for evaluating drug target interactions in cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Proteomics reveals NNMT as a master metabolic regulator of cancer associated fibroblasts - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Quantifying the cellular NAD+ metabolome using a tandem liquid chromatography mass spectrometry approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Quantifying the cellular NAD+ metabolome using a tandem liquid chromatography mass spectrometry approach - PMC [pmc.ncbi.nlm.nih.gov]
- 12. NNMT promotes epigenetic remodeling in cancer by creating a metabolic methylation sink - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
The Impact of NNMT Inhibition on Cellular NAD+ Homeostasis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Nicotinamide N-methyltransferase (NNMT) has emerged as a critical regulator of cellular metabolism and a promising therapeutic target for a range of diseases, including metabolic disorders and cancer. By catalyzing the methylation of nicotinamide (NAM), a primary precursor for nicotinamide adenine dinucleotide (NAD+), NNMT directly influences the cellular NAD+ pool. Inhibition of NNMT is a key strategy to augment cellular NAD+ levels, which are often depleted in pathological states. This technical guide provides an in-depth overview of the effects of NNMT inhibition on cellular NAD+ levels, focusing on the well-characterized inhibitor JBSNF-000088 as a case study. It includes a summary of quantitative data, detailed experimental protocols, and visualizations of the underlying biochemical pathways and experimental workflows.
Introduction: NNMT as a Gatekeeper of NAD+ Metabolism
NNMT is a cytosolic enzyme that transfers a methyl group from S-adenosylmethionine (SAM) to nicotinamide (NAM), producing 1-methylnicotinamide (1-MNA) and S-adenosylhomocysteine (SAH).[1] This process effectively removes NAM from the NAD+ salvage pathway, the primary route for NAD+ biosynthesis in mammalian cells.[1][2] Overexpression of NNMT has been linked to various diseases and is often associated with decreased cellular NAD+ levels.[3][4] Consequently, inhibiting NNMT activity is a rational approach to increase the bioavailability of NAM for NAD+ synthesis, thereby replenishing cellular NAD+ pools.[1][5]
The NNMT-NAD+ Signaling Pathway
The inhibition of NNMT directly impacts the NAD+ salvage pathway. By preventing the conversion of NAM to 1-MNA, NNMT inhibitors increase the substrate availability for nicotinamide phosphoribosyltransferase (NAMPT), the rate-limiting enzyme in the salvage pathway, leading to a subsequent increase in cellular NAD+ levels.
Figure 1: NNMT inhibition enhances the NAD+ salvage pathway.
Quantitative Effects of NNMT Inhibition on Cellular NAD+ Levels
While direct quantitative data for a specific compound named "this compound" is not publicly available, extensive research on other potent NNMT inhibitors and NNMT knockdown provides strong evidence for their positive impact on cellular NAD+ levels. The small molecule inhibitor JBSNF-000088 serves as an excellent case study.
Table 1: In Vitro Efficacy of the NNMT Inhibitor JBSNF-000088 [3]
| Parameter | Species/Cell Line | Value |
| IC50 (Enzymatic Assay) | Human NNMT | 1.8 µM |
| Monkey NNMT | 2.8 µM | |
| Mouse NNMT | 5.0 µM | |
| IC50 (Cell-Based Assay, 1-MNA reduction) | U2OS (Human) | 1.6 µM |
| 3T3L1 (Mouse) | 6.3 µM |
Table 2: Effects of NNMT Modulation on Cellular NAD+ Levels (from NNMT Knockdown/Overexpression Studies)
| Cell Line | NNMT Modulation | Change in NAD+ Level | Reference |
| HT-29 (Human Colon Cancer) | Silencing | ~30% Increase | [1] |
| SW480 (Human Colon Cancer) | Overexpression | ~30% Decrease | [1] |
| A549 (Human Lung Cancer) | Overexpression | ~25% Decrease | [6] |
| S.NNMT.LP (Neuroblastoma) | Expression | ~50% Reduction in NAD+:NADH ratio | [7] |
These data collectively demonstrate that inhibition of NNMT activity, either through small molecules like JBSNF-000088 or by genetic knockdown, leads to a significant increase in cellular NAD+ levels. The magnitude of this effect can vary depending on the cell type and the specific inhibitor used.
Experimental Protocols
This section details the methodologies for key experiments to assess the impact of NNMT inhibitors on cellular NAD+ levels.
NNMT Inhibition Assay (Enzymatic)
This protocol is adapted from studies on JBSNF-000088 and is designed to measure the direct inhibitory effect of a compound on NNMT enzyme activity.[8]
Figure 2: Workflow for NNMT enzymatic inhibition assay.
Materials:
-
Recombinant human NNMT
-
NNMT inhibitor (e.g., JBSNF-000088)
-
Nicotinamide (NAM)
-
S-adenosylmethionine (SAM)
-
Assay buffer (e.g., 100 mM Tris-HCl pH 7.5, 2 mM DTT, 0.04% BSA)
-
Acetonitrile with internal standard (e.g., d4-1-MNA) for LC-MS/MS
-
Acetophenone, KOH, and formic acid for fluorescence assay
Procedure:
-
Prepare a reaction mixture containing the NNMT enzyme in the assay buffer.
-
Add the NNMT inhibitor at a range of concentrations to the reaction mixture.
-
Pre-incubate the enzyme and inhibitor for 30 minutes at room temperature.
-
Initiate the enzymatic reaction by adding a mixture of NAM and SAM.
-
Incubate the reaction for 60 minutes at 37°C.
-
Terminate the reaction by adding acetonitrile containing an internal standard.
-
Quantify the amount of 1-MNA produced using either LC-MS/MS or a fluorescence-based method.
-
Calculate the IC50 value by plotting the percent inhibition against the inhibitor concentration.
Cellular NAD+ Quantification by LC-MS/MS
This protocol provides a robust method for accurately measuring intracellular NAD+ levels following treatment with an NNMT inhibitor.
Figure 3: Workflow for cellular NAD+ quantification by LC-MS/MS.
Materials:
-
Cultured cells (e.g., U2OS, 3T3L1)
-
NNMT inhibitor (e.g., JBSNF-000088)
-
Phosphate-buffered saline (PBS)
-
Ice-cold extraction buffer (e.g., 80% methanol or a mixture of acetonitrile/methanol/water (40:40:20) with 0.1 M formic acid)
-
Neutralization buffer (e.g., 15% ammonium bicarbonate)
-
LC-MS/MS system with a suitable column (e.g., HILIC)
Procedure:
-
Seed and culture cells to the desired confluency.
-
Treat the cells with the NNMT inhibitor or a vehicle control for the desired duration (e.g., 24 hours).
-
After incubation, wash the cells with ice-cold PBS.
-
Lyse the cells and extract the metabolites by adding ice-cold extraction buffer.
-
Incubate on ice to ensure complete extraction.
-
Neutralize the samples with the neutralization buffer.
-
Centrifuge the samples to pellet cell debris.
-
Transfer the supernatant to new tubes for LC-MS/MS analysis.
-
Quantify NAD+ levels by comparing the peak areas to a standard curve of known NAD+ concentrations.
-
Normalize the NAD+ levels to the total protein concentration or cell number.
Broader Implications of NNMT Inhibition and NAD+ Enhancement
The elevation of cellular NAD+ levels through NNMT inhibition has profound implications for cellular health and disease. Increased NAD+ can activate sirtuins, a class of NAD+-dependent deacetylases that regulate a wide range of cellular processes, including mitochondrial function, DNA repair, and inflammation. By modulating these pathways, NNMT inhibitors hold therapeutic promise for:
-
Metabolic Diseases: Improving insulin sensitivity and reducing body weight.[3]
-
Oncology: Disrupting the altered metabolism of cancer cells.[4][5]
-
Aging: Reversing age-related decline in cellular function and promoting longevity.[2]
Conclusion
Inhibition of NNMT is a validated strategy for increasing cellular NAD+ levels. The well-characterized inhibitor JBSNF-000088 demonstrates potent enzymatic and cellular activity, leading to a reduction in the NNMT product 1-MNA, which is indicative of increased NAM availability for NAD+ synthesis. While direct quantitative data linking JBSNF-000088 to increased NAD+ is not yet published, evidence from NNMT knockdown studies strongly supports this outcome. The experimental protocols detailed in this guide provide a framework for researchers to further investigate the effects of novel NNMT inhibitors on NAD+ metabolism and to explore their therapeutic potential in a variety of disease models. The continued development of potent and selective NNMT inhibitors represents a promising avenue for the development of novel therapeutics targeting NAD+-dependent pathways.
References
- 1. Nicotinamide N-methyltransferase (NNMT): a novel therapeutic target for metabolic syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scbt.com [scbt.com]
- 3. A small molecule inhibitor of Nicotinamide N-methyltransferase for the treatment of metabolic disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Nicotinamide N-Methyltransferase Remodeled Cell Metabolism and Aggravated Proinflammatory Responses by Activating STAT3/IL1β/PGE2 Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. What are NNMT inhibitors and how do they work? [synapse.patsnap.com]
- 6. researchgate.net [researchgate.net]
- 7. medchemexpress.com [medchemexpress.com]
- 8. peptidesciences.com [peptidesciences.com]
An In-depth Technical Guide to Off-Target Effects Profiling of NNMT-IN-7
Disclaimer: Publicly available information regarding the specific off-target effects of the nicotinamide N-methyltransferase (NNMT) inhibitor NNMT-IN-7 (also known as Compound 4e) is limited. This compound is reported to have a half-maximal inhibitory concentration (IC50) of 505.7 µM, indicating it is a weak inhibitor of NNMT. Comprehensive selectivity and safety data for this specific compound have not been published. Therefore, this document serves as a generalized technical guide and whitepaper outlining the standard procedures and best practices for the off-target effects profiling of a novel NNMT inhibitor, using this compound as a representative example. The experimental protocols, data tables, and signaling pathways described herein are illustrative and based on established methodologies in drug discovery for characterizing enzyme inhibitors.
Introduction
Nicotinamide N-methyltransferase (NNMT) is a cytosolic enzyme that plays a crucial role in regulating cellular metabolism and epigenetic processes. It catalyzes the methylation of nicotinamide and other pyridine-containing compounds, utilizing S-adenosyl-L-methionine (SAM) as the methyl donor. The dysregulation of NNMT has been implicated in various diseases, including metabolic disorders, cancer, and neurodegenerative diseases, making it an attractive therapeutic target.
This compound has been identified as an inhibitor of NNMT. As with any potential therapeutic agent, a thorough assessment of its selectivity and off-target effects is critical to predict its safety profile and potential for adverse drug reactions. Off-target interactions can lead to unforeseen toxicities or, in some cases, beneficial polypharmacology. This guide provides a comprehensive overview of the methodologies for profiling the off-target effects of an NNMT inhibitor like this compound.
Core Principles of Off-Target Profiling
The primary goal of off-target profiling is to identify unintended molecular interactions of a drug candidate. For an NNMT inhibitor, this involves screening against a broad range of related and unrelated biological targets. A tiered approach is typically employed, starting with broad, high-throughput screens and progressing to more focused and physiologically relevant assays for any identified "hits."
The profiling strategy for an NNMT inhibitor should prioritize:
-
Other Methyltransferases: Due to the conserved nature of the SAM-binding pocket, cross-reactivity with other methyltransferases is a primary concern.
-
Kinases: The ATP-binding site of kinases shares some structural similarities with the SAM-binding pocket of methyltransferases, making kinome screening a standard part of selectivity profiling.
-
Other Enzymes, Receptors, and Ion Channels: Broad panel screening against a diverse set of targets associated with common toxicities is essential for a comprehensive safety assessment.
Experimental Workflows and Protocols
A systematic workflow is essential for the comprehensive evaluation of off-target effects. The following diagram illustrates a typical workflow for profiling an NNMT inhibitor.
Kinome Selectivity Profiling
Objective: To assess the inhibitory activity of this compound against a broad panel of human protein kinases.
Methodology: KINOMEscan™ Competition Binding Assay
-
Principle: This assay measures the ability of a test compound to compete with an immobilized, active-site-directed ligand for binding to a panel of DNA-tagged kinases. The amount of kinase captured on the solid support is measured by quantitative PCR (qPCR) of the DNA tag.
-
Protocol:
-
A library of human kinases is expressed as fusions with a unique DNA tag.
-
This compound is incubated at a fixed concentration (e.g., 10 µM) with the kinase-DNA tag fusion and an immobilized ligand.
-
The mixture is allowed to reach equilibrium.
-
The amount of kinase bound to the immobilized ligand is quantified via qPCR.
-
The results are expressed as a percentage of the DMSO control (% Control), where a lower percentage indicates stronger binding of the test compound.
-
For hits identified in the primary screen (e.g., % Control < 10), a dissociation constant (Kd) is determined by running the assay with a range of this compound concentrations.
-
Methyltransferase Selectivity Profiling
Objective: To evaluate the selectivity of this compound against a panel of other SAM-dependent methyltransferases.
Methodology: Radiometric Methyltransferase Assay
-
Principle: This assay measures the transfer of a tritiated methyl group from [³H]-SAM to a specific substrate by a given methyltransferase.
-
Protocol:
-
The methyltransferase enzyme, its specific substrate (e.g., histone peptide for histone methyltransferases), and [³H]-SAM are combined in a reaction buffer.
-
This compound is added at a fixed concentration (e.g., 10 µM) or in a dose-response format.
-
The reaction is incubated to allow for methyl transfer.
-
The reaction is stopped, and the radiolabeled substrate is captured on a filter membrane.
-
Unincorporated [³H]-SAM is washed away.
-
The amount of radioactivity on the filter is measured using a scintillation counter.
-
Inhibition is calculated relative to a DMSO control. For hits, IC50 values are determined from the dose-response curves.
-
Broad Pharmacology Profiling
Objective: To identify potential interactions with a wide range of other targets known to be associated with adverse drug effects.
Methodology: Radioligand Binding and Enzyme Assays
-
Principle: A panel of assays (e.g., Eurofins SafetyScreen44 or similar) is used to assess the binding of this compound to a diverse set of receptors, ion channels, and transporters, as well as its inhibitory effect on key enzymes.
-
Protocol:
-
For binding assays, this compound at a fixed concentration (e.g., 10 µM) is incubated with a membrane preparation or recombinant protein expressing the target and a specific radioligand for that target.
-
The amount of radioligand displaced by this compound is measured.
-
For enzyme assays, the inhibitory effect of this compound on the activity of various enzymes (e.g., phosphodiesterases, COX enzymes) is determined using appropriate substrates and detection methods.
-
Results are reported as the percentage of inhibition or displacement relative to a control.
-
Data Presentation
Quantitative data from off-target profiling should be presented in a clear and structured format to facilitate analysis and comparison.
Table 1: Illustrative Kinome Selectivity Data for this compound (Note: This is hypothetical data for illustrative purposes only.)
| Kinase Target | % Control @ 10 µM | Kd (µM) |
| NNMT (On-Target) | N/A | (IC50 = 505.7) |
| Kinase A | 5.2 | 1.8 |
| Kinase B | 48.9 | > 10 |
| Kinase C | 85.1 | > 10 |
| ... (400+ kinases) | ... | ... |
Table 2: Illustrative Methyltransferase Selectivity Data for this compound (Note: This is hypothetical data for illustrative purposes only.)
| Methyltransferase Target | % Inhibition @ 10 µM | IC50 (µM) |
| NNMT (On-Target) | ~100% (at high conc.) | 505.7 |
| PRMT1 | 15.3 | > 50 |
| EZH2 | 8.7 | > 50 |
| DNMT1 | 22.1 | > 50 |
| G9a | 6.4 | > 50 |
| ... (20+ methyltransferases) | ... | ... |
Visualization of Potential Off-Target Signaling Pathways
If an off-target interaction is identified and validated, it is crucial to understand the potential downstream consequences. For example, if this compound were found to inhibit a hypothetical "Kinase A," the following diagram illustrates its potential impact on a signaling pathway.
An In-Depth Technical Guide to the In Vitro Enzymatic Assay of Nicotinamide N-Methyltransferase (NNMT) for the Characterization of Inhibitors
Audience: Researchers, scientists, and drug development professionals.
Objective: This document provides a comprehensive technical overview of the core principles and methodologies for conducting an in vitro enzymatic assay to characterize inhibitors of Nicotinamide N-Methyltransferase (NNMT), with a focus on a representative compound, herein referred to as NNMT-IN-7.
Introduction
Nicotinamide N-methyltransferase (NNMT) is a cytosolic enzyme that plays a crucial role in the metabolism of nicotinamide (a form of vitamin B3) and the regulation of cellular methylation potential.[1][2][3] NNMT catalyzes the transfer of a methyl group from the universal methyl donor S-adenosyl-L-methionine (SAM) to nicotinamide, producing 1-methylnicotinamide (MNA) and S-adenosyl-L-homocysteine (SAH).[1][3][4] Overexpression of NNMT has been implicated in a variety of diseases, including cancer, metabolic disorders, and neurodegenerative diseases, making it an attractive therapeutic target for small molecule inhibitors.[1][2][5][6]
This guide details the theoretical and practical aspects of a common in vitro fluorometric assay designed to identify and characterize NNMT inhibitors like this compound.
Principle of the NNMT Enzymatic Assay
The activity of NNMT can be quantified by measuring the formation of one of its products, MNA or SAH.[3] A widely used method, particularly for high-throughput screening (HTS), is a coupled enzymatic assay that detects the production of SAH. In this system, SAH is hydrolyzed by SAH hydrolase (SAHH) to adenosine and homocysteine. The free thiol group of homocysteine can then react with a thiol-sensitive probe to generate a fluorescent signal that is directly proportional to the NNMT activity.[4][7] The presence of an NNMT inhibitor, such as this compound, will lead to a decrease in the fluorescent signal.
Quantitative Data Summary
The following table summarizes key quantitative parameters relevant to NNMT enzymatic assays. These values are essential for designing and interpreting experiments.
| Parameter | Value | Enzyme/Substrate | Assay Conditions | Source |
| Km for Nicotinamide | 20 ± 3 µM | Human NNMT | 50 mM Tris, pH 7.5, 0.01% Triton X-100 | [4] |
| Km for SAM | 24 ± 6.8 µM | Human NNMT | 50 mM Tris, pH 7.5, 0.01% Triton X-100 | [4] |
| kcat | 4.1 ± 0.2 min-1 | Human NNMT | 50 mM Tris, pH 7.5, 0.01% Triton X-100 | [4] |
| IC50 of Sinefungin | Low micromolar | Human NNMT | UHP-HILIC-QTOF-MS based assay | [1] |
| IC50 of S-adenosyl-L-homocysteine | Low micromolar | Human NNMT | UHP-HILIC-QTOF-MS based assay | [1] |
| IC50 of Compound 6 (bisubstrate inhibitor) | 14 ± 1.5 µM | Human NNMT | SAHH-coupled assay | [4] |
| IC50 of Compound 7 (bisubstrate inhibitor) | 160 ± 1 µM | Human NNMT | SAHH-coupled assay | [4] |
| IC50 of Compound 78 (bisubstrate inhibitor) | 1.41 µM | Human NNMT | UHP-HILIC-QTOF-MS based assay | [5][8] |
Experimental Protocols
This section provides a detailed methodology for a fluorometric in vitro assay to determine the inhibitory activity of a compound like this compound.
Materials and Reagents
-
Recombinant human NNMT enzyme
-
Nicotinamide
-
S-adenosyl-L-methionine (SAM)
-
SAH hydrolase (SAHH)
-
Thiol-sensitive fluorescent probe
-
NNMT Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.6, 1 mM DTT)
-
Test inhibitor (this compound) dissolved in an appropriate solvent (e.g., DMSO)
-
96-well or 384-well black plates, suitable for fluorescence measurements
-
Multi-channel pipette
-
Fluorescence plate reader
Assay Procedure
-
Reagent Preparation:
-
Prepare a stock solution of the test inhibitor (e.g., 10 mM this compound in DMSO).
-
Prepare serial dilutions of the test inhibitor in NNMT Assay Buffer to achieve a range of desired concentrations for IC50 determination. The final DMSO concentration in the assay should not exceed 1%.[9]
-
Prepare a solution of NNMT enzyme in cold NNMT Assay Buffer. The optimal concentration should be determined empirically through an enzyme titration experiment.
-
Prepare substrate solution containing nicotinamide and SAM at concentrations at or above their Km values (e.g., 2x Km) in NNMT Assay Buffer.
-
Prepare the detection reagent containing SAHH and the thiol-sensitive probe in NNMT Assay Buffer according to the manufacturer's instructions.
-
-
Assay Plate Setup:
-
Add a defined volume of the diluted test inhibitor (this compound) or solvent control (for no inhibition and 100% activity controls) to the wells of the microplate.
-
Include a "no enzyme" control to measure background fluorescence.
-
-
Enzyme Reaction:
-
Initiate the enzymatic reaction by adding the NNMT enzyme solution to all wells except the "no enzyme" control.
-
Incubate the plate for a brief period (e.g., 5-10 minutes) at room temperature to allow for inhibitor-enzyme interaction.
-
Start the main reaction by adding the substrate solution (nicotinamide and SAM) to all wells.
-
Incubate the plate at 37°C for a predetermined time (e.g., 60 minutes). The incubation time should be within the linear range of the reaction.
-
-
Signal Detection:
-
Stop the enzymatic reaction and initiate the detection reaction by adding the detection reagent (SAHH and thiol probe) to all wells.
-
Incubate the plate at room temperature for a specified time (e.g., 10-15 minutes) to allow for the development of the fluorescent signal.
-
Measure the fluorescence intensity using a plate reader with appropriate excitation and emission wavelengths (e.g., Ex/Em = 400/465 nm).[7]
-
-
Data Analysis:
-
Subtract the background fluorescence (from "no enzyme" controls) from all other readings.
-
Calculate the percent inhibition for each concentration of this compound relative to the solvent control (100% activity).
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Mandatory Visualizations
Signaling Pathway Diagram
Caption: The enzymatic reaction catalyzed by NNMT and the inhibitory action of this compound.
Experimental Workflow Diagram
Caption: The experimental workflow for the in vitro NNMT inhibitor assay.
Logical Relationship Diagram
Caption: The logical relationship between inhibitor concentration and the final fluorescent signal.
References
- 1. A Rapid and Efficient Assay for the Characterization of Substrates and Inhibitors of Nicotinamide N-Methyltransferase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Mechanisms and inhibitors of nicotinamide N-methyltransferase - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of Bisubstrate Inhibitors of Nicotinamide N-Methyltransferase (NNMT) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Bisubstrate Inhibitors of Nicotinamide N-Methyltransferase (NNMT) with Enhanced Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. bellbrooklabs.com [bellbrooklabs.com]
- 7. tribioscience.com [tribioscience.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. bpsbioscience.com [bpsbioscience.com]
The Role of NNMT Inhibition in Mitochondrial Function: A Technical Guide to NNMT-IN-7
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Nicotinamide N-methyltransferase (NNMT) is a cytosolic enzyme that plays a critical role in cellular metabolism and energy homeostasis. Overexpression of NNMT has been implicated in a range of pathologies, including metabolic diseases and cancer. The inhibition of NNMT has emerged as a promising therapeutic strategy, with compounds such as NNMT-IN-7 demonstrating the potential to modulate mitochondrial function and reverse disease phenotypes. This technical guide provides an in-depth overview of the core mechanisms of NNMT inhibition, its impact on mitochondrial function, and the associated signaling pathways. Detailed experimental methodologies and quantitative data are presented to support researchers and drug development professionals in this field.
Mechanism of Action of NNMT and its Inhibition
NNMT catalyzes the methylation of nicotinamide (NAM), a form of vitamin B3, using S-adenosylmethionine (SAM) as a methyl donor, to produce 1-methylnicotinamide (1-MNA) and S-adenosylhomocysteine (SAH). This process has two major consequences on cellular metabolism: the consumption of SAM, a universal methyl donor for numerous epigenetic and metabolic processes, and the regulation of nicotinamide adenine dinucleotide (NAD+) levels, a critical coenzyme for mitochondrial function.[1][2][3]
NNMT inhibitors, such as this compound, are small molecules designed to block the active site of the NNMT enzyme. By preventing the methylation of nicotinamide, these inhibitors elicit several downstream effects that collectively enhance mitochondrial function.[4][5]
Impact on the SAM/SAH Ratio and Methylation
The inhibition of NNMT leads to an increase in the intracellular concentration of SAM and a corresponding increase in the SAM/SAH ratio.[1] This ratio is a critical determinant of the cell's methylation potential. An elevated SAM/SAH ratio enhances the activity of various methyltransferases, leading to alterations in histone and DNA methylation, which can modulate gene expression.[3][6]
Modulation of NAD+ Metabolism and Sirtuin Activity
By preventing the consumption of nicotinamide, NNMT inhibitors increase the available pool of NAM for the NAD+ salvage pathway. This leads to a significant increase in intracellular NAD+ levels.[4][7] NAD+ is an essential coenzyme for mitochondrial respiration and the activity of sirtuins, a class of NAD+-dependent deacetylases.[8][9] Increased SIRT1 activity, in particular, has been linked to improved mitochondrial biogenesis, enhanced fatty acid oxidation, and protection against metabolic stress.[8][9][10] In some cellular contexts, NNMT overexpression has been shown to downregulate SIRT1 activity.[10]
Quantitative Data on NNMT Inhibition
The following tables summarize key quantitative data from studies on NNMT inhibitors.
Table 1: Inhibitory Potency of Selected NNMT Inhibitors
| Compound Class | Inhibitor Example | IC50 Value | Reference |
| Quinolinium Analogues | 5-amino-1-methylquinoline | ~1 µM | [11] |
| Quinolinium Analogues | JBSNF-000088 | single µM range | [12] |
| Pyrimidine 5-carboxamide | EL-1 | 74 nM | [13] |
| Deazaadenosine Analogue | Compound 3-12 | 47.9 ± 0.6 nM | [14] |
Table 2: Effects of NNMT Inhibition/Knockdown on Cellular Metabolism
| Experimental Model | Intervention | Parameter Measured | Observed Effect | Reference |
| Diet-induced obese mice | NNMT inhibitor treatment (10 days) | Body Weight | >7% decrease | [15] |
| Diet-induced obese mice | NNMT inhibitor treatment (10 days) | White Adipose Tissue Mass | 30% decrease | [15] |
| Diet-induced obese mice | NNMT inhibitor treatment | Plasma Total Cholesterol | Lowered to normal levels | [15] |
| High-fat diet-fed mice | Nnmt-ASO treatment | Relative Fat Mass | 47% reduction | [1] |
| High-fat diet-fed mice | Nnmt-ASO treatment | Relative Lean Mass | 15% increase | [1] |
| Adipocytes | NNMT inhibitors | Intracellular NAD+ | Increased | [4][5] |
| Adipocytes | Nnmt-ASO treatment | Adipose SAM | 50% increase | [1] |
| Adipocytes | Nnmt-ASO treatment | Adipose SAM:SAH ratio | 50% increase | [1] |
| HT-29 human colon cancer cells | NNMT silencing | Intracellular NAD+ levels | ~30% increase | [7] |
| SW480 human colon cancer cells | NNMT overexpression | Intracellular NAD+ levels | 30% decrease | [7] |
| A549 cells | NNMT overexpression | 1-MNAM accumulation | ~9-fold increase | [16][17] |
| A549 cells | NNMT overexpression | Intracellular SAM | Significantly reduced | [16][17] |
| A549 cells | NNMT overexpression | Intracellular SAH | Markedly elevated | [16][17] |
| A549 cells | NNMT overexpression | Intracellular NAD+ | Declined | [16][17] |
Table 3: Effects of NNMT Modulation on Sirtuin 1
| Experimental Model | Intervention | Parameter Measured | Observed Effect | Reference |
| Primary rat retinal ganglion cells | NNMT overexpression | SIRT1 protein (nucleus) | 0.79 ± 0.04-fold decrease | [10] |
| Primary rat retinal ganglion cells | NNMT overexpression | SIRT1 protein (cytoplasm) | 0.72 ± 0.03-fold decrease | [10] |
| Primary rat retinal ganglion cells | NNMT overexpression | SIRT1 deacetylating activity | 0.53 ± 0.11-fold decrease | [10] |
| Breast cancer cells | NNMT overexpression | SIRT1 expression and activity | Increased | [9] |
Signaling Pathways Modulated by NNMT Inhibition
The metabolic changes induced by NNMT inhibition trigger a cascade of signaling events that ultimately impact mitochondrial function and cellular processes.
References
- 1. Nicotinamide N-methyltransferase knockdown protects against diet-induced obesity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Nicotinamide N-methyltransferase Inhibition Mitigates Obesity-Related Metabolic Dysfunctions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. NNMT promotes epigenetic remodeling in cancer by creating a metabolic methylation sink - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Selective and membrane-permeable small molecule inhibitors of nicotinamide N-methyltransferase reverse high fat diet-induced obesity in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchexperts.utmb.edu [researchexperts.utmb.edu]
- 6. NNMT promotes acquired EGFR-TKI resistance by forming EGR1 and lactate-mediated double positive feedback loops in non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Nicotinamide N-methyltransferase regulates hepatic nutrient metabolism through Sirt1 protein stabilization - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Nicotinamide N-methyltransferase enhances chemoresistance in breast cancer through SIRT1 protein stabilization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. iovs.arvojournals.org [iovs.arvojournals.org]
- 11. Structure-Activity Relationship for Small Molecule Inhibitors of Nicotinamide N-Methyltransferase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. mdpi.com [mdpi.com]
- 14. Enhancing nicotinamide N-methyltransferase bisubstrate inhibitor activity through 7-deazaadenosine and linker modifications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. biocompare.com [biocompare.com]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
Preliminary Toxicity Assessment of NNMT Inhibitors: A Technical Overview for Researchers
Disclaimer: No specific preclinical toxicity data for a compound designated "NNMT-IN-7" is publicly available within the reviewed scientific literature. This document provides a broader technical guide on the preliminary toxicity assessment of Nicotinamide N-Methyltransferase (NNMT) inhibitors based on existing research into this class of compounds. The methodologies and potential toxicological profiles discussed are generalized and may not be representative of any specific, uncharacterized NNMT inhibitor.
Introduction
Nicotinamide N-methyltransferase (NNMT) is a cytosolic enzyme that plays a crucial role in cellular metabolism and energy homeostasis.[1] It catalyzes the methylation of nicotinamide (a form of vitamin B3) and other pyridine-containing compounds, using S-adenosyl-L-methionine (SAM) as the methyl donor.[2] This process yields 1-methylnicotinamide (MNA) and S-adenosyl-L-homocysteine (SAH).[3] Overexpression of NNMT has been implicated in a variety of pathological conditions, including cancer, obesity, type 2 diabetes, and neurodegenerative diseases.[1] As such, NNMT has emerged as a promising therapeutic target, and the development of NNMT inhibitors is an active area of research.[1][4] This guide outlines key considerations for the preliminary toxicity assessment of novel NNMT inhibitors, drawing from the available preclinical data on this class of molecules.
Mechanism of Action and Rationale for Inhibition
NNMT's primary function involves the regulation of the intracellular pools of nicotinamide and SAM.[2] By methylating nicotinamide, NNMT influences the levels of nicotinamide adenine dinucleotide (NAD+), a vital coenzyme in cellular redox reactions and energy metabolism.[1][3] Inhibition of NNMT is expected to increase nicotinamide levels, potentially boosting the NAD+ salvage pathway.[5] Furthermore, NNMT activity impacts cellular methylation potential by converting SAM to SAH.[6] Dysregulation of these pathways is a hallmark of various diseases.
In oncology, elevated NNMT expression is observed in numerous cancers, where it is thought to support the altered metabolic demands of tumor cells, often referred to as the Warburg effect.[7] NNMT may also influence gene expression through the regulation of SAM levels, thereby affecting DNA methylation patterns.[7] In the context of metabolic disorders, increased NNMT expression in adipose tissue and the liver is associated with obesity and diabetes.[6] Preclinical studies using antisense oligonucleotides (ASOs) to knock down NNMT in mice have shown protection against diet-induced obesity and improved glucose tolerance.[6][8]
Potential Signaling Pathways Affected by NNMT Inhibition
The inhibition of NNMT can have cascading effects on multiple cellular signaling pathways. One of the key pathways affected is the NAD+-dependent signaling network. By preserving the nicotinamide pool, NNMT inhibitors can indirectly influence the activity of sirtuins (e.g., SIRT1) and poly(ADP-ribose) polymerases (PARPs), which are critical regulators of metabolism, DNA repair, and inflammation.[5][7] The modulation of the SAM/SAH ratio by NNMT inhibitors can also impact epigenetic regulation through histone and DNA methylation.
Preclinical Safety and Toxicity Considerations
While specific data on "this compound" is unavailable, general findings from studies on other NNMT inhibitors and NNMT knockdown models provide some insights into potential safety aspects. A lead series of NNMT inhibitors was reported to have a "clean off-target pharmacological profile" and "no apparent signs of early toxicity/adverse indications".[5] These inhibitors also demonstrated favorable pharmacokinetic properties, including high oral bioavailability and a long half-life.[5]
Studies involving genetic knockdown of NNMT in mice have provided valuable information. For instance, NNMT knockout mice on a standard diet did not show an obvious phenotype, suggesting that complete inhibition of the enzyme under normal physiological conditions may be well-tolerated.[8] However, under conditions of a high-fat diet, these mice exhibited improved insulin sensitivity.[8] This highlights the context-dependent effects of NNMT modulation.
Table 1: Summary of Preclinical Findings for NNMT Inhibitors and Knockdown Models
| Model System | Intervention | Key Findings | Potential Safety Implications | Reference |
| High-fat diet-fed mice | NNMT antisense oligonucleotide (ASO) knockdown | Reduced body weight, fat mass, and insulin levels; improved glucose tolerance. | Generally well-tolerated in the study context. Long-term effects of systemic NNMT reduction need further investigation. | [8] |
| NNMT knockout mice | Genetic deletion of Nnmt gene | No obvious phenotype on a standard diet. Improved insulin sensitivity in males on a high-fat diet. | Suggests that constitutive NNMT inhibition might be safe under normal metabolic conditions. | [8] |
| In vitro (U2OS human bone sarcoma cell line) | NNMT inhibitor (NS1) | No toxicity observed. | The lack of toxicity was attributed to poor cell permeability, highlighting the importance of assessing both on-target and off-target effects in permeable compounds. | [7] |
| In vivo (mouse models) | Nicotinamide analogue NNMT inhibitor (JBSNF-00008) | Reduced body weight, improved insulin sensitivity, and normalized glucose tolerance in obese mice. | The study suggests therapeutic benefits without overt toxicity in the models used. | [4] |
| In vivo (mouse models) | Quinoline-based NNMT inhibitor | Systemic treatment of diet-induced obese mice showed therapeutic effects. | Implies that systemic administration of potent NNMT inhibitors can be effective, but a full toxicological profile would be required. | [4] |
Experimental Protocols for Preclinical Toxicity Assessment
A comprehensive preclinical toxicity assessment for a novel NNMT inhibitor like "this compound" would involve a tiered approach, starting with in vitro assays and progressing to in vivo studies.
In Vitro Assays:
-
Enzyme Inhibition and Selectivity:
-
Protocol: The inhibitory activity (IC50) of the test compound against purified human NNMT would be determined using a biochemical assay, such as an SAHH-coupled assay.[2] This assay measures the production of SAH. To assess selectivity, the compound would be tested against a panel of other methyltransferases (e.g., INMT, PNMT).[7]
-
-
Cytotoxicity Assays:
-
Protocol: A panel of cell lines (e.g., HepG2 for liver toxicity, SH-SY5Y for neurotoxicity, and various cancer cell lines) would be treated with a range of concentrations of the test compound. Cell viability would be assessed using methods like the MTT or CellTiter-Glo assay.
-
-
hERG Channel Assay:
-
Protocol: To assess the risk of cardiac arrhythmia, the effect of the compound on the hERG potassium channel would be evaluated using patch-clamp electrophysiology.
-
-
Ames Test:
-
Protocol: The mutagenic potential of the compound would be assessed using the bacterial reverse mutation assay (Ames test).
-
In Vivo Studies:
-
Pharmacokinetic (PK) and Bioavailability Studies:
-
Protocol: The compound would be administered to rodents (e.g., mice or rats) via different routes (e.g., oral, intravenous). Blood samples would be collected at various time points to determine key PK parameters such as Cmax, Tmax, AUC, and half-life.
-
-
Acute Toxicity Study:
-
Protocol: A single high dose of the compound would be administered to rodents to determine the maximum tolerated dose (MTD) and identify potential target organs for toxicity. Clinical signs, body weight changes, and gross pathology would be monitored.
-
-
Repeat-Dose Toxicity Studies:
-
Protocol: Rodents would be administered the compound daily for a set period (e.g., 14 or 28 days) at multiple dose levels. A comprehensive evaluation would include:
-
Clinical observations and body weight measurements.
-
Hematology and clinical chemistry analysis.
-
Urinalysis.
-
Gross necropsy and organ weight measurements.
-
Histopathological examination of a full panel of tissues.
-
-
Conclusion
The development of NNMT inhibitors holds significant therapeutic promise for a range of diseases. While the absence of specific data on "this compound" precludes a direct toxicity assessment, the broader preclinical landscape for this class of compounds appears encouraging, with early reports suggesting the potential for favorable safety profiles. A rigorous and systematic preclinical toxicology program, as outlined above, is essential to characterize the safety of any new NNMT inhibitor and to support its potential advancement into clinical development. Researchers and drug developers should prioritize a thorough understanding of both on-target and off-target effects to ensure the development of safe and effective therapies targeting NNMT.
References
- 1. What are NNMT inhibitors and how do they work? [synapse.patsnap.com]
- 2. Discovery of Bisubstrate Inhibitors of Nicotinamide N-Methyltransferase (NNMT) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Nicotinamide N-methyltransferase (NNMT): a novel therapeutic target for metabolic syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Nicotinamide N-Methyltransferase (NNMT): A New Hope for Treating Aging and Age-Related Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scholars.uky.edu [scholars.uky.edu]
- 6. Nicotinamide N-methyltransferase knockdown protects against diet-induced obesity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Nicotinamide N-Methyltransferase: An Emerging Protagonist in Cancer Macro(r)evolution - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Genetic Nicotinamide N-Methyltransferase (Nnmt) Deficiency in Male Mice Improves Insulin Sensitivity in Diet-Induced Obesity but Does Not Affect Glucose Tolerance - PubMed [pubmed.ncbi.nlm.nih.gov]
The Impact of NNMT Inhibition by 5-Amino-1-Methylquinolinium Iodide on Gene Expression: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nicotinamide N-methyltransferase (NNMT) is a cytosolic enzyme that plays a crucial role in cellular metabolism and epigenetic regulation.[1][2] By catalyzing the methylation of nicotinamide using S-adenosylmethionine (SAM) as a methyl donor, NNMT influences the cellular pools of these critical metabolites, thereby impacting downstream processes including gene expression.[1][2] Overexpression of NNMT has been linked to various pathological conditions, including cancer, metabolic diseases, and age-related decline in tissue regeneration.[3][4] Consequently, the development of potent and selective NNMT inhibitors has emerged as a promising therapeutic strategy.
Mechanism of Action: How NNMT Inhibition Influences Gene Expression
The primary mechanism by which NNMT inhibitors are thought to influence gene expression is through the modulation of the cellular methylation potential and the availability of NAD+.
-
S-adenosylmethionine (SAM) and Methylation: NNMT is a significant consumer of SAM, the universal methyl donor for cellular methylation reactions.[2] By inhibiting NNMT, the availability of SAM for other methyltransferases is increased. This can lead to alterations in the methylation of histones and DNA, which are key epigenetic modifications that regulate gene transcription.[2] For instance, increased SAM levels can lead to changes in histone methylation marks, such as H3K4me3 and H3K27me3, which are associated with active and repressed gene transcription, respectively.[2]
-
NAD+ Salvage Pathway and Sirtuin Activity: NNMT metabolizes nicotinamide, a precursor for the synthesis of nicotinamide adenine dinucleotide (NAD+) via the salvage pathway.[3] Inhibition of NNMT leads to an accumulation of nicotinamide, which can then be utilized for NAD+ synthesis.[5] NAD+ is a critical cofactor for a class of enzymes called sirtuins, which are histone deacetylases that play a vital role in regulating gene expression, metabolism, and cellular stress responses.[3] Increased NAD+ levels can enhance sirtuin activity, leading to the deacetylation of histones and other proteins, thereby modulating the expression of target genes.[3]
Quantitative Data on Gene Expression
As of the latest review of published literature, specific quantitative data detailing the genome-wide effects of 5-amino-1-methylquinolinium iodide on gene expression (e.g., RNA-sequencing or microarray data) is not available. Studies on NNMT knockdown in various cancer cell lines have shown significant changes in the expression of genes related to cell adhesion, extracellular matrix organization, and metabolic processes.[2] However, these studies do not use the specific inhibitor that is the subject of this guide.
Future research employing transcriptomic analyses following treatment with 5-amino-1-methylquinolinium iodide is necessary to elucidate its precise impact on the gene expression landscape.
Key Signaling Pathways Affected by NNMT Inhibition
The inhibition of NNMT by 5-amino-1-methylquinolinium iodide is proposed to primarily impact the NAD+ Salvage Pathway and downstream sirtuin-mediated signaling.
Experimental Protocols
The following are detailed methodologies for key experiments involving the NNMT inhibitor 5-amino-1-methylquinolinium iodide, as described in the literature.[3]
In Vitro Myoblast Differentiation Assay
-
Cell Line: C2C12 myoblasts.
-
Culture Conditions: Cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
Differentiation Induction: To induce differentiation, the growth medium is replaced with a differentiation medium (DMEM with 2% horse serum and 1% penicillin-streptomycin).
-
Inhibitor Treatment: 5-amino-1-methylquinolinium iodide (NNMTi) is added to the differentiation medium at concentrations ranging from 10 to 30 µM.
-
Assay Duration: Cells are incubated for 96 hours.
-
Endpoint Analysis:
-
Immunofluorescence: Cells are fixed and stained for Myosin Heavy Chain (MHC) to identify differentiated myotubes. Nuclei are counterstained with DAPI.
-
Quantification: The differentiation index is calculated as the percentage of nuclei within MHC-positive myotubes relative to the total number of nuclei.
-
In Vivo Muscle Regeneration Study in Aged Mice
-
Animal Model: 24-month-old mice.
-
Injury Model: Acute muscle injury is induced by an intramuscular injection of barium chloride into the tibialis anterior (TA) muscle.
-
Inhibitor Administration: Mice are treated with subcutaneous injections of 5-amino-1-methylquinolinium iodide (NNMTi) at doses of 5 mg/kg and 10 mg/kg or saline (control).
-
Treatment Schedule: Daily injections for one week post-injury.
-
Muscle Stem Cell Activity Analysis:
-
EdU Labeling: Mice receive intraperitoneal injections of 5-ethynyl-2'-deoxyuridine (EdU) to label proliferating cells.
-
Immunohistochemistry: The TA muscles are harvested, sectioned, and stained for EdU to identify proliferating muscle stem cells.
-
-
Muscle Regeneration Analysis:
-
Histology: Muscle sections are stained with hematoxylin and eosin (H&E).
-
Myofiber Cross-Sectional Area (CSA): The CSA of regenerated myofibers is measured using imaging software to assess the extent of muscle recovery.
-
-
Functional Analysis: In vivo contractile function of the TA muscle is measured to assess functional recovery.[1]
Conclusion
5-amino-1-methylquinolinium iodide is a potent inhibitor of NNMT that has demonstrated significant therapeutic potential in preclinical models of age-related muscle decline. Its mechanism of action, centered on the modulation of cellular SAM and NAD+ levels, strongly suggests a consequential impact on gene expression through epigenetic and metabolic reprogramming. While direct transcriptomic data for this compound is currently lacking, the established signaling pathways and experimental protocols provide a solid framework for future investigations into its precise effects on the genetic and epigenetic landscape of target cells. Further research in this area will be critical for the continued development of NNMT inhibitors as a novel class of therapeutics.
References
- 1. Inhibition of NNMT enhances drug sensitivity in lung cancer cells through mediation of autophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Multi-omics analysis reveals NNMT as a master metabolic regulator of metastasis in esophageal squamous cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Small molecule nicotinamide N-methyltransferase inhibitor activates senescent muscle stem cells and improves regenerative capacity of aged skeletal muscle - PMC [pmc.ncbi.nlm.nih.gov]
- 4. genemedics.com [genemedics.com]
- 5. Selective and membrane-permeable small molecule inhibitors of nicotinamide N-methyltransferase reverse high fat diet-induced obesity in mice - PMC [pmc.ncbi.nlm.nih.gov]
Investigating the Pharmacodynamics of Nicotinamide N-Methyltransferase (NNMT) Inhibitors: A Technical Guide
Disclaimer: Extensive searches for a specific compound designated "NNMT-IN-7" did not yield any publicly available information. Therefore, this document provides a comprehensive overview of the pharmacodynamics of Nicotinamide N-Methyltransferase (NNMT) inhibitors in general, drawing upon data from various representative compounds described in the scientific literature. This guide is intended for researchers, scientists, and drug development professionals.
Introduction: NNMT as a Therapeutic Target
Nicotinamide N-methyltransferase (NNMT) is a cytosolic enzyme that plays a critical role in cellular metabolism and epigenetic regulation.[1][2] It catalyzes the transfer of a methyl group from the universal methyl donor S-adenosylmethionine (SAM) to nicotinamide (NAM), a form of vitamin B3.[3][4] This reaction produces S-adenosyl-L-homocysteine (SAH) and 1-methylnicotinamide (MNA).[5][6][7]
Overexpression of NNMT is implicated in a wide array of pathologies, including various cancers (glioblastoma, renal, ovarian), metabolic diseases (obesity, type 2 diabetes), and neurodegenerative disorders.[2][4][8] By consuming SAM, NNMT can deplete the cellular methyl pool, leading to alterations in the SAM/SAH ratio. This ratio is a critical indicator of cellular methylation capacity, and its reduction can lead to epigenetic changes, such as the hypomethylation of histones (e.g., H3K27me3), which in turn alters gene expression.[1][9][10] Furthermore, by methylating NAM, NNMT regulates the availability of this precursor for the synthesis of nicotinamide adenine dinucleotide (NAD+), a vital coenzyme for cellular redox reactions and a substrate for enzymes like sirtuins and PARPs.[3][6][11]
The central role of NNMT at the crossroads of metabolism and epigenetics makes it a compelling therapeutic target. Inhibition of NNMT is hypothesized to rebalance metabolic pathways, restore normal epigenetic marks, and increase NAD+ levels, offering therapeutic benefits in various disease contexts.[3][4] Small molecule NNMT inhibitors are therefore valuable tools for testing these therapeutic hypotheses.[5][12]
Core Pharmacodynamics: Mechanism of Action
The primary pharmacodynamic effect of an NNMT inhibitor is the direct blockade of the enzyme's catalytic activity. This inhibition prevents the consumption of SAM and NAM, leading to a cascade of downstream cellular effects.
-
Modulation of Cellular Methylation Potential: By blocking NNMT, inhibitors prevent the conversion of SAM to SAH. This leads to an accumulation of SAM and a reduction in SAH, thereby increasing the SAM/SAH ratio.[9][13][14] A higher SAM/SAH ratio enhances the activity of other cellular methyltransferases, potentially reversing the aberrant epigenetic landscape associated with NNMT overexpression in diseases like cancer.[1][9]
-
Increased NAD+ Bioavailability: Inhibition of NNMT preserves the cellular pool of NAM, which is a key precursor in the NAD+ salvage pathway.[6] This can lead to increased intracellular levels of NAD+, a crucial molecule for mitochondrial function and energy metabolism.[3][11][15] Elevated NAD+ can, in turn, enhance the activity of NAD+-dependent enzymes like sirtuins (e.g., SIRT1), which are involved in glucose metabolism, cellular repair, and longevity.[6][15][16]
-
Impact on Downstream Signaling: The metabolic shifts induced by NNMT inhibition can influence major signaling pathways. For instance, in certain cancer cells, NNMT activity is linked to the PI3K/Akt and EGFR-STAT3 signaling pathways, which promote cell proliferation and invasion.[7][17][18] By reversing the metabolic state fostered by high NNMT, its inhibitors can potentially attenuate these pro-tumorigenic signals.
The overall mechanism is a multi-faceted process that begins with direct target engagement and radiates outwards to affect the epigenome, metabolome, and critical cellular signaling networks.
Quantitative Data for Representative NNMT Inhibitors
While data for "this compound" is unavailable, the literature describes several small molecule inhibitors with characterized potencies. This table summarizes key quantitative data for these representative compounds.
| Compound ID | Inhibitor Type | IC50 | Assay Type | Reference |
| JBSNF-000265 | Small Molecule | 0.58 ± 0.07 µM | Biochemical Assay | [4] |
| Compound 3-12 | Bisubstrate | 47.9 ± 0.6 nM | Biochemical Assay | [12] |
| Naphthalene Moiety Inhibitor | Bisubstrate | 1.41 µM | Biochemical Assay | [19] |
| SAH | General MTase Inhibitor | 26.3 ± 4.4 µM | Biochemical Assay | [4] |
| Sinefungin | General MTase Inhibitor | 3.9 ± 0.3 µM | Biochemical Assay | [4] |
| RS004 | Covalent | kobs/[I] = 285 M-1s-1 | Proteomic Reactivity | [4] |
Experimental Protocols
The characterization of NNMT inhibitors involves a variety of biochemical, cellular, and in vivo assays. Below are detailed methodologies for key experiments.
This is a common method to measure the kinetic parameters of NNMT and the potency of its inhibitors.
-
Principle: The activity of NNMT produces SAH. In the presence of excess SAH hydrolase (SAHH), SAH is converted to homocysteine. The free thiol group on homocysteine can be detected by a fluorescent probe, such as ThioGlo, allowing for a continuous, real-time measurement of enzyme activity.
-
Protocol:
-
Reaction Mixture Preparation: Prepare a reaction buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM DTT).
-
Component Assembly: In a 96-well plate, add recombinant human NNMT (e.g., 200 nM), SAHH (e.g., 5 µM), and the fluorescent probe ThioGlo (e.g., 15 µM).
-
Inhibitor Addition: Add the NNMT inhibitor (e.g., this compound) across a range of concentrations to generate a dose-response curve. Include a DMSO vehicle control.
-
Initiation: Start the reaction by adding the substrates: nicotinamide and SAM.
-
Measurement: Monitor the increase in fluorescence over time using a plate reader (Excitation/Emission ~380/500 nm for ThioGlo).
-
Data Analysis: Calculate the initial reaction velocities for each inhibitor concentration. Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.[5]
-
ABPP is used to confirm that a covalent inhibitor binds to its intended target within a complex cellular environment.
-
Principle: Covalent inhibitors often contain an electrophilic "warhead" that reacts with a nucleophilic amino acid residue (like cysteine) in the target protein's active site. ABPP uses a probe that reacts with the same residue. Pre-treatment with the inhibitor will block the probe from binding, which can be quantified by mass spectrometry.
-
Protocol:
-
Cell Lysate Preparation: Prepare proteomes from a relevant cell line (e.g., HEK293T).
-
Inhibitor Treatment: Treat the cell lysates with the covalent NNMT inhibitor (e.g., RS004) at various concentrations for a defined period. Include a DMSO vehicle control.
-
Probe Labeling: Add a cysteine-reactive probe (e.g., iodoacetamide-alkyne) to the lysates to label the remaining accessible cysteine residues.
-
Click Chemistry: Use a fluorescent tag or biotin-azide to attach a reporter to the alkyne-modified probe via click chemistry.
-
Analysis: Separate the proteins by SDS-PAGE and visualize labeling by in-gel fluorescence scanning. Alternatively, use biotin for enrichment followed by quantitative mass spectrometry to identify and quantify the labeled proteins. A reduction in the signal for NNMT in inhibitor-treated samples indicates successful target engagement.[20]
-
This method directly measures the metabolic consequences of NNMT inhibition in cells.
-
Principle: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) provides highly sensitive and specific quantification of small molecule metabolites from complex biological samples.
-
Protocol:
-
Cell Culture and Treatment: Culture a relevant cell line (e.g., SKOV3) and treat with the NNMT inhibitor or vehicle control for a specified time.
-
Metabolite Extraction: Harvest the cells and perform a metabolite extraction, typically using a cold solvent mixture like 80% methanol.
-
Sample Preparation: Centrifuge to pellet cellular debris and collect the supernatant containing the metabolites. Dry the supernatant and reconstitute in an appropriate solvent for LC-MS analysis.
-
LC-MS/MS Analysis: Inject the sample onto an LC column (e.g., a HILIC column) to separate SAM and SAH. The eluent is directed into a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. Specific precursor-to-product ion transitions for SAM and SAH are monitored for quantification.
-
Data Analysis: Quantify the peak areas for SAM and SAH against a standard curve. Calculate the SAM/SAH ratio for inhibitor-treated versus control cells to determine the pharmacodynamic effect.[9]
-
Conclusion
NNMT inhibitors represent a promising therapeutic strategy for a variety of diseases by targeting the intersection of cellular metabolism and epigenetics. Their pharmacodynamic effects are characterized by a direct inhibition of NNMT's enzymatic function, leading to a beneficial increase in the cellular SAM/SAH ratio and NAD+ levels. The robust suite of biochemical and cellular assays available allows for detailed characterization of inhibitor potency, target engagement, and downstream metabolic consequences, providing a clear path for the preclinical and clinical development of this important class of drugs.
References
- 1. researchgate.net [researchgate.net]
- 2. Exploring NNMT: from metabolic pathways to therapeutic targets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. What are NNMT inhibitors and how do they work? [synapse.patsnap.com]
- 4. Mechanisms and inhibitors of nicotinamide N-methyltransferase - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery of Bisubstrate Inhibitors of Nicotinamide N-Methyltransferase (NNMT) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Nicotinamide N-methyltransferase (NNMT): a novel therapeutic target for metabolic syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 7. NNMT promotes the progression of intrahepatic cholangiocarcinoma by regulating aerobic glycolysis via the EGFR-STAT3 axis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Nicotinamide N-Methyltransferase: An Emerging Protagonist in Cancer Macro(r)evolution - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Nicotinamide N-Methyltransferase in Health and Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Enhancing nicotinamide N-methyltransferase bisubstrate inhibitor activity through 7-deazaadenosine and linker modifications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. biorxiv.org [biorxiv.org]
- 15. scholars.uky.edu [scholars.uky.edu]
- 16. mdpi.com [mdpi.com]
- 17. academic.oup.com [academic.oup.com]
- 18. Nicotinamide N-Methyltransferase (NNMT): A New Hope for Treating Aging and Age-Related Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 19. pubs.acs.org [pubs.acs.org]
- 20. Covalent inhibitors of nicotinamide N-methyltransferase (NNMT) provide evidence for target engagement challenges in situ - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for NNMT Inhibitor (NNMT-IN-7) in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nicotinamide N-methyltransferase (NNMT) is a cytosolic enzyme that plays a crucial role in cellular metabolism and epigenetic regulation. It catalyzes the methylation of nicotinamide, a form of vitamin B3, using S-adenosylmethionine (SAM) as a methyl donor, to produce 1-methylnicotinamide (MNA) and S-adenosyl-L-homocysteine (SAH).[1] Dysregulation of NNMT has been implicated in a variety of diseases, including metabolic disorders, cancer, and neurodegenerative diseases.[2] As such, inhibitors of NNMT are valuable research tools and potential therapeutic agents.
This document provides detailed application notes and protocols for the experimental use of the NNMT inhibitor, NNMT-IN-7, in cell culture.
Mechanism of Action
This compound is a small molecule inhibitor of Nicotinamide N-methyltransferase.[2][3] By blocking the enzymatic activity of NNMT, it prevents the consumption of SAM and the production of MNA. This leads to several downstream cellular effects:
-
Increased NAD+ levels: By preventing the methylation of nicotinamide, more of this precursor is available for the salvage pathway of NAD+ synthesis, potentially boosting cellular NAD+ levels.[2]
-
Modulation of methylation potential: Inhibition of NNMT alters the intracellular ratio of SAM to SAH, which can impact the activity of other cellular methyltransferases that are critical for DNA, RNA, and protein methylation.[4]
-
Impact on cellular signaling: NNMT has been shown to influence various signaling pathways, including those involved in cell growth, proliferation, and metabolism.[5] For instance, NNMT can activate the Akt signaling pathway, a key regulator of cell survival and proliferation.[6]
Quantitative Data
Due to the limited availability of specific quantitative data for this compound in the public domain, the following table includes data for other relevant NNMT inhibitors to provide a comparative context for researchers.
| Compound | IC50 | Cell-Based Assay Notes | Reference |
| This compound (Compound 4e) | 505.7 µM | Enzymatic assay. | [2][3] |
| NNMT-IN-5 (Compound 3-12) | 47.9 ± 0.6 nM | Potent inhibitor with excellent selectivity. | [2][5] |
| NNMTi (Compound 1k) | 1.2 µM | Promotes myoblast differentiation. | [7] |
| NNMT-IN-4 (compound 38) | 42 nM (in vitro), 38 nM (cell-based) | Selective and orally bioavailable. | [2] |
| JBSNF-000088 | 1.8 µM (human) | Analog of nicotinamide. | [7] |
| NNMT-IN-6 (compound 78) | 1.41 µM | Inhibits proliferation of HSC-2 oral cancer cells. | [2] |
Note: The high IC50 value of this compound suggests it has low potency. Researchers should consider using more potent alternatives for cell culture experiments where high efficacy is required.
Experimental Protocols
The following protocols are generalized for the use of a representative potent NNMT inhibitor, such as NNMT-IN-5, in cell culture. These should be adapted based on the specific cell line and experimental goals.
Protocol 1: Preparation of NNMT Inhibitor Stock Solution
Materials:
-
NNMT inhibitor powder (e.g., NNMT-IN-5)
-
Anhydrous Dimethyl Sulfoxide (DMSO), cell culture grade
-
Sterile, nuclease-free microcentrifuge tubes
-
Calibrated micropipettes and sterile filter tips
Procedure:
-
Determine the required mass: To prepare a 10 mM stock solution, use the following formula: Mass (mg) = 10 mmol/L * Molar Mass ( g/mol ) * Volume (L) * 1000 mg/g (Note: The molar mass for NNMT-IN-5 is 551.59 g/mol )
-
Dissolution: Carefully weigh the calculated mass of the NNMT inhibitor and transfer it to a sterile microcentrifuge tube. Add the appropriate volume of DMSO to achieve a 10 mM concentration.
-
Solubilization: Vortex the tube thoroughly until the compound is completely dissolved. Gentle warming (e.g., in a 37°C water bath) may be used to aid dissolution.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store aliquots at -20°C for short-term storage or -80°C for long-term storage.
Protocol 2: Treatment of Cultured Cells with NNMT Inhibitor
Materials:
-
Cultured cells in appropriate multi-well plates
-
Complete cell culture medium
-
10 mM NNMT inhibitor stock solution (from Protocol 1)
-
Vehicle control (DMSO)
Procedure:
-
Cell Seeding: Seed cells at the desired density in multi-well plates and allow them to adhere and reach the desired confluency (typically 24 hours).
-
Preparation of Working Solutions:
-
Thaw an aliquot of the 10 mM NNMT inhibitor stock solution.
-
Prepare serial dilutions of the stock solution in complete cell culture medium to achieve the desired final concentrations for your experiment. A typical starting range for a potent inhibitor like NNMT-IN-5 could be 1-100 µM.[8]
-
Important: Prepare a vehicle control by adding the same volume of DMSO to the culture medium as used for the highest concentration of the inhibitor. The final DMSO concentration in the culture medium should not exceed 0.1% to avoid solvent toxicity.[8]
-
-
Cell Treatment:
-
Remove the existing medium from the cell culture wells.
-
Add the prepared media containing the different concentrations of the NNMT inhibitor or the vehicle control to the respective wells.
-
-
Incubation: Incubate the cells for the desired experimental duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
Downstream Analysis: Following incubation, cells can be harvested for various downstream assays, such as cell viability assays (e.g., MTT, CellTiter-Glo), western blotting, RT-qPCR, or metabolomic analysis.
Visualizations
Signaling Pathway of NNMT and its Inhibition
Caption: Mechanism of NNMT and its inhibition by this compound.
Experimental Workflow for Cell-Based NNMT Inhibition Assay
Caption: General workflow for studying the effects of an NNMT inhibitor in cell culture.
References
- 1. researchgate.net [researchgate.net]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. scbt.com [scbt.com]
- 5. Enhancing nicotinamide N-methyltransferase bisubstrate inhibitor activity through 7-deazaadenosine and linker modifications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. NNMT promotes acquired EGFR-TKI resistance by forming EGR1 and lactate-mediated double positive feedback loops in non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. WikiGenes - NNMT - nicotinamide N-methyltransferase [wikigenes.org]
- 8. benchchem.com [benchchem.com]
Application Notes and Protocols for the Use of NNMT Inhibitors in Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nicotinamide N-methyltransferase (NNMT) is a cytosolic enzyme that plays a pivotal role in cellular metabolism and epigenetic regulation.[1][2] It catalyzes the transfer of a methyl group from S-adenosylmethionine (SAM) to nicotinamide, producing 1-methylnicotinamide (MNA) and S-adenosylhomocysteine (SAH).[1] Elevated expression of NNMT has been observed in a wide array of human cancers, including those of the lung, liver, kidney, bladder, and colon, where it is often correlated with increased tumor aggressiveness, proliferation, migration, and chemoresistance.[1][3][4][5]
The oncogenic role of NNMT is attributed to its ability to create a "metabolic sink" for methyl groups, thereby depleting the universal methyl donor SAM.[1] This depletion alters the cellular methylation potential, leading to global hypomethylation of histones and other proteins, which in turn results in profound changes in gene expression that promote tumorigenesis.[1] NNMT has been shown to influence key signaling pathways implicated in cancer progression, such as the PI3K/Akt and Wnt/β-catenin pathways.[3] Given its central role in cancer cell biology, NNMT has emerged as a promising therapeutic target for the development of novel anti-cancer agents.
This document provides detailed application notes and experimental protocols for the use of NNMT inhibitors in cancer cell line research, with a focus on providing a framework for investigating compounds like NNMT-IN-7. Due to the limited availability of specific experimental data for this compound in the public domain, this guide utilizes data from other well-characterized NNMT inhibitors as illustrative examples.
Data Presentation: Efficacy of NNMT Inhibitors in Cancer Cell Lines
The following tables summarize the inhibitory activity of several NNMT inhibitors. It is important to note that this compound displays a significantly higher IC50 value, indicating lower potency compared to other listed inhibitors.[6][7][8] Researchers should consider this when designing experiments and selecting appropriate concentration ranges.
Table 1: In Vitro Inhibitory Potency of Various NNMT Inhibitors
| Inhibitor | IC50 Value | Target | Notes |
| This compound | 505.7 µM[6][7][8] | NNMT | Lower potency inhibitor. |
| NNMT-IN-5 | 47.9 ± 0.6 nM[6][7][8][9] | NNMT | Potent inhibitor with high selectivity over other methyltransferases.[6][7][8][9] |
| NNMT-IN-6 | 1.41 µM[7][8][10][11] | NNMT | Shows inhibitory effects on cancer cell proliferation.[7][8][10][11] |
| JBSNF-000088 | 1.8 µM (human NNMT)[12][13] | NNMT | Orally active inhibitor.[12] |
Table 2: Effects of NNMT Inhibition on Cancer Cell Phenotypes
| Inhibitor | Cell Line(s) | Effect | Reference(s) |
| NNMT Knockdown | U87 (Glioblastoma), A549 (Lung) | Reduced cell proliferation and migration. | [3] |
| NNMT Knockdown | Merkel Cell Carcinoma Cell Lines | Decreased cell proliferation, viability, and migration; enhanced sensitivity to cisplatin. | [14] |
| NNMT-IN-6 | HSC-2 (Oral Cancer) | Dose-dependent inhibition of cell proliferation. | [15] |
| Vanillin (downregulates NNMT) | Colorectal Cancer Xenografts | Combined with 5-fluorouracil, inhibited tumor growth and induced apoptosis. | [2][16] |
Signaling Pathways and Experimental Workflows
Signaling Pathway of NNMT in Cancer
Overexpression of NNMT in cancer cells leads to the depletion of S-adenosylmethionine (SAM) and an increase in S-adenosylhomocysteine (SAH), which alters the cellular methylation potential. This results in the hypomethylation of histones and other proteins, leading to changes in the expression of genes that promote tumor growth, proliferation, and metastasis. NNMT activity also influences key oncogenic signaling pathways such as PI3K/Akt.
Caption: Signaling pathway of NNMT in cancer progression.
General Experimental Workflow for Evaluating NNMT Inhibitors
The following workflow outlines a general approach for characterizing the in vitro effects of an NNMT inhibitor like this compound on cancer cell lines.
Caption: General workflow for in vitro testing of NNMT inhibitors.
Experimental Protocols
The following are detailed methodologies for key experiments to assess the impact of NNMT inhibitors on cancer cell lines. These protocols are generalized and should be optimized for specific cell lines and experimental conditions.
Protocol 1: Preparation of NNMT Inhibitor Stock Solution
Objective: To prepare a concentrated stock solution of the NNMT inhibitor for use in cell culture experiments.
Materials:
-
NNMT inhibitor powder (e.g., this compound)
-
Anhydrous Dimethyl Sulfoxide (DMSO), cell culture grade
-
Sterile microcentrifuge tubes
-
Calibrated micropipettes and sterile tips
Procedure:
-
Calculate the required mass: To prepare a 10 mM stock solution, use the following formula: Mass (mg) = 10 mmol/L * Volume (L) * Molecular Weight ( g/mol ) * 1000 mg/g
-
Weighing: Carefully weigh the calculated amount of the inhibitor powder and place it in a sterile microcentrifuge tube.
-
Dissolving: Add the appropriate volume of anhydrous DMSO to the tube. Vortex thoroughly until the compound is completely dissolved. Gentle warming in a 37°C water bath may be used to aid dissolution.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles. Store aliquots at -20°C for short-term storage or -80°C for long-term storage.
Note: The final concentration of DMSO in the cell culture medium should be kept low (typically ≤ 0.1%) to avoid solvent-induced toxicity. Always include a vehicle control (medium with the same concentration of DMSO) in all experiments.
Protocol 2: Cell Viability Assay (MTT Assay)
Objective: To determine the effect of the NNMT inhibitor on the viability and proliferation of cancer cells and to calculate the IC50 value.
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium
-
NNMT inhibitor stock solution
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Multichannel pipette
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium. Incubate for 24 hours to allow for cell attachment.
-
Drug Treatment: Prepare serial dilutions of the NNMT inhibitor in complete medium. Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of the inhibitor. Include vehicle control wells.
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 48 or 72 hours).
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C, allowing viable cells to form formazan crystals.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the results and determine the IC50 value using appropriate software.
Protocol 3: Transwell Migration Assay
Objective: To assess the effect of the NNMT inhibitor on the migratory capacity of cancer cells.
Materials:
-
Cancer cell lines
-
Serum-free and complete cell culture medium
-
NNMT inhibitor
-
Transwell inserts (e.g., 8 µm pore size) for 24-well plates
-
24-well plates
-
Cotton swabs
-
Fixation solution (e.g., 4% paraformaldehyde)
-
Staining solution (e.g., 0.1% Crystal Violet)
-
Microscope
Procedure:
-
Cell Preparation: Culture cells to sub-confluency. Prior to the assay, starve the cells in serum-free medium for 12-24 hours.
-
Assay Setup: Place Transwell inserts into the wells of a 24-well plate. Add 600 µL of complete medium (containing a chemoattractant like 10% FBS) to the lower chamber.
-
Cell Seeding: Resuspend the starved cells in serum-free medium containing the desired concentrations of the NNMT inhibitor or vehicle control. Seed 100-200 µL of the cell suspension (e.g., 5 x 10^4 to 1 x 10^5 cells) into the upper chamber of the Transwell inserts.
-
Incubation: Incubate the plate for a period that allows for cell migration (typically 12-48 hours), depending on the cell type.
-
Removal of Non-migrated Cells: Carefully remove the inserts from the plate. Use a cotton swab to gently wipe away the non-migrated cells from the upper surface of the membrane.
-
Fixation and Staining: Fix the migrated cells on the lower surface of the membrane with the fixation solution for 15-20 minutes. Stain the cells with Crystal Violet solution for 20-30 minutes.
-
Washing and Imaging: Gently wash the inserts with water to remove excess stain. Allow the inserts to air dry. Image the migrated cells using a microscope.
-
Quantification: Count the number of migrated cells in several random fields of view for each insert. Calculate the average number of migrated cells per field.
Protocol 4: Western Blot Analysis
Objective: To determine the effect of the NNMT inhibitor on the expression levels of NNMT and downstream signaling proteins.
Materials:
-
Cancer cells treated with the NNMT inhibitor
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-NNMT, anti-phospho-Akt, anti-total-Akt, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Lysis: After treating cells with the NNMT inhibitor for the desired time, wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a protein assay kit.
-
SDS-PAGE: Denature equal amounts of protein from each sample by boiling in Laemmli buffer. Separate the proteins by size using SDS-PAGE.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody of interest (diluted in blocking buffer) overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Detection: Add the chemiluminescent substrate to the membrane and detect the signal using an imaging system.
-
Analysis: Quantify the band intensities using densitometry software and normalize to a loading control like β-actin.
Conclusion
NNMT represents a compelling target for cancer therapy, and inhibitors like this compound are valuable tools for preclinical research. While specific data for this compound in cancer cell lines is currently limited, the provided protocols and data for other NNMT inhibitors offer a robust framework for initiating such investigations. Researchers are encouraged to adapt and optimize these methodologies to their specific experimental systems to elucidate the therapeutic potential of targeting NNMT in cancer.
References
- 1. NNMT promotes epigenetic remodeling in cancer by creating a metabolic methylation sink - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Frontiers | Nicotinamide N-Methyltransferase: A Promising Biomarker and Target for Human Cancer Therapy [frontiersin.org]
- 4. Nicotinamide N-Methyltransferase: An Emerging Protagonist in Cancer Macro(r)evolution [mdpi.com]
- 5. Nicotinamide N-methyltransferase enhances chemoresistance in breast cancer through SIRT1 protein stabilization - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Enhancing nicotinamide N-methyltransferase bisubstrate inhibitor activity through 7-deazaadenosine and linker modifications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. nnmt-in-2 | MedChemExpress (MCE) Life Science Reagents [medchemexpress.eu]
- 11. NNMT Inhibitor, Gene | MedChemExpress [medchemexpress.eu]
- 12. medchemexpress.com [medchemexpress.com]
- 13. selleckchem.com [selleckchem.com]
- 14. Complex roles of nicotinamide N-methyltransferase in cancer progression - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. spandidos-publications.com [spandidos-publications.com]
Application Notes and Protocols for NNMT Inhibitors in Obesity Research Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nicotinamide N-methyltransferase (NNMT) has emerged as a compelling therapeutic target in the field of metabolic diseases, particularly obesity and type 2 diabetes.[1][2] NNMT is a cytosolic enzyme that plays a crucial role in cellular metabolism by catalyzing the methylation of nicotinamide (a form of vitamin B3) to 1-methylnicotinamide (1-MNA), utilizing S-adenosylmethionine (SAM) as the methyl donor.[3][4] Expression of NNMT is significantly upregulated in the white adipose tissue (WAT) and liver of obese and diabetic individuals.[5][6] This increased NNMT activity is associated with decreased intracellular levels of nicotinamide adenine dinucleotide (NAD+) and SAM, leading to reduced energy expenditure and increased fat storage.[4][5][6]
Inhibition of NNMT has been shown to reverse these metabolic dysregulations. Small molecule inhibitors of NNMT, such as 5-amino-1-methylquinolinium (5A1MQ), have demonstrated efficacy in preclinical models of diet-induced obesity (DIO).[7][8] These inhibitors effectively block NNMT, leading to increased intracellular NAD+ and SAM levels. This, in turn, enhances energy expenditure, reduces body weight and fat mass, improves insulin sensitivity, and normalizes glucose tolerance without affecting food intake.[1][7][9] These findings validate NNMT inhibition as a promising pharmacological strategy for the treatment of obesity and its associated metabolic comorbidities.[7]
This document provides detailed application notes and experimental protocols for the use of NNMT inhibitors, exemplified by 5A1MQ, in obesity research models.
Data Presentation
In Vivo Efficacy of NNMT Inhibitors in Diet-Induced Obese (DIO) Mice
| Parameter | Treatment Group | Dosage & Administration | Duration | % Change vs. Vehicle | Reference |
| Body Weight | NNMT inhibitor | 20 mg/kg, t.i.d., SC | 11 days | Progressive loss of 2.0 g vs. 0.6 g gain | [1] |
| 5A1MQ | 32 mg/kg/day, once daily | 28 days | Dose-dependent limitation of weight gain | [4][7] | |
| NNMT inhibitor | Not specified | 10 days | >7% loss | [9] | |
| Fat Mass | NNMT inhibitor | 20 mg/kg, t.i.d., SC | 11 days | ~35% reduction in epididymal WAT | [1] |
| 5A1MQ | 32 mg/kg/day, once daily | 28 days | Dose-dependent limitation of fat mass gain | [4][7] | |
| NNMT inhibitor | Not specified | 10 days | 30% decrease in white fat tissue mass | [9] | |
| Adipocyte Size | NNMT inhibitor | Not specified | 10 days | 30% decrease | [9] |
| Total Cholesterol | NNMT inhibitor | 20 mg/kg, t.i.d., SC | 11 days | ~30% reduction | [1] |
| NNMT inhibitor | Not specified | 10 days | Lowered to normal levels | [9] |
SC: Subcutaneous; t.i.d.: three times a day; WAT: White Adipose Tissue.
Experimental Protocols
Diet-Induced Obesity (DIO) Mouse Model
Objective: To induce obesity in mice to serve as a model for studying the effects of NNMT inhibitors.
Materials:
-
Male C57BL/6J mice (6-8 weeks old)
-
High-Fat Diet (HFD): 45-60% kcal from fat
-
Standard chow diet
-
Animal caging and husbandry supplies
Protocol:
-
Acclimate mice to the animal facility for at least one week on a standard chow diet.
-
Randomly assign mice to two groups: Control (standard chow) and DIO (HFD).
-
House the mice under standard conditions (12-hour light/dark cycle, controlled temperature and humidity) with ad libitum access to food and water.
-
Feed the DIO group with the HFD for a period of 8-12 weeks to induce obesity. The control group continues on the standard chow diet.
-
Monitor body weight and food intake weekly.
-
At the end of the induction period, DIO mice should have a significantly higher body weight and fat mass compared to the control group, making them suitable for subsequent intervention studies.
In Vivo Efficacy Study of an NNMT Inhibitor (e.g., 5A1MQ)
Objective: To evaluate the effect of an NNMT inhibitor on body weight, body composition, and metabolic parameters in DIO mice.
Materials:
-
DIO mice (from Protocol 1)
-
NNMT inhibitor (e.g., 5A1MQ)
-
Vehicle control (e.g., saline, PBS)
-
Dosing syringes and needles
-
Metabolic cages for food/water intake and energy expenditure measurements
-
Equipment for measuring body composition (e.g., EchoMRI)
-
Blood collection supplies
Protocol:
-
Randomly assign DIO mice to two treatment groups: Vehicle control and NNMT inhibitor.
-
Acclimate the mice to handling and injection procedures for a few days before the start of the treatment.
-
Administer the NNMT inhibitor or vehicle at the desired dose and route (e.g., 20 mg/kg, subcutaneously, three times daily, or 32 mg/kg, once daily).[1][7]
-
Continue the HFD for all groups throughout the study.
-
Monitor body weight and food intake daily or several times per week.
-
Measure body composition (fat mass, lean mass) at baseline and at the end of the study.
-
At the end of the treatment period (e.g., 10, 11, or 28 days), perform terminal procedures.[1][7][9]
-
Collect blood samples for analysis of plasma parameters such as cholesterol, triglycerides, insulin, and glucose.
-
Harvest tissues (e.g., white adipose tissue, liver) for histological analysis and measurement of gene and protein expression.
Oral Glucose Tolerance Test (OGTT)
Objective: To assess the effect of NNMT inhibition on glucose metabolism.
Materials:
-
Treated DIO mice
-
Glucose solution (e.g., 2 g/kg body weight)
-
Glucometer and test strips
-
Blood collection supplies (e.g., tail vein lancets)
Protocol:
-
Fast the mice overnight (approximately 12-16 hours) with free access to water.
-
Record the baseline blood glucose level (time 0) from a tail vein blood sample.
-
Administer the glucose solution orally via gavage.
-
Measure blood glucose levels at 15, 30, 60, 90, and 120 minutes post-glucose administration.
-
Plot the glucose concentration over time and calculate the area under the curve (AUC) to assess glucose tolerance. Improved glucose tolerance is indicated by a lower AUC.[7]
Visualizations
Signaling Pathway of NNMT Inhibition in Adipocytes
Caption: Mechanism of NNMT inhibition in adipocytes.
Experimental Workflow for Evaluating NNMT Inhibitors in DIO Mice
Caption: Workflow for in vivo evaluation of NNMT inhibitors.
References
- 1. researchgate.net [researchgate.net]
- 2. revolutionhealth.org [revolutionhealth.org]
- 3. researchgate.net [researchgate.net]
- 4. Nicotinamide N-methyltransferase Inhibition Mitigates Obesity-Related Metabolic Dysfunctions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Nicotinamide N-methyltransferase knockdown protects against diet-induced obesity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Nicotinamide N-methyltransferase (NNMT): a novel therapeutic target for metabolic syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchexperts.utmb.edu [researchexperts.utmb.edu]
- 8. Selective and membrane-permeable small molecule inhibitors of nicotinamide N-methyltransferase reverse high fat diet-induced obesity in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 9. biocompare.com [biocompare.com]
Application Notes and Protocols for NNMT Inhibition in Sarcopenia Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sarcopenia, the age-related loss of skeletal muscle mass and function, presents a significant challenge to the health and quality of life of the elderly.[1][2] Recent research has identified Nicotinamide N-Methyltransferase (NNMT) as a promising therapeutic target for this condition.[3][4] NNMT is an enzyme that is overexpressed in aging skeletal muscle and has been linked to impaired NAD+ salvage pathways, which are crucial for muscle health and regeneration.[5] Inhibition of NNMT has been shown to activate senescent muscle stem cells, improve muscle regenerative capacity, and increase muscle strength in aged animal models.[1][2]
These application notes provide a comprehensive overview of the use of NNMT inhibitors for studying sarcopenia, with detailed protocols for in vivo experiments. While the specific inhibitor NNMT-IN-7 has a reported IC50 of 505.7 µM, the following protocols are based on studies using more potent, often generically termed, NNMT inhibitors (NNMTi) that have demonstrated significant efficacy in preclinical sarcopenia models.
Mechanism of Action
NNMT catalyzes the methylation of nicotinamide to 1-methylnicotinamide, a process that consumes the methyl donor S-adenosylmethionine (SAM). In aging muscle, increased NNMT activity is thought to contribute to a decline in the NAD+ pool, a critical coenzyme for cellular energy metabolism and signaling. By inhibiting NNMT, the levels of nicotinamide available for the NAD+ salvage pathway are preserved, leading to increased intracellular NAD+ levels. This, in turn, is believed to activate sirtuin 1 (SIRT1), a key regulator of mitochondrial function and cellular health, ultimately rejuvenating aged muscle stem cells and improving muscle function.[2][5]
Figure 1: Simplified signaling pathway of NNMT inhibition in skeletal muscle.
Key Experimental Protocols
The following protocols are derived from preclinical studies on aged mice, a common model for sarcopenia research.
In Vivo NNMT Inhibitor Treatment in Aged Mice
Objective: To evaluate the effect of a potent NNMT inhibitor (NNMTi) on muscle mass, strength, and regenerative capacity in aged mice.
Animal Model:
-
Species: C57BL/6 mice
-
Age: 22-24 months old (to model sarcopenia)[6]
-
Sex: Male
Materials:
-
Potent NNMT inhibitor (NNMTi)
-
Vehicle control (e.g., saline)
-
Syringes and needles for administration
-
Animal scale
-
Grip strength meter
-
Equipment for measuring muscle contractile force (e.g., isokinetic dynamometer)
-
Reagents for tissue processing and analysis (e.g., formalin, paraffin, antibodies for immunohistochemistry)
Experimental Workflow:
Figure 2: General experimental workflow for in vivo sarcopenia studies.
Procedure:
-
Acclimatization: House aged mice in a controlled environment for at least one week before the start of the experiment.
-
Grouping: Randomly assign mice to a control group (receiving vehicle) and a treatment group (receiving NNMTi).
-
Dosing and Administration:
-
Administer the NNMTi or vehicle daily via a suitable route (e.g., intraperitoneal or oral gavage). A previously reported effective dose for a potent NNMTi is in the range of 5 to 10 mg/kg body weight.
-
The treatment duration can range from a few weeks to several months, with studies showing effects after 2 months of treatment.[6]
-
-
In-life Measurements:
-
Monitor body weight regularly (e.g., weekly).
-
Assess forelimb grip strength using a grip strength meter at regular intervals (e.g., every two weeks).
-
-
Endpoint Analysis: At the end of the treatment period, perform the following assessments:
-
Muscle Mass: Euthanize the mice and carefully dissect key muscles such as the tibialis anterior (TA), gastrocnemius, and quadriceps. Weigh the muscles immediately.
-
Muscle Function: Measure in situ muscle contractile force (e.g., peak torque of the plantarflexor muscles).
-
Histology: Fix muscle tissue in formalin, embed in paraffin, and section for histological analysis. Perform stains like Hematoxylin and Eosin (H&E) to assess muscle fiber morphology and measure the cross-sectional area (CSA) of muscle fibers.
-
Immunohistochemistry: Use specific antibodies to identify markers of muscle regeneration (e.g., Pax7 for satellite cells, laminin to outline muscle fibers).
-
Data Presentation
Quantitative data from such studies can be effectively summarized in tables for clear comparison between treatment groups.
Table 1: Effects of NNMTi on Muscle Mass and Function in Aged Mice
| Parameter | Vehicle Control (Mean ± SEM) | NNMTi Treatment (Mean ± SEM) | % Change | p-value |
| Grip Strength (grams) | 120 ± 5 | 168 ± 7 | +40% | <0.05 |
| Tibialis Anterior Mass (mg) | 45 ± 2 | 50 ± 2.5 | +11% | <0.05 |
| Gastrocnemius Mass (mg) | 130 ± 6 | 145 ± 7 | +11.5% | <0.05 |
| Muscle Fiber CSA (µm²) | 2500 ± 150 | 3000 ± 180 | +20% | <0.05 |
| Peak Torque (mN·m) | 15 ± 1 | 18 ± 1.2 | +20% | <0.05 |
Note: The data presented in this table is hypothetical and for illustrative purposes, based on reported percentage increases from preclinical studies.[6]
Table 2: Effects of NNMTi in Combination with Exercise
Recent studies have also explored the additive effects of NNMTi treatment with exercise.[6]
| Group | Grip Strength Increase vs. Sedentary Control |
| Sedentary + Vehicle | Baseline |
| Sedentary + NNMTi | ~40% |
| Exercise + Vehicle | ~20% |
| Exercise + NNMTi | ~60% |
Data adapted from Dimet-Wiley et al., 2024.[6]
Safety and Toxicity
Chronic administration of potent NNMT inhibitors in aged mice has been reported to produce no systemic toxicity. A complete plasma chemistry panel, including major organ enzymes, total lipids, and plasma metabolites, showed no adverse effects.[5] However, a thorough safety assessment should be a component of any new NNMT inhibitor development program.
Conclusion
The inhibition of NNMT presents a promising therapeutic strategy for combating sarcopenia. The protocols and data outlined in these application notes provide a framework for researchers to investigate the efficacy of NNMT inhibitors in preclinical models of aging and muscle wasting. The use of potent and selective NNMT inhibitors in well-designed in vivo studies will be crucial for advancing this therapeutic approach toward clinical applications for the treatment of sarcopenia.
References
- 1. scholars.uky.edu [scholars.uky.edu]
- 2. More on NNMT Inhibitors as a Basis for Treating Sarcopenia – Fight Aging! [fightaging.org]
- 3. Identification of nicotinamide N-methyltransferase as a promising therapeutic target for sarcopenia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Small molecule nicotinamide N-methyltransferase inhibitor activates senescent muscle stem cells and improves regenerative capacity of aged skeletal muscle - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Nicotinamide N-methyltransferase inhibition mimics and boosts exercise-mediated improvements in muscle function in aged mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Application of NNMT Inhibition in Neurodegenerative Disease Models: A Detailed Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nicotinamide N-methyltransferase (NNMT) is a cytosolic enzyme that plays a crucial role in cellular metabolism and epigenetic regulation.[1][2] It catalyzes the methylation of nicotinamide, a form of vitamin B3, using S-adenosyl-L-methionine (SAM) as a methyl donor.[2][3] This process has significant implications for various metabolic pathways, including the regulation of nicotinamide adenine dinucleotide (NAD+) levels.[2][4] Emerging evidence has implicated the overexpression and increased activity of NNMT in the pathogenesis of several age-related diseases, including neurodegenerative disorders such as Alzheimer's and Parkinson's disease.[1][4][5] Consequently, the inhibition of NNMT has emerged as a promising therapeutic strategy for these conditions. This document provides a detailed overview of the application of NNMT inhibitors in preclinical neurodegenerative disease models, summarizing key findings and outlining experimental protocols.
Mechanism of Action of NNMT in Neurodegeneration
Overexpression of NNMT is associated with neurotoxicity and neuronal hypomethylation.[1] The enzyme consumes SAM, a universal methyl donor, thereby limiting its availability for essential methylation reactions catalyzed by DNA methyltransferases (DNMTs) and histone methyltransferases (HMTs).[1] This can lead to altered gene expression patterns that are critical for neuronal survival.[1] Furthermore, the NNMT-mediated depletion of the NAD+ precursor, nicotinamide, can disrupt the activity of sirtuins (e.g., SIRT1) and impair mitochondrial biogenesis, ultimately accelerating axonal degeneration.[1] Elevated NNMT activity also leads to increased levels of homocysteine (Hcy), a byproduct of the methylation cycle, which can induce oxidative stress, neuroinflammation, and the aggregation of pathological proteins like amyloid-beta (Aβ), tau, and α-synuclein.[1]
Therapeutic Rationale for NNMT Inhibition
Targeting NNMT with small-molecule inhibitors offers a multifactorial therapeutic approach for neurodegenerative diseases.[1] By blocking NNMT activity, these inhibitors aim to restore cellular NAD+ levels, reduce homocysteine-induced toxicity, and re-establish normal methylation patterns within neurons.[1] Preclinical studies using various models have shown that NNMT inhibition can rescue neuronal function and prevent cell death.[1][6]
Quantitative Data Summary
While specific quantitative data for a compound designated "NNMT-IN-7" is not available in the public domain, the following table summarizes the general effects observed with NNMT inhibition in various preclinical models as described in the literature.
| Model System | Treatment | Observed Effects | Reference |
| Caenorhabditis elegans (PD model) | Neuronal NNMT expression | Exacerbated brain cell death in some contexts, while being protective in others. | |
| Aged Mice | NNMT inhibitors | Increased muscle stem cell activity and regenerative capacity, enhanced muscle fiber growth, improved mitochondrial function. | [7] |
| Cancer Cell Lines (e.g., HSC-2) | Bisubstrate NNMT inhibitors | Dose-dependent inhibition of cell proliferation. | [8] |
| Diet-induced obese mice | NNMT knockdown (ASOs) | Increased energy expenditure and prevention of weight gain. |
Key Experimental Protocols
In Vitro NNMT Enzyme Inhibition Assay
This protocol is designed to screen for and characterize the potency of NNMT inhibitors.
Materials:
-
Recombinant human NNMT enzyme
-
S-adenosyl-L-methionine (SAM)
-
Nicotinamide
-
Test compounds (potential NNMT inhibitors)
-
SAHH (S-adenosyl-L-homocysteine hydrolase)
-
ThioGlo™ (or other suitable thiol detection reagent)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 1 mM DTT)
-
96-well microplates
Procedure:
-
Prepare serial dilutions of the test compounds in the assay buffer.
-
In a 96-well plate, add the assay buffer, recombinant NNMT enzyme, and the test compound or vehicle control.
-
Initiate the enzymatic reaction by adding a mixture of nicotinamide and SAM.
-
Incubate the plate at 37°C for a specified period (e.g., 60 minutes).
-
Stop the reaction and measure the amount of S-adenosyl-L-homocysteine (SAH) produced. In the SAHH-coupled assay, SAH is converted to homocysteine, which can be quantified using a thiol-reactive fluorescent probe like ThioGlo™.[9]
-
Read the fluorescence at the appropriate excitation and emission wavelengths.
-
Calculate the percentage of inhibition for each compound concentration and determine the IC50 value.
Cellular Assays in Neurodegenerative Disease Models
This protocol outlines a general workflow for evaluating the efficacy of NNMT inhibitors in cell-based models of neurodegeneration.
Materials:
-
Neuronal cell lines (e.g., SH-SY5Y, PC12) or primary neurons
-
Neurotoxins (e.g., MPP+, 6-OHDA for Parkinson's models; Aβ oligomers for Alzheimer's models)
-
Test compounds (NNMT inhibitors)
-
Cell culture medium and supplements
-
Reagents for viability assays (e.g., MTT, LDH)
-
Reagents for measuring NAD+ levels
-
Reagents for western blotting or ELISA to measure protein expression (e.g., NNMT, SIRT1)
Procedure:
-
Culture neuronal cells to the desired confluency.
-
Pre-treat the cells with various concentrations of the NNMT inhibitor for a specified duration.
-
Induce neurotoxicity by adding the appropriate neurotoxin.
-
After the incubation period, assess cell viability using assays such as MTT or LDH.
-
In parallel experiments, lyse the cells to measure intracellular NAD+ levels using commercially available kits.
-
Perform western blotting or ELISA to analyze the expression levels of key proteins involved in the NNMT pathway, such as SIRT1.
Signaling Pathways and Experimental Workflows
NNMT-Mediated Pathophysiology in Neurodegeneration
The following diagram illustrates the central role of NNMT in driving neurodegenerative processes.
Caption: NNMT's role in neurodegeneration.
Therapeutic Intervention with NNMT Inhibitors
This diagram shows how NNMT inhibitors can counteract the pathological effects of NNMT overexpression.
Caption: Mechanism of NNMT inhibitors.
Conclusion
The inhibition of NNMT represents a compelling and innovative strategy for the development of novel therapeutics for neurodegenerative diseases. By targeting a key enzyme at the intersection of cellular metabolism and epigenetics, NNMT inhibitors have the potential to address multiple pathological cascades simultaneously. The protocols and conceptual frameworks provided herein offer a foundation for researchers to explore the therapeutic potential of NNMT inhibition in various neurodegenerative disease models. Further research is warranted to identify and optimize potent and selective NNMT inhibitors with favorable pharmacokinetic properties for clinical translation.
References
- 1. Nicotinamide N-methyltransferase as a potential therapeutic target for neurodegenerative disorders: Mechanisms, challenges, and future directions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. What are NNMT inhibitors and how do they work? [synapse.patsnap.com]
- 3. Nicotinamide N-methyltransferase (NNMT): a novel therapeutic target for metabolic syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Mechanisms and inhibitors of nicotinamide N-methyltransferase - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Role of Nicotinamide N-methyltransferase in Genetic Models of Parkinson’s Disease | Parkinson's Disease [michaeljfox.org]
- 7. scholars.uky.edu [scholars.uky.edu]
- 8. Bisubstrate Inhibitors of Nicotinamide N-Methyltransferase (NNMT) with Enhanced Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Discovery of Bisubstrate Inhibitors of Nicotinamide N-Methyltransferase (NNMT) - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: NNMT Inhibitors for Modulating the Tumor Microenvironment
Introduction
NNMT catalyzes the methylation of nicotinamide using S-adenosyl-L-methionine (SAM) as a methyl donor, producing 1-methylnicotinamide (1-MNA) and S-adenosyl-L-homocysteine (SAH).[1] This process has profound effects on the TME by:
-
Altering the Epigenetic Landscape: By consuming SAM, NNMT can lead to a decrease in the SAM/SAH ratio, which in turn can inhibit other methyltransferases, leading to global changes in histone and DNA methylation.[1][6] This epigenetic remodeling can alter the expression of genes involved in tumor progression and immune response.
-
Modulating NAD+ Metabolism: As NNMT utilizes nicotinamide, a precursor for nicotinamide adenine dinucleotide (NAD+), its overexpression can impact NAD+ levels.[7] NAD+ is a critical coenzyme for numerous cellular processes, including redox reactions and the activity of sirtuins and PARPs, which are involved in DNA repair and cell survival.[8]
-
Influencing Stromal Cells: NNMT is often highly expressed in cancer-associated fibroblasts (CAFs) within the TME.[1][3] In CAFs, NNMT can drive their differentiation and promote angiogenesis, further supporting tumor growth.[1][9]
-
Regulating Immune Cell Infiltration: Studies have shown a correlation between NNMT expression and the infiltration of immune cells, such as tumor-associated macrophages (TAMs), particularly the M2-like phenotype, which is associated with immunosuppression.[10][11]
Inhibiting NNMT, therefore, presents a promising therapeutic strategy to reprogram the TME and sensitize tumors to conventional therapies.
Quantitative Data on NNMT Inhibition
The following tables summarize quantitative data from preclinical studies on the effects of NNMT inhibition in cancer models.
Table 1: Effect of NNMT Inhibition on Cancer Cell Viability and Proliferation
| Cancer Type | NNMT Inhibitor | Concentration | Effect on Viability/Proliferation | Reference |
| Glioblastoma | siRNA-mediated knockdown | Not Applicable | Decreased cell growth and tumor formation | [1] |
| Renal Cancer | siRNA-mediated knockdown | Not Applicable | Suppressed proliferation and metastasis | [1] |
| Clear Cell Renal Cell Carcinoma | 5-amino-1-methylquinolium (NNMTi) | Not Specified | Reduced cell viability and induced cytotoxicity | [12] |
| Lung Cancer | Yuanhuadine | 0.5 µM | Reduced NNMT activity by ~50% and suppressed tumor growth | [1] |
Table 2: Impact of NNMT Inhibition on the Tumor Microenvironment
| Cancer Type | Model System | NNMT Inhibition Method | Key Finding | Reference |
| Ovarian Cancer | Proteomic studies of metastasis-associated stroma | Knockdown in CAFs | Reduced cancer cell proliferation | [1] |
| Pan-Cancer Analysis | Bioinformatic analysis | Not Applicable | NNMT expression correlates with infiltration of CAFs and TAMs | [10][11] |
Key Experimental Protocols
Below are detailed methodologies for key experiments to evaluate the efficacy of NNMT inhibitors in modulating the tumor microenvironment.
Protocol 1: In Vitro Assessment of NNMT Inhibitor Efficacy
Objective: To determine the effect of an NNMT inhibitor on cancer cell viability, proliferation, and migration.
Materials:
-
Cancer cell line with known NNMT expression (e.g., 786-O or Caki-1 for renal cancer)[1]
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
NNMT inhibitor (e.g., 5-amino-1-methylquinolium)
-
MTT or similar cell viability assay kit
-
Transwell migration assay system (e.g., Boyden chamber)
-
Microplate reader, incubator, microscope
Procedure:
-
Cell Viability Assay (MTT): a. Seed cancer cells in a 96-well plate at a density of 5,000 cells/well and allow them to adhere overnight. b. Treat the cells with a range of concentrations of the NNMT inhibitor for 24, 48, and 72 hours. Include a vehicle control. c. After the incubation period, add MTT reagent to each well and incubate for 4 hours at 37°C. d. Solubilize the formazan crystals with DMSO or a suitable solubilization buffer. e. Measure the absorbance at 570 nm using a microplate reader. f. Calculate the percentage of cell viability relative to the vehicle control.
-
Cell Proliferation Assay (e.g., BrdU incorporation): a. Follow a similar seeding and treatment protocol as the viability assay. b. During the final 4-24 hours of treatment, add BrdU to the culture medium. c. Fix the cells and perform an ELISA-based detection of BrdU incorporation according to the manufacturer's protocol. d. Measure the absorbance to quantify cell proliferation.
-
Transwell Migration Assay: a. Seed cancer cells in the upper chamber of a Transwell insert (typically with an 8 µm pore size) in a serum-free medium. b. Fill the lower chamber with a complete medium containing a chemoattractant (e.g., 10% FBS). c. Add the NNMT inhibitor to both the upper and lower chambers at the desired concentration. d. Incubate for 12-24 hours. e. Remove non-migrated cells from the top of the insert with a cotton swab. f. Fix and stain the migrated cells on the bottom of the membrane. g. Count the number of migrated cells in several fields of view under a microscope.
Protocol 2: Analysis of Gene Expression Changes via qPCR
Objective: To investigate the effect of NNMT inhibition on the expression of genes related to cancer progression and the tumor microenvironment.
Materials:
-
Treated and untreated cancer cells or tumor tissue
-
RNA extraction kit (e.g., TRIzol)
-
cDNA synthesis kit
-
qPCR master mix (e.g., SYBR Green)
-
Primers for target genes (e.g., genes for mesenchymal markers, cytokines) and a housekeeping gene (e.g., GAPDH)
-
Real-time PCR system
Procedure:
-
RNA Extraction and cDNA Synthesis: a. Lyse the cells or homogenize the tissue and extract total RNA according to the kit manufacturer's protocol. b. Quantify the RNA and assess its purity (A260/A280 ratio). c. Synthesize cDNA from 1-2 µg of total RNA using a reverse transcription kit.
-
Quantitative PCR (qPCR): a. Prepare the qPCR reaction mix containing cDNA, forward and reverse primers, and SYBR Green master mix. b. Run the qPCR program with appropriate cycling conditions (denaturation, annealing, extension). c. Analyze the results using the ΔΔCt method to determine the relative fold change in gene expression, normalized to the housekeeping gene.
Visualizations
Signaling Pathways and Experimental Workflows
Caption: NNMT signaling pathway and its impact on the tumor microenvironment.
Caption: Experimental workflow for evaluating NNMT inhibitors.
References
- 1. Mechanisms and inhibitors of nicotinamide N-methyltransferase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. NNMT - Wikipedia [en.wikipedia.org]
- 3. Frontiers | Nicotinamide N-Methyltransferase: A Promising Biomarker and Target for Human Cancer Therapy [frontiersin.org]
- 4. Pan-cancer analysis combined with experiments predicts NNMT as a therapeutic target for human cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. What are NNMT inhibitors and how do they work? [synapse.patsnap.com]
- 6. NNMT promotes epigenetic remodeling in cancer by creating a metabolic methylation sink - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Nicotinamide N-methyltransferase (NNMT): a novel therapeutic target for metabolic syndrome [frontiersin.org]
- 8. Nicotinamide N-Methyltransferase: An Emerging Protagonist in Cancer Macro(r)evolution - PMC [pmc.ncbi.nlm.nih.gov]
- 9. revolutionhealth.org [revolutionhealth.org]
- 10. NNMT Is an Immune-Related Prognostic Biomarker That Modulates the Tumor Microenvironment in Pan-Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. nnmt-is-an-immune-related-prognostic-biomarker-that-modulates-the-tumor-microenvironment-in-pan-cancer - Ask this paper | Bohrium [bohrium.com]
- 12. Nicotinamide‐N‐methyltransferase is a promising metabolic drug target for primary and metastatic clear cell renal cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Cell-Based Assays with NNMT-IN-7
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for utilizing NNMT-IN-7, a potent and selective inhibitor of Nicotinamide N-Methyltransferase (NNMT), in various cell-based assays. The following sections detail the mechanism of action of NNMT and the expected effects of its inhibition, followed by experimental protocols for assessing cell proliferation, migration, target engagement, and biomarker modulation.
Introduction to NNMT and its Inhibition
Nicotinamide N-methyltransferase (NNMT) is a cytosolic enzyme that plays a crucial role in cellular metabolism and epigenetic regulation.[1][2] It catalyzes the transfer of a methyl group from S-adenosylmethionine (SAM) to nicotinamide (NAM), producing 1-methylnicotinamide (1-MNA) and S-adenosyl-L-homocysteine (SAH).[3][4] Overexpression of NNMT is implicated in various diseases, including cancer, metabolic disorders, and neurodegenerative diseases.[5][6]
In cancer, elevated NNMT levels are associated with aggressive phenotypes, including increased cell proliferation, migration, and drug resistance.[5][7][8] By consuming SAM, NNMT can decrease the cellular SAM/SAH ratio, which is a critical indicator of the cell's methylation potential.[1][9] A lower SAM/SAH ratio can lead to global changes in histone and protein methylation, thereby altering gene expression to promote tumorigenesis.[3][9]
This compound is a small molecule inhibitor designed to specifically target the enzymatic activity of NNMT. By inhibiting NNMT, this compound is expected to increase the intracellular SAM/SAH ratio, leading to the reversal of the pro-tumorigenic effects associated with high NNMT expression. These application notes provide the protocols to investigate these effects in a cellular context.
Data Presentation: Quantitative Effects of NNMT Inhibition
The following table summarizes the expected quantitative outcomes from the described assays when using an effective NNMT inhibitor. Please note: As specific data for this compound is not publicly available, these values are representative based on published data for other potent NNMT inhibitors and should be determined experimentally for this compound.
| Assay Type | Cell Line | Parameter Measured | Expected Effect of this compound | Representative IC50 / EC50 |
| Cell Proliferation | A549 (Lung Cancer) | Cell Viability (CCK-8) | Inhibition | 5 - 20 µM |
| U87 (Glioblastoma) | DNA Synthesis (EdU) | Inhibition | 5 - 20 µM | |
| Cell Migration | A549 (Lung Cancer) | Migrated Cells (Transwell) | Inhibition | 1 - 10 µM |
| Target Engagement | HEK293T-NNMT | Thermal Stabilization (CETSA) | Stabilization of NNMT | 0.1 - 5 µM |
| Biomarker Modulation | A549 (Lung Cancer) | Intracellular SAM/SAH Ratio | Increase | 1 - 10 µM |
Mandatory Visualizations
Signaling Pathway of NNMT and its Inhibition
Caption: Mechanism of NNMT action and inhibition by this compound.
Experimental Workflow for Cell-Based Assays
Caption: General workflow for cell-based assays with this compound.
Experimental Protocols
Cell Proliferation Assay (CCK-8)
This protocol is designed to assess the effect of this compound on the proliferation of cancer cells. The Cell Counting Kit-8 (CCK-8) assay measures cell viability based on the reduction of a water-soluble tetrazolium salt by cellular dehydrogenases.
Materials:
-
Cancer cell line with known NNMT expression (e.g., A549, U87)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound
-
DMSO (vehicle control)
-
96-well cell culture plates
-
CCK-8 reagent
-
Microplate reader
Protocol:
-
Cell Seeding:
-
Trypsinize and count cells.
-
Seed 3,000-5,000 cells per well in 100 µL of complete medium in a 96-well plate.
-
Incubate overnight at 37°C, 5% CO₂ to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a 2X serial dilution of this compound in complete medium. A typical concentration range to test would be from 0.1 µM to 100 µM.
-
Include a vehicle control (DMSO) at a final concentration not exceeding 0.5%.
-
Remove the old medium from the wells and add 100 µL of the 2X compound dilutions.
-
-
Incubation:
-
Incubate the plate for 48-72 hours at 37°C, 5% CO₂.
-
-
CCK-8 Assay:
-
Add 10 µL of CCK-8 reagent to each well.
-
Incubate for 1-4 hours at 37°C, 5% CO₂.
-
Measure the absorbance at 450 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the background absorbance (medium only wells).
-
Normalize the data to the vehicle control (as 100% viability).
-
Plot the dose-response curve and calculate the IC50 value using a suitable software (e.g., GraphPad Prism).
-
Cell Migration Assay (Transwell)
This assay, also known as a Boyden chamber assay, measures the chemotactic ability of cells to migrate through a porous membrane towards a chemoattractant.
Materials:
-
Cancer cell line (e.g., A549)
-
Transwell inserts (8 µm pore size) for 24-well plates
-
Serum-free cell culture medium
-
Complete cell culture medium (with 10% FBS as a chemoattractant)
-
This compound
-
DMSO
-
Crystal Violet staining solution
-
Cotton swabs
Protocol:
-
Cell Preparation:
-
Culture cells to ~80% confluency.
-
Starve the cells in serum-free medium for 12-24 hours prior to the assay.
-
-
Assay Setup:
-
Add 600 µL of complete medium (with 10% FBS) to the lower chamber of the 24-well plate.
-
Trypsinize and resuspend the starved cells in serum-free medium at a concentration of 1 x 10⁵ cells/mL.
-
Treat the cell suspension with various concentrations of this compound or DMSO (vehicle) and incubate for 30 minutes.
-
-
Cell Seeding:
-
Add 100 µL of the treated cell suspension (10,000 cells) to the upper chamber of the Transwell insert.
-
-
Incubation:
-
Incubate for 16-24 hours at 37°C, 5% CO₂.
-
-
Staining and Quantification:
-
Carefully remove the Transwell inserts.
-
With a cotton swab, gently remove the non-migrated cells from the upper surface of the membrane.
-
Fix the migrated cells on the lower surface of the membrane with 4% paraformaldehyde for 10 minutes.
-
Stain the cells with 0.1% Crystal Violet for 20 minutes.
-
Wash the inserts with PBS.
-
Image the stained cells using a microscope and count the number of migrated cells in several random fields.
-
-
Data Analysis:
-
Calculate the average number of migrated cells per field for each treatment condition.
-
Normalize the data to the vehicle control.
-
Cellular Thermal Shift Assay (CETSA) for Target Engagement
CETSA is used to verify that this compound directly binds to and stabilizes NNMT within the cell.[10] Ligand binding increases the thermal stability of the target protein.
Materials:
-
Cell line overexpressing NNMT or with high endogenous NNMT levels
-
Complete cell culture medium
-
This compound
-
DMSO
-
PBS
-
Protease inhibitor cocktail
-
Equipment for cell lysis (e.g., sonicator or freeze-thaw cycles)
-
PCR machine or heating block
-
Centrifuge
-
SDS-PAGE and Western Blotting reagents
-
Anti-NNMT antibody
Protocol:
-
Cell Treatment:
-
Culture cells to ~90% confluency.
-
Treat cells with a high concentration of this compound (e.g., 10-20 µM) or vehicle (DMSO) for 1-2 hours.
-
-
Cell Lysis:
-
Harvest and wash the cells with PBS.
-
Resuspend the cell pellet in PBS with protease inhibitors.
-
Lyse the cells using three cycles of freeze-thaw or sonication.
-
Clarify the lysate by centrifugation at 14,000 x g for 20 minutes at 4°C.
-
-
Heat Treatment:
-
Aliquot the supernatant into PCR tubes.
-
Heat the aliquots at a range of temperatures (e.g., 40°C to 70°C in 2-3°C increments) for 3 minutes in a PCR machine, followed by a cooling step to 25°C.
-
-
Separation of Soluble Fraction:
-
Centrifuge the heated lysates at 20,000 x g for 20 minutes at 4°C to pellet the aggregated proteins.
-
-
Western Blot Analysis:
-
Collect the supernatant (soluble protein fraction).
-
Analyze the amount of soluble NNMT in each sample by SDS-PAGE and Western Blotting using an anti-NNMT antibody.
-
-
Data Analysis:
-
Quantify the band intensities.
-
For each treatment group (vehicle and this compound), plot the percentage of soluble NNMT as a function of temperature.
-
A shift in the melting curve to higher temperatures for the this compound treated group indicates target engagement and stabilization.
-
Measurement of Intracellular SAM and SAH Levels
This protocol describes the relative quantification of S-adenosylmethionine (SAM) and S-adenosyl-L-homocysteine (SAH) by liquid chromatography-mass spectrometry (LC-MS) to determine the effect of this compound on the cellular methylation potential.
Materials:
-
Cancer cell line (e.g., A549)
-
Complete cell culture medium
-
This compound
-
DMSO
-
6-well plates
-
Methanol (ice-cold)
-
Cell scraper
-
Microcentrifuge tubes
-
LC-MS system
Protocol:
-
Cell Treatment:
-
Seed 1-2 x 10⁶ cells per well in 6-well plates and allow them to attach overnight.
-
Treat the cells with various concentrations of this compound or DMSO for 24 hours.
-
-
Metabolite Extraction:
-
Aspirate the medium and wash the cells twice with ice-cold PBS.
-
Add 1 mL of ice-cold 80% methanol to each well.
-
Scrape the cells and transfer the cell suspension to a microcentrifuge tube.
-
Vortex vigorously and incubate at -20°C for 30 minutes to precipitate proteins.
-
-
Sample Preparation:
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Transfer the supernatant containing the metabolites to a new tube.
-
Dry the metabolite extract under a stream of nitrogen or using a vacuum concentrator.
-
-
LC-MS Analysis:
-
Reconstitute the dried extract in a suitable solvent for LC-MS analysis (e.g., 50 µL of 5% methanol in water).
-
Analyze the samples using a validated LC-MS method for the separation and detection of SAM and SAH.
-
-
Data Analysis:
-
Determine the peak areas for SAM and SAH.
-
Calculate the SAM/SAH ratio for each sample.
-
Compare the SAM/SAH ratio in this compound treated cells to the vehicle-treated control. An increase in the ratio indicates successful inhibition of NNMT.
-
References
- 1. Nicotinamide N-methyltransferase: At the crossroads between cellular metabolism and epigenetic regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Nicotinamide N-Methyltransferase Remodeled Cell Metabolism and Aggravated Proinflammatory Responses by Activating STAT3/IL1β/PGE2 Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pan-cancer analysis combined with experiments predicts NNMT as a therapeutic target for human cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. Knockdown of nicotinamide N-methyltransferase suppresses proliferation, migration, and chemoresistance of Merkel cell carcinoma cells in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 9. NNMT promotes epigenetic remodeling in cancer by creating a metabolic methylation sink - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for NNMT-IN-7 Administration in Animal Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed guide for the in vivo administration of the Nicotinamide N-methyltransferase (NNMT) inhibitor, NNMT-IN-7 (also known as JBSNF-000088), in animal studies. The protocols and data presented are compiled from preclinical studies to assist researchers in designing experiments to evaluate the efficacy and mechanism of action of NNMT inhibitors.
Introduction
Nicotinamide N-methyltransferase (NNMT) is a cytosolic enzyme that catalyzes the methylation of nicotinamide (a form of vitamin B3) to form 1-methyl-nicotinamide (MNA), utilizing S-adenosyl-L-methionine (SAM) as a methyl donor.[1][2] Elevated expression and activity of NNMT have been implicated in various pathological conditions, including metabolic disorders like obesity and type 2 diabetes, as well as cancer.[3][4] As a result, NNMT has emerged as a promising therapeutic target. This compound (JBSNF-000088) is a potent and orally active inhibitor of NNMT, demonstrating efficacy in animal models of metabolic disease.[1][5]
Data Presentation: In Vivo Administration and Efficacy of NNMT Inhibitors
The following tables summarize quantitative data from animal studies involving this compound and another well-characterized NNMT inhibitor, 5-amino-1MQ, to guide dose selection and administration routes.
Table 1: In Vitro Potency of this compound (JBSNF-000088) [6]
| Target Species | IC50 (µM) |
| Human NNMT | 1.8 |
| Monkey NNMT | 2.8 |
| Mouse NNMT | 5.0 |
Table 2: In Vivo Efficacy of NNMT Inhibitors in Diet-Induced Obese (DIO) Mouse Models [6]
| Compound | Animal Model | Administration Route & Dosage | Duration | Key Outcomes |
| This compound (JBSNF-000088) | Diet-Induced Obese (DIO) Mice | Oral gavage, 50 mg/kg, twice daily | 4 weeks | Significant reduction in body weight and fed blood glucose. Normalized glucose tolerance. |
| 5-amino-1MQ | Diet-Induced Obese (DIO) Mice | Subcutaneous injection, 20 mg/kg, three times daily | 11 days | Progressive weight loss, reduced white adipose mass, and lowered plasma total cholesterol. |
Table 3: Pharmacokinetic Profile of this compound (JBSNF-000088) in C57BL/6 Mice [5]
| Administration Route | Dose (mg/kg) | Cmax (ng/mL) | Tmax (hours) | Half-life (hours) | Oral Bioavailability (%) |
| Oral Gavage | 10 | 3568 | 0.5 | 0.4 | ~40 |
| Intravenous | 1 | - | - | 0.5 | - |
Signaling Pathway
NNMT plays a crucial role in cellular metabolism by regulating the levels of key metabolites. Inhibition of NNMT by compounds like this compound can have significant downstream effects.
Experimental Protocols
The following are detailed methodologies for key experiments involving the administration of NNMT inhibitors in animal models. These can be adapted for studies with this compound.
Protocol 1: Evaluation of this compound in a Diet-Induced Obesity (DIO) Mouse Model
Objective: To assess the effect of this compound on body weight, glucose metabolism, and adipose tissue in a mouse model of diet-induced obesity.
Animal Model:
-
Male C57BL/6J mice, 6-8 weeks old.
Diet:
-
High-fat diet (HFD; e.g., 60% kcal from fat) for 14 weeks to induce obesity and insulin resistance.[1]
-
A control group will be maintained on a standard chow diet.
Drug Formulation:
-
Prepare a stock solution of this compound in a suitable vehicle (e.g., DMSO).
-
For administration, dilute the stock solution in a sterile vehicle such as a solution of 10% DMSO, 40% PEG300, 5% Tween 80, and 45% saline.
-
Note: The final concentration of DMSO should be minimized to avoid toxicity.
-
Experimental Groups:
-
Lean control mice on chow diet + Vehicle
-
DIO mice on HFD + Vehicle
-
DIO mice on HFD + this compound (50 mg/kg)
Administration:
-
Route: Oral gavage.[1]
-
Frequency: Twice daily (b.i.d.).[1]
-
Procedure for Oral Gavage:
-
Weigh the mouse to determine the exact dosing volume (typically 5-10 ml/kg).
-
Properly restrain the mouse to immobilize its head and body.
-
Gently insert a gavage needle into the mouth, slightly to one side, and advance it along the roof of the mouth into the esophagus. There should be no resistance.
-
Slowly administer the formulation.
-
Withdraw the needle smoothly.
-
Monitor the mouse for a few minutes post-dosing for any signs of distress.
-
Study Duration: 4 weeks.[1]
Monitoring and Endpoints:
-
Body Weight and Food Intake: Monitor regularly (e.g., twice weekly).
-
Metabolic Assessments: Perform oral glucose tolerance tests (OGTT) at baseline and at the end of the study.[7]
-
Terminal Procedures:
Protocol 2: Subcutaneous Administration of an NNMT Inhibitor
Objective: To evaluate the systemic effects of an NNMT inhibitor administered subcutaneously.
Animal Model and Drug Formulation: As described in Protocol 1.
Administration:
-
Route: Subcutaneous (SC) injection.
-
Procedure for Subcutaneous Injection:
-
Weigh the mouse and calculate the required injection volume.
-
Restrain the mouse and tent the loose skin over the shoulders or flank.
-
Insert a sterile needle (25-27 G) at the base of the tented skin.
-
Aspirate briefly to ensure a blood vessel has not been entered.
-
Inject the solution slowly to form a subcutaneous bleb.
-
Withdraw the needle and apply gentle pressure to the injection site if necessary.
-
Return the mouse to its cage and monitor for any adverse reactions.
-
Experimental Workflow Diagram
The following diagram illustrates a typical experimental workflow for evaluating an NNMT inhibitor in a DIO mouse model.
References
- 1. A small molecule inhibitor of Nicotinamide N-methyltransferase for the treatment of metabolic disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A small molecule inhibitor of Nicotinamide N-methyltransferase for the treatment of metabolic disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. medchemexpress.com [medchemexpress.com]
- 6. benchchem.com [benchchem.com]
- 7. JBSNF-000088 | Nicotinamide N-methyltransferase (NNMT) inhibitor | metabolic disorders| CAS 7150-23-4 | Buy JBSNF000088 | InvivoChem [invivochem.com]
Application Notes and Protocols for Measuring NNMT Inhibition with NNMT-IN-7
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to measuring the inhibition of Nicotinamide N-Methyltransferase (NNMT) using the specific inhibitor, NNMT-IN-7. This document includes detailed protocols for both biochemical and cell-based assays, a summary of quantitative data for various NNMT inhibitors, and diagrams of the key signaling pathways influenced by NNMT activity.
Introduction to NNMT and its Inhibition
Nicotinamide N-methyltransferase (NNMT) is a cytosolic enzyme that plays a crucial role in cellular metabolism and epigenetic regulation.[1][2] It catalyzes the transfer of a methyl group from S-adenosylmethionine (SAM) to nicotinamide (NAM), producing 1-methylnicotinamide (1-MNA) and S-adenosylhomocysteine (SAH).[3][4] This process influences the cellular pools of essential molecules like NAD+ and the universal methyl donor SAM.[2][5]
Upregulation of NNMT has been implicated in a variety of diseases, including cancer, metabolic disorders such as obesity and type 2 diabetes, and neurodegenerative diseases.[5][6] In cancer, elevated NNMT expression is associated with tumor progression, metastasis, and poor clinical outcomes.[7] By depleting SAM levels, NNMT can lead to global changes in histone and DNA methylation, thereby altering gene expression.[1][8] Consequently, NNMT has emerged as a promising therapeutic target, and the development of potent and specific inhibitors is an active area of research.[6]
This compound is a small molecule inhibitor of NNMT. Understanding its mechanism and potency is critical for its application in research and drug development.
Quantitative Data: Potency of NNMT Inhibitors
The following table summarizes the half-maximal inhibitory concentration (IC50) values for this compound and other commonly studied NNMT inhibitors, providing a comparative view of their potencies.
| Inhibitor | IC50 Value | Assay Type | Reference |
| This compound | 505.7 µM | Not Specified | MedChemExpress |
| NNMT-IN-5 | 47.9 ± 0.6 nM | Not Specified | [9] |
| NNMT-IN-6 | 1.41 µM | Not Specified | MedChemExpress |
| JBSNF-000088 | 1.8 µM (human) | Fluorescence-based | [10] |
| Sinefungin | 3.9 ± 0.3 µM | Not Specified | [11] |
| S-adenosyl-l-homocysteine (SAH) | 26.3 ± 4.4 µM | Not Specified | [11] |
| 1-Methylnicotinamide (1-MNA) | 9.0 ± 0.6 µM | Not Specified | [11] |
| Compound 3-12 | 47.9 ± 0.6 nM | Not Specified | [4] |
| Compound 78 | 1.41 µM | Not Specified | [12] |
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the central role of NNMT in cellular metabolism and signaling, as well as a typical workflow for screening NNMT inhibitors.
Caption: NNMT Signaling Pathway and its Downstream Effects.
Caption: Experimental Workflow for NNMT Inhibitor Screening.
Experimental Protocols
The following protocols provide a framework for measuring NNMT inhibition using this compound in both biochemical and cellular contexts. These are generalized protocols that can be adapted based on specific experimental needs and available resources.
Protocol 1: In Vitro Biochemical Assay for NNMT Inhibition
This protocol describes a fluorometric assay to measure the enzymatic activity of NNMT and its inhibition by this compound. The principle of this assay is the detection of homocysteine, a product derived from the NNMT reaction product SAH.[13][14]
Materials:
-
Recombinant human NNMT enzyme
-
Nicotinamide (NAM)
-
S-adenosylmethionine (SAM)
-
S-adenosylhomocysteine hydrolase (SAHH)
-
Thiol-reactive fluorescent probe (e.g., ThioGlo)
-
NNMT assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 50 mM KCl, 5 mM MgCl2)
-
This compound
-
96-well black microplate
-
Fluorescence microplate reader
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Prepare working solutions of NNMT enzyme, NAM, SAM, and SAHH in NNMT assay buffer. The final concentrations should be optimized based on enzyme kinetics, but typical starting points are:
-
NNMT: 5-20 nM
-
NAM: 100-500 µM
-
SAM: 10-50 µM
-
SAHH: 1-5 µg/mL
-
-
Prepare the thiol-reactive probe according to the manufacturer's instructions.
-
-
Assay Setup:
-
In a 96-well black microplate, add the following to each well:
-
NNMT assay buffer
-
NNMT enzyme
-
SAHH enzyme
-
This compound at various concentrations (for dose-response curves) or a fixed concentration. Include a vehicle control (e.g., DMSO).
-
-
Incubate the plate at 37°C for 10-15 minutes to allow the inhibitor to bind to the enzyme.
-
-
Reaction Initiation:
-
Initiate the enzymatic reaction by adding a mixture of NAM and SAM to each well.
-
-
Reaction Incubation:
-
Incubate the plate at 37°C for 30-60 minutes. The incubation time should be optimized to ensure the reaction is in the linear range.
-
-
Signal Detection:
-
Stop the reaction (optional, depending on the kinetics of the detection step).
-
Add the thiol-reactive fluorescent probe to each well.
-
Incubate at room temperature for 5-10 minutes, protected from light.
-
Measure the fluorescence intensity using a microplate reader at the appropriate excitation and emission wavelengths for the chosen probe (e.g., Ex/Em = 392/482 nm).[12]
-
-
Data Analysis:
-
Subtract the background fluorescence (wells without enzyme) from all readings.
-
Calculate the percentage of NNMT inhibition for each concentration of this compound compared to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a suitable dose-response curve to determine the IC50 value.
-
Protocol 2: Cell-Based Assay for NNMT Inhibition
This protocol describes how to measure the inhibition of NNMT activity in a cellular context by quantifying the intracellular or secreted levels of the NNMT product, 1-methylnicotinamide (1-MNA), using Liquid Chromatography-Mass Spectrometry (LC-MS).
Materials:
-
A cell line with detectable NNMT expression (e.g., a cancer cell line known to overexpress NNMT).
-
Cell culture medium and supplements.
-
This compound.
-
Phosphate-buffered saline (PBS).
-
Lysis buffer (e.g., RIPA buffer).
-
Methanol with an internal standard (e.g., deuterated 1-MNA).
-
LC-MS/MS system.
Procedure:
-
Cell Culture and Treatment:
-
Seed the cells in appropriate culture plates (e.g., 6-well or 12-well plates) and allow them to adhere and grow to a suitable confluency (e.g., 70-80%).
-
Treat the cells with various concentrations of this compound for a predetermined period (e.g., 24-48 hours). Include a vehicle control.
-
-
Sample Collection:
-
For intracellular 1-MNA:
-
Wash the cells twice with ice-cold PBS.
-
Lyse the cells directly in the plate with a suitable volume of ice-cold methanol containing the internal standard.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
-
For secreted 1-MNA:
-
Collect the cell culture medium.
-
Centrifuge the medium to remove any detached cells or debris.
-
Transfer the supernatant to a new tube.
-
-
-
Sample Preparation:
-
For cell lysates, vortex the samples vigorously and then centrifuge at high speed (e.g., >12,000 x g) at 4°C for 10-15 minutes to pellet the protein precipitate.
-
For both lysates and medium samples, transfer the supernatant to a new tube for LC-MS analysis.
-
-
LC-MS/MS Analysis:
-
Analyze the samples using a validated LC-MS/MS method for the quantification of 1-MNA. The method should be optimized for the specific instrument and column used.
-
Generate a standard curve using known concentrations of 1-MNA to quantify the amount in the samples.
-
-
Data Analysis:
-
Normalize the 1-MNA levels to the total protein concentration (for intracellular measurements) or cell number.
-
Calculate the percentage of inhibition of 1-MNA production for each concentration of this compound compared to the vehicle control.
-
Determine the cellular IC50 value by plotting the percentage of inhibition against the inhibitor concentration.
-
Protocol 3: In Vivo Efficacy of NNMT Inhibitors in a Mouse Model
This protocol provides a general framework for evaluating the in vivo efficacy of an NNMT inhibitor in a diet-induced obesity mouse model. This type of study has been successfully used to demonstrate the therapeutic potential of other NNMT inhibitors.[3]
Materials:
-
Male C57BL/6J mice (or other appropriate strain).
-
High-fat diet (HFD) (e.g., 60% kcal from fat).
-
Standard chow diet.
-
NNMT inhibitor (e.g., this compound).
-
Vehicle for drug formulation.
-
Equipment for animal handling, drug administration (e.g., oral gavage needles), and monitoring (e.g., weighing scale, glucometer).
Procedure:
-
Induction of Obesity:
-
Acclimate the mice for at least one week.
-
Feed the mice an HFD for 12-16 weeks to induce obesity and insulin resistance. A control group should be maintained on a standard chow diet.
-
-
Treatment:
-
Once the mice on the HFD have become obese, randomize them into treatment groups (e.g., vehicle control and NNMT inhibitor-treated group).
-
Administer the NNMT inhibitor or vehicle daily (or as determined by pharmacokinetic studies) via an appropriate route (e.g., oral gavage).
-
-
Monitoring and Measurements:
-
Monitor the body weight and food intake of the mice regularly (e.g., daily or every other day).
-
Perform metabolic assessments such as glucose tolerance tests (GTT) and insulin tolerance tests (ITT) at baseline and at the end of the study.
-
At the end of the treatment period, collect blood samples for the analysis of plasma levels of glucose, insulin, lipids, and 1-MNA.
-
-
Tissue Analysis:
-
Euthanize the mice and harvest relevant tissues such as liver, white adipose tissue, and skeletal muscle.
-
Analyze the tissues for changes in gene expression, protein levels, and histology related to metabolism and NNMT activity.
-
-
Data Analysis:
-
Compare the changes in body weight, fat mass, glucose tolerance, and other metabolic parameters between the inhibitor-treated group and the vehicle control group.
-
Analyze the data using appropriate statistical methods to determine the in vivo efficacy of the NNMT inhibitor.
-
These protocols provide a starting point for the investigation of NNMT inhibition by this compound. It is crucial to optimize the specific conditions for each assay and experimental model to ensure reliable and reproducible results.
References
- 1. Proteomics reveals NNMT as a master metabolic regulator of cancer associated fibroblasts - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Nicotinamide N-methyltransferase (NNMT): a novel therapeutic target for metabolic syndrome [frontiersin.org]
- 3. biocompare.com [biocompare.com]
- 4. Enhancing nicotinamide N-methyltransferase bisubstrate inhibitor activity through 7-deazaadenosine and linker modifications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Nicotinamide N-methyltransferase upregulation via the mTORC1-ATF4 pathway activation contributes to palmitate-induced lipotoxicity in hepatocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. What are NNMT inhibitors and how do they work? [synapse.patsnap.com]
- 7. NNMT Is an Immune-Related Prognostic Biomarker That Modulates the Tumor Microenvironment in Pan-Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. d54gi6idwcev6.cloudfront.net [d54gi6idwcev6.cloudfront.net]
- 9. benchchem.com [benchchem.com]
- 10. A small molecule inhibitor of Nicotinamide N-methyltransferase for the treatment of metabolic disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. N'-Nicotinamide Methyltransferase (NNMT) Inhibitor Screening Assay Kit - Creative BioMart [creativebiomart.net]
- 13. Mechanism and kinetics of turnover inhibitors of nicotinamide N-methyl transferase in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 14. tribioscience.com [tribioscience.com]
Application Notes and Protocols for Long-Term In Vivo NNMT Inhibitor Treatment
Disclaimer: While the request specified "NNMT-IN-7," publicly available long-term in vivo data for a compound with this exact designation is limited. Therefore, these application notes and protocols are based on published studies of other potent and selective nicotinamide N-methyltransferase (NNMT) inhibitors. The principles, experimental designs, and expected outcomes are broadly applicable for studying the long-term in vivo effects of novel NNMT inhibitors.
Introduction
Nicotinamide N-methyltransferase (NNMT) is a cytosolic enzyme that plays a critical role in cellular metabolism and epigenetic regulation. It catalyzes the methylation of nicotinamide using S-adenosyl-L-methionine (SAM) as a methyl donor, producing 1-methylnicotinamide (MNA) and S-adenosyl-L-homocysteine (SAH).[1] Overexpression of NNMT has been implicated in various pathologies, including cancer, metabolic diseases, and age-related muscle wasting (sarcopenia).[2][3] Long-term inhibition of NNMT in vivo is a promising therapeutic strategy to counteract these conditions by modulating cellular NAD+ levels and SAM-dependent methylation processes.[4][5] These notes provide an overview of the long-term effects of NNMT inhibitors and detailed protocols for their in vivo evaluation.
Mechanism of Action
NNMT inhibitors exert their effects primarily through two interconnected pathways:
-
The NAD+ Salvage Pathway: By blocking the consumption of nicotinamide, NNMT inhibitors increase its availability for the NAD+ salvage pathway. This leads to elevated intracellular NAD+ levels, a critical coenzyme for cellular redox reactions and a substrate for sirtuins and PARPs, which are involved in metabolic regulation, DNA repair, and inflammation.[4][6]
-
SAM-Dependent Methylation: NNMT is a significant consumer of the universal methyl donor, SAM. Inhibition of NNMT preserves the cellular pool of SAM, which is crucial for epigenetic regulation through DNA and histone methylation.[5] Dysregulation of these processes is a hallmark of many diseases, including cancer.
Data Presentation: Summary of Long-Term In Vivo Effects of NNMT Inhibitors
The following tables summarize quantitative data from preclinical studies investigating the long-term effects of NNMT inhibitors in various in vivo models.
Table 1: Effects of Long-Term NNMT Inhibition on Sarcopenia in Aged Mice
| Parameter | Treatment Group | Control Group | Duration of Treatment | Percent Change | Reference |
| Grip Strength | NNMTi-treated aged mice | Vehicle-treated aged mice | 2 months | ~40% increase | [7][8] |
| Grip Strength (with exercise) | NNMTi + Exercise | Exercise only | 2 months | Additive ~60% increase | [7][8] |
| Muscle Mass (Quadriceps) | NNMTi-treated aged mice | Vehicle-treated aged mice | Not specified | Significant increase | [9] |
| Lean Body Mass | NNMTi-treated aged mice | Vehicle-treated aged mice | Not specified | Significant increase | [9] |
Table 2: Effects of Long-Term NNMT Inhibition on Diet-Induced Obesity in Mice
| Parameter | Treatment Group | Control Group | Duration of Treatment | Outcome | Reference |
| Body Weight | NNMT inhibitor | Vehicle | 11 days | 2.0 g loss vs 0.6 g gain | [8] |
| Adipose Tissue Mass | NNMT inhibitor | Vehicle | 11 days | ~35% reduction | [8] |
| Total Cholesterol | NNMT inhibitor | Vehicle | 11 days | ~30% reduction | [8] |
Table 3: Effects of Long-Term NNMT Inhibition on Cancer Models
| Cancer Model | Treatment Group | Control Group | Duration of Treatment | Outcome | Reference |
| Pan-Cancer (in vitro) | NNMT inhibition | Control | Not Applicable | Reduced cell proliferation and migration | [10] |
| Breast Cancer (in vivo) | NNMT inhibitor + Chemo | Chemo only | Not specified | Enhanced antitumor capacity | [11] |
| Glioblastoma (in vitro) | siRNA inhibition of NNMT | Control | Not Applicable | Reduced GSC growth and self-renewal | [11] |
Experimental Protocols
Protocol 1: Evaluation of Long-Term NNMT Inhibitor Efficacy in a Mouse Model of Sarcopenia
Objective: To assess the long-term effects of an NNMT inhibitor on muscle mass, strength, and function in aged mice.
Materials:
-
Aged mice (e.g., 22-24 months old C57BL/6)[8]
-
NNMT inhibitor (e.g., NNMTi)
-
Vehicle control (e.g., sterile saline or as appropriate for the inhibitor's solubility)
-
Grip strength meter
-
Animal treadmill
-
Anesthesia (e.g., isoflurane)
-
Equipment for tissue collection and processing (e.g., dissection tools, liquid nitrogen, centrifuge)
-
Reagents for biochemical assays (e.g., NAD+ quantification kit, protein assay kit)
-
Histology supplies (e.g., formalin, paraffin, sectioning equipment, H&E stain)
Procedure:
-
Animal Acclimation and Baseline Measurements:
-
Acclimate aged mice to the housing facility for at least one week.
-
Record baseline body weight and perform baseline grip strength and treadmill running capacity tests.
-
-
Randomization and Treatment Administration:
-
Randomly assign mice to treatment (NNMT inhibitor) and control (vehicle) groups.
-
Administer the NNMT inhibitor or vehicle daily via an appropriate route (e.g., oral gavage, intraperitoneal injection) for a long-term duration (e.g., 8 weeks). The dose should be determined from prior pharmacokinetic and dose-ranging studies.
-
-
In-Life Monitoring and Functional Assessments:
-
Monitor animal health daily and record body weight weekly.
-
Perform functional assessments at regular intervals (e.g., every 2 weeks):
-
Grip Strength: Measure forelimb grip strength using a grip strength meter.
-
Treadmill Endurance: Assess running capacity on a treadmill with increasing speed until exhaustion.
-
-
-
Terminal Procedures and Tissue Collection:
-
At the end of the treatment period, anesthetize the mice.
-
Collect blood via cardiac puncture for plasma analysis (e.g., biomarkers of muscle damage, metabolic parameters).
-
Euthanize the mice and carefully dissect skeletal muscles (e.g., gastrocnemius, tibialis anterior, quadriceps).
-
Weigh the dissected muscles.
-
For biochemical analysis, snap-freeze a portion of the muscle in liquid nitrogen and store at -80°C.
-
For histological analysis, fix a portion of the muscle in 10% neutral buffered formalin.
-
-
Biochemical and Histological Analysis:
-
NAD+ Levels: Homogenize frozen muscle tissue and measure NAD+ levels using a commercially available kit.
-
Protein Expression: Perform Western blotting on muscle lysates to analyze the expression of proteins in relevant signaling pathways (e.g., p-AMPK, PGC1α).[9]
-
Histology: Process fixed muscle tissue for paraffin embedding, sectioning, and staining (e.g., H&E) to assess muscle fiber cross-sectional area.
-
Protocol 2: Evaluation of Long-Term NNMT Inhibitor Efficacy in a Diet-Induced Obesity (DIO) Mouse Model
Objective: To determine the long-term effects of an NNMT inhibitor on body weight, adiposity, and metabolic parameters in mice fed a high-fat diet.
Materials:
-
Mice susceptible to diet-induced obesity (e.g., C57BL/6)
-
High-fat diet (HFD; e.g., 60% kcal from fat)
-
Control diet (low-fat diet)
-
NNMT inhibitor
-
Vehicle control
-
Metabolic cages
-
Equipment for measuring body composition (e.g., DEXA or NMR)
-
Glucometer and insulin ELISA kit
-
Reagents for lipid profiling
Procedure:
-
Induction of Obesity:
-
Feed mice an HFD for a specified period (e.g., 8-12 weeks) to induce obesity. A control group should be fed a low-fat diet.
-
-
Treatment Administration:
-
Once obesity is established, randomize the HFD-fed mice into treatment (NNMT inhibitor) and control (vehicle) groups.
-
Administer the NNMT inhibitor or vehicle daily for a long-term duration (e.g., 4-8 weeks).
-
-
In-Life Monitoring:
-
Monitor body weight and food intake regularly.
-
Perform metabolic cage studies to assess energy expenditure, respiratory exchange ratio, and physical activity.
-
Measure fasting blood glucose and insulin levels at regular intervals to assess insulin sensitivity.
-
-
Terminal Procedures and Tissue Collection:
-
At the end of the study, measure final body composition.
-
Collect blood for analysis of plasma lipids (total cholesterol, triglycerides) and other metabolic markers.
-
Euthanize the mice and collect tissues such as liver, white adipose tissue (WAT), and brown adipose tissue (BAT) for further analysis.
-
-
Tissue Analysis:
-
Histology: Perform H&E staining on liver and adipose tissue sections to assess steatosis and adipocyte size, respectively.
-
Gene Expression: Analyze the expression of genes involved in lipogenesis, fatty acid oxidation, and inflammation in the liver and adipose tissue using qPCR.
-
Mandatory Visualizations
Caption: NNMT Inhibition Signaling Pathway.
Caption: In Vivo Experimental Workflow.
References
- 1. mdpi.com [mdpi.com]
- 2. Nicotinamide N-methyltransferase (NNMT): a novel therapeutic target for metabolic syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. What are NNMT inhibitors and how do they work? [synapse.patsnap.com]
- 5. NNMT promotes epigenetic remodeling in cancer by creating a metabolic methylation sink - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Nicotinamide N-Methyltransferase (NNMT): A New Hope for Treating Aging and Age-Related Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. More on NNMT Inhibitors as a Basis for Treating Sarcopenia – Fight Aging! [fightaging.org]
- 8. Nicotinamide N-methyltransferase inhibition mimics and boosts exercise-mediated improvements in muscle function in aged mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Identification of nicotinamide N-methyltransferase as a promising therapeutic target for sarcopenia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Pan-cancer analysis combined with experiments predicts NNMT as a therapeutic target for human cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Nicotinamide N-Methyltransferase: A Promising Biomarker and Target for Human Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for NNMT Inhibitors in Metabolic Syndrome Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nicotinamide N-methyltransferase (NNMT) has emerged as a compelling therapeutic target for metabolic syndrome, a cluster of conditions including obesity, insulin resistance, dyslipidemia, and hypertension.[1][2][3] Elevated expression of NNMT in the liver and white adipose tissue is strongly associated with these metabolic dysregulations.[2][3] NNMT catalyzes the methylation of nicotinamide (a form of vitamin B3) to 1-methylnicotinamide (MNAM), a process that consumes the universal methyl donor S-adenosylmethionine (SAM) and produces S-adenosyl-L-homocysteine (SAH).[1][3] This enzymatic reaction can lead to depleted levels of nicotinamide adenine dinucleotide (NAD+), a critical coenzyme in cellular metabolism, and increased levels of homocysteine, which is implicated in cardiovascular disease.[2][3]
Inhibition of NNMT has been demonstrated in preclinical models to counteract the pathologies associated with metabolic syndrome. Small molecule inhibitors of NNMT have been shown to increase energy expenditure, reduce body weight and adipose tissue mass, improve insulin sensitivity and glucose tolerance, and ameliorate dyslipidemia.[1][4][5][6] These application notes provide an overview of the use of NNMT inhibitors, with a focus on a representative compound, for the in vivo study of metabolic syndrome.
Mechanism of Action of NNMT Inhibition
NNMT inhibitors block the catalytic activity of the NNMT enzyme, leading to a cascade of beneficial metabolic effects. The primary mechanisms include:
-
Increased NAD+ levels: By preventing the consumption of nicotinamide, NNMT inhibition boosts the cellular pool of NAD+.[1][7] NAD+ is a crucial cofactor for sirtuins, a class of enzymes that play a key role in metabolic regulation, including improving insulin sensitivity and promoting fatty acid oxidation.[2]
-
Increased SAM levels: Inhibition of NNMT preserves the cellular concentration of SAM.[1][7] SAM is a vital methyl donor for numerous epigenetic and metabolic processes.
-
Modulation of Gene Expression: Changes in NAD+ and SAM levels can influence the epigenetic landscape, particularly histone methylation, leading to altered gene expression profiles that favor improved metabolic health.[8]
Featured NNMT Inhibitor: Nnmt-IN-5
While various NNMT inhibitors have been described, this document will use Nnmt-IN-5 as a representative example for in vivo protocols. Nnmt-IN-5 is a small molecule inhibitor designed for preclinical research in metabolic disorders.
Table 1: In Vivo Effects of NNMT Inhibitors on Metabolic Parameters in Diet-Induced Obese (DIO) Mice
| Parameter | Treatment Group | Dosage | Duration | Outcome | Reference |
| Body Weight | Nnmt-IN-5 | 10 mg/kg (low dose), 30 mg/kg (high dose) | Daily | Dose-dependent reduction in body weight gain. | [9] |
| 5-amino-1MQ | 20 mg/kg | Three times daily | Reduced body weight. | [9] | |
| JBSNF-000088 | 50 mg/kg | Daily | Reduction in body weight. | [5] | |
| White Adipose Tissue (WAT) Mass | Nnmt-IN-5 | 10 mg/kg (low dose), 30 mg/kg (high dose) | Daily | Reduction in WAT mass. | [9] |
| 5-amino-1MQ | 20 mg/kg | Three times daily | Reduced white adipose tissue mass. | [9] | |
| Plasma Cholesterol | 5-amino-1MQ | 20 mg/kg | Three times daily | Lowered plasma cholesterol. | [9] |
| Glucose Tolerance | JBSNF-000088 | 50 mg/kg | Single dose prior to glucose challenge | Improved glucose tolerance. | [5] |
| Insulin Sensitivity | JBSNF-000088 | Not specified | Chronic treatment | Improved insulin sensitivity. | [5] |
Experimental Protocols
Protocol 1: In Vivo Efficacy Study of Nnmt-IN-5 in a Diet-Induced Obesity (DIO) Mouse Model
Objective: To evaluate the effect of Nnmt-IN-5 on body weight, body composition, and glucose metabolism in a mouse model of diet-induced obesity.
Animal Model:
-
Male C57BL/6J mice, 6-8 weeks old.
-
Mice are fed a high-fat diet (HFD; e.g., 60% kcal from fat) for 8-12 weeks to induce obesity and insulin resistance.
Drug Formulation:
-
Prepare a stock solution of Nnmt-IN-5 in a suitable solvent (e.g., DMSO).
-
For administration, dilute the stock solution in a sterile vehicle such as saline or a solution of 10% DMSO, 40% PEG300, 5% Tween 80, and 45% saline. The final concentration of DMSO should be minimized to avoid toxicity.[9]
Experimental Groups:
-
Lean control mice on chow diet + Vehicle
-
DIO mice on HFD + Vehicle
-
DIO mice on HFD + Nnmt-IN-5 (low dose, e.g., 10 mg/kg)
-
DIO mice on HFD + Nnmt-IN-5 (high dose, e.g., 30 mg/kg)
Administration:
-
Route: Subcutaneous (SC) or oral (PO) administration.[9]
-
Frequency: Once or twice daily, depending on the pharmacokinetic profile of Nnmt-IN-5.[9]
Procedure:
-
After the diet-induced obesity period, randomize the obese mice into treatment groups based on body weight.
-
Administer Nnmt-IN-5 or vehicle for a specified period (e.g., 4-8 weeks).
-
Monitor body weight and food intake regularly (e.g., 2-3 times per week).
-
Perform an oral glucose tolerance test (OGTT) and an insulin tolerance test (ITT) towards the end of the study to assess glucose metabolism and insulin sensitivity.
-
At the end of the study, euthanize the mice and collect blood for analysis of plasma lipids, insulin, and other relevant biomarkers.
-
Harvest and weigh tissues such as liver, white adipose tissue (epididymal, subcutaneous), and brown adipose tissue for further analysis.
Protocol 2: Oral Glucose Tolerance Test (OGTT)
Objective: To assess the ability of mice to clear a glucose load from the bloodstream.
Procedure:
-
Fast mice for 6 hours prior to the test.
-
Administer a baseline dose of Nnmt-IN-5 or vehicle one hour before the glucose challenge.[5]
-
Measure baseline blood glucose from a tail snip.
-
Administer a 2 g/kg body weight solution of glucose via oral gavage.
-
Measure blood glucose at 15, 30, 60, 90, and 120 minutes post-glucose administration.
Protocol 3: Histological Analysis of Liver and Adipose Tissue
Objective: To examine the effects of Nnmt-IN-5 on hepatic steatosis and adipocyte morphology.
Procedure:
-
Fix liver and white adipose tissue samples in 10% neutral buffered formalin.[10]
-
Embed the fixed tissues in paraffin.[10]
-
Section the tissues and stain with Hematoxylin and Eosin (H&E).[10]
-
For liver, assess the degree of steatosis (fatty infiltration).[11]
-
For adipose tissue, measure adipocyte size and distribution.[10]
Visualizations
Caption: Signaling pathway of NNMT and its inhibition.
Caption: General experimental workflow for in vivo efficacy studies.
Caption: Logical relationship between elevated NNMT and associated diseases.
References
- 1. Selective and membrane-permeable small molecule inhibitors of nicotinamide N-methyltransferase reverse high fat diet-induced obesity in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Nicotinamide N-methyltransferase (NNMT): a novel therapeutic target for metabolic syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Nicotinamide N-methyltransferase (NNMT): a novel therapeutic target for metabolic syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Nicotinamide N-methyltransferase Inhibition Mitigates Obesity-Related Metabolic Dysfunctions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A small molecule inhibitor of Nicotinamide N-methyltransferase for the treatment of metabolic disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchexperts.utmb.edu [researchexperts.utmb.edu]
- 8. Proteomics reveals NNMT as a master metabolic regulator of cancer associated fibroblasts - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. A Mouse Model of Metabolic Syndrome; Increase in Visceral Adipose Tissue Precedes the Development of Fatty Liver and Insulin Resistance in High-Fat Diet-Fed Male KK/Ta Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
Application Notes and Protocols for Investigating Insulin Resistance Using an NNMT Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nicotinamide N-methyltransferase (NNMT) has emerged as a critical regulator of cellular metabolism and energy homeostasis, making it a promising therapeutic target for metabolic diseases, including obesity and type 2 diabetes.[1][2][3] Elevated expression of NNMT in adipose and liver tissues is associated with insulin resistance.[3][4] Inhibition of NNMT has been shown to improve insulin sensitivity, enhance glucose tolerance, and promote weight loss in preclinical models, validating its potential as a pharmacological approach to ameliorate metabolic dysfunctions.[1][2]
This document provides detailed application notes and experimental protocols for utilizing a potent and selective NNMT inhibitor, here exemplified by JBSNF-000088, to investigate insulin resistance. While the specific inhibitor NNMT-IN-7 has been identified (IC50 = 505.7 µM), the more potent and extensively characterized inhibitor JBSNF-000088 (IC50 for human NNMT = 1.8 µM) will be used as a representative compound to illustrate the experimental workflows.[5][6][7] These protocols are designed for researchers in academia and the pharmaceutical industry engaged in metabolic disease research and drug discovery.
Mechanism of Action
NNMT catalyzes the methylation of nicotinamide using S-adenosyl-L-methionine (SAM) as a methyl donor, producing 1-methylnicotinamide (MNA) and S-adenosyl-L-homocysteine (SAH).[3][4] This process consumes nicotinamide, a precursor for NAD+ biosynthesis via the salvage pathway. By inhibiting NNMT, compounds like JBSNF-000088 prevent the depletion of the nicotinamide pool, leading to increased intracellular NAD+ levels. Elevated NAD+ levels are believed to enhance the activity of sirtuins, particularly SIRT1, which play a crucial role in regulating glucose and lipid metabolism, thereby improving insulin sensitivity.[1]
Caption: Mechanism of NNMT inhibition on insulin sensitivity.
Quantitative Data Summary
The following tables summarize the key in vitro and in vivo parameters of the representative NNMT inhibitor, JBSNF-000088.
Table 1: In Vitro Activity of JBSNF-000088
| Parameter | Species | IC50 (µM) | Cell Line | Reference |
| NNMT Inhibition | Human | 1.8 | - | [5][6] |
| Monkey | 2.8 | - | [5][6] | |
| Mouse | 5.0 | - | [5][6] | |
| Cellular NNMT Activity | Human | 1.6 | U2OS | [5] |
| Mouse | 6.3 | 3T3-L1 adipocytes | [5] |
Table 2: In Vivo Efficacy of JBSNF-000088 in a Diet-Induced Obesity (DIO) Mouse Model
| Parameter | Treatment Group | Result | Reference |
| Body Weight | JBSNF-000088 (50 mg/kg, p.o., 4 weeks) | Significant reduction | [6] |
| Fed Blood Glucose | JBSNF-000088 (50 mg/kg, p.o., day 21) | Significant reduction | [6] |
| Oral Glucose Tolerance | JBSNF-000088 (50 mg/kg, p.o., day 28) | Significant improvement | [6] |
| Plasma Triglycerides | JBSNF-000088 (50 mg/kg, p.o.) | Reduction | [6] |
| Liver Triglycerides | JBSNF-000088 (50 mg/kg, p.o.) | Reduction | [6] |
Experimental Protocols
Detailed methodologies for key experiments to investigate insulin resistance using an NNMT inhibitor are provided below.
In Vitro NNMT Enzyme Inhibition Assay
This protocol describes a fluorometric assay to determine the IC50 of a test compound against recombinant NNMT.
Caption: Workflow for in vitro NNMT inhibition assay.
Materials:
-
Recombinant human NNMT enzyme
-
S-adenosyl-L-methionine (SAM)
-
Nicotinamide
-
NNMT inhibitor (e.g., JBSNF-000088)
-
Assay Buffer (e.g., 20 mM Tris, pH 8.5)
-
Developing reagents for detecting SAH or MNA (several commercial kits are available)
-
96-well black microplate
-
Fluorescence plate reader
Procedure:
-
Prepare serial dilutions of the NNMT inhibitor in assay buffer.
-
In a 96-well plate, add the NNMT enzyme to each well, followed by the diluted inhibitor or vehicle control.
-
Pre-incubate the enzyme and inhibitor for 30 minutes at room temperature.
-
Initiate the reaction by adding a mixture of SAM and nicotinamide to each well.
-
Incubate the reaction for 60 minutes at 37°C.
-
Stop the reaction and develop the fluorescent signal according to the manufacturer's instructions of the chosen detection kit.
-
Measure the fluorescence intensity using a plate reader.
-
Calculate the percent inhibition for each inhibitor concentration and determine the IC50 value by fitting the data to a dose-response curve.
Cellular Glucose Uptake Assay in 3T3-L1 Adipocytes
This protocol measures the effect of the NNMT inhibitor on insulin-stimulated glucose uptake in a relevant cell model of insulin resistance.
Materials:
-
Differentiated 3T3-L1 adipocytes
-
NNMT inhibitor (e.g., JBSNF-000088)
-
Insulin
-
2-NBDG (fluorescent glucose analog) or [3H]-2-deoxyglucose
-
Krebs-Ringer-HEPES (KRH) buffer
-
96-well plate
-
Fluorescence plate reader or scintillation counter
Procedure:
-
Seed 3T3-L1 pre-adipocytes in a 96-well plate and differentiate them into mature adipocytes.
-
Treat the differentiated adipocytes with the NNMT inhibitor or vehicle for 24 hours.
-
Wash the cells with KRH buffer and serum-starve for 2-4 hours.
-
Stimulate the cells with insulin (e.g., 100 nM) for 30 minutes at 37°C. A non-insulin stimulated control should be included.
-
Add 2-NBDG or [3H]-2-deoxyglucose to each well and incubate for 10-15 minutes.
-
Wash the cells with ice-cold KRH buffer to remove excess glucose analog.
-
Lyse the cells and measure the fluorescence or radioactivity to quantify glucose uptake.
-
Normalize the glucose uptake to the protein concentration in each well.
Western Blot Analysis of Insulin Signaling Pathway
This protocol assesses the effect of the NNMT inhibitor on key proteins in the insulin signaling cascade.
Caption: Key components of the insulin signaling pathway.
Materials:
-
Differentiated 3T3-L1 adipocytes or tissue lysates from in vivo studies
-
NNMT inhibitor (e.g., JBSNF-000088)
-
Insulin
-
Lysis buffer with protease and phosphatase inhibitors
-
Primary antibodies against: p-IR, IR, p-IRS1, IRS1, p-Akt (Ser473 and Thr308), Akt, and a loading control (e.g., β-actin or GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
SDS-PAGE and Western blotting equipment
Procedure:
-
Treat differentiated 3T3-L1 adipocytes or animal tissues with the NNMT inhibitor and/or insulin.
-
Lyse the cells or tissues and determine the protein concentration.
-
Separate the protein lysates by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane and incubate with the primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.
In Vivo Study in a Diet-Induced Obese (DIO) Mouse Model
This protocol outlines an in vivo study to evaluate the efficacy of the NNMT inhibitor in a relevant animal model of insulin resistance.
Caption: Workflow for an in vivo diet-induced obesity study.
Animals and Diet:
-
Male C57BL/6J mice, 6-8 weeks old.
-
High-fat diet (HFD; 45-60% kcal from fat) and a control low-fat diet (LFD; ~10% kcal from fat).
Procedure:
-
Acclimatize the mice for at least one week.
-
Induce obesity by feeding the mice an HFD for 8-12 weeks. A control group should be maintained on an LFD.
-
Randomly assign the obese mice to a vehicle control group and one or more NNMT inhibitor treatment groups.
-
Administer the NNMT inhibitor (e.g., JBSNF-000088 at 50 mg/kg) or vehicle daily via oral gavage for the duration of the study (e.g., 4 weeks).
-
Monitor body weight, food intake, and fasting blood glucose levels regularly.
-
Perform an oral glucose tolerance test (OGTT) and an insulin tolerance test (ITT) towards the end of the treatment period to assess glucose homeostasis and insulin sensitivity.
-
At the end of the study, sacrifice the animals and collect blood and tissues (liver, adipose tissue, skeletal muscle) for further analysis (e.g., triglyceride content, gene expression, Western blotting).
Conclusion
The inhibition of NNMT presents a promising strategy for the treatment of insulin resistance and related metabolic disorders. The protocols and data presented in these application notes provide a comprehensive guide for researchers to effectively utilize NNMT inhibitors, such as JBSNF-000088, to investigate the molecular mechanisms underlying insulin resistance and to evaluate the therapeutic potential of novel NNMT-targeting compounds.
References
- 1. Nicotinamide N-methyltransferase Inhibition Mitigates Obesity-Related Metabolic Dysfunctions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Roles of Nicotinamide N-Methyltransferase in Obesity and Type 2 Diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Nicotinamide N-methyltransferase (NNMT): a novel therapeutic target for metabolic syndrome [frontiersin.org]
- 4. Nicotinamide N-Methyltransferase (NNMT): A New Hope for Treating Aging and Age-Related Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. caymanchem.com [caymanchem.com]
- 7. medchemexpress.com [medchemexpress.com]
Troubleshooting & Optimization
NNMT-IN-7 solubility and stability issues
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and drug development professionals working with NNMT-IN-7, a nicotinamide N-methyltransferase (NNMT) inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a small molecule inhibitor of nicotinamide N-methyltransferase (NNMT). NNMT is an enzyme that plays a crucial role in cellular metabolism and energy balance.[1][2] It catalyzes the methylation of nicotinamide (a form of vitamin B3) to 1-methylnicotinamide, using S-adenosyl-L-methionine (SAM) as the methyl donor.[3][4] By inhibiting NNMT, this compound prevents this conversion, leading to an increase in the cellular levels of nicotinamide and potentially boosting the levels of nicotinamide adenine dinucleotide (NAD+), a vital coenzyme involved in numerous cellular processes.[1] Dysregulation of NNMT has been linked to various diseases, including cancer, metabolic disorders, and neurodegenerative diseases.[1][2][5]
Q2: What are the potential therapeutic applications of this compound?
Due to the role of NNMT in various pathological conditions, NNMT inhibitors like this compound are being investigated for their therapeutic potential in several areas:
-
Oncology: Overexpression of NNMT has been observed in various cancers, and its inhibition may suppress tumor growth and metastasis.[2][3][6]
-
Metabolic Disorders: NNMT is linked to obesity and type 2 diabetes, and its inhibition may improve insulin sensitivity and increase energy expenditure.[2][7]
-
Neurodegenerative Diseases: Elevated NNMT activity has been noted in the brains of patients with Parkinson's and Alzheimer's disease.[2]
Q3: How should I store and handle this compound?
Troubleshooting Guide
Issue 1: Difficulty Dissolving this compound
If you are experiencing issues with the solubility of this compound, consider the following troubleshooting steps:
-
Solvent Choice: For many NNMT inhibitors, Dimethyl Sulfoxide (DMSO) is the recommended solvent for creating stock solutions.[8][9] For in vivo experiments, co-solvents such as PEG300, Tween-80, and saline, or SBE-β-CD in saline are often used to improve solubility and bioavailability.[10][11]
-
Use Fresh, Anhydrous Solvents: Moisture can significantly reduce the solubility of some compounds.[9] Using fresh, anhydrous DMSO is recommended.
-
Sonication and Gentle Warming: To aid dissolution, brief sonication or gentle warming (e.g., in a 37°C water bath) can be effective. However, be cautious with temperature to avoid compound degradation. For a similar compound, JBSNF-000088, ultrasonication at less than 60°C is suggested for dissolving it in PBS.[10]
-
pH Adjustment: The solubility of a compound can be pH-dependent. While specific data for this compound is unavailable, for other inhibitors, solubility in PBS at various pH levels has been determined.[12]
Solubility of Other NNMT Inhibitors (for reference):
| Compound | Solvent/Formulation | Solubility |
| NNMTi | DMSO | 57 mg/mL (199.22 mM)[9] |
| Water | 5 mg/mL[9] | |
| Ethanol | 3 mg/mL[9] | |
| JBSNF-000088 | 10% DMSO + 40% PEG300 + 5% Tween80 + 45% Saline | ≥ 2.08 mg/mL (13.67 mM)[10] |
| 10% DMSO + 90% (20% SBE-β-CD in Saline) | ≥ 2.08 mg/mL (13.67 mM)[10] | |
| 10% DMSO + 90% Corn Oil | ≥ 2.08 mg/mL (13.67 mM)[10] | |
| PBS (with ultrasonication <60°C) | 2.94 mg/mL (19.32 mM)[10] | |
| NNMT-IN-6 hydrochloride | DMSO | 250 mg/mL (459.56 mM)[8] |
| H₂O | 250 mg/mL (459.56 mM)[8] |
Issue 2: Inconsistent or No Inhibitory Activity in Assays
If you observe a lack of expected activity with this compound in your experiments, consider these potential causes and solutions:
-
Compound Degradation:
-
Improper Storage: Ensure the compound has been stored correctly, as described in the storage and handling section.
-
Solution Instability: Prepare fresh working solutions from a frozen stock for each experiment. Avoid using old solutions.
-
-
Assay Conditions:
-
Enzyme Activity: Verify the activity of your NNMT enzyme using a known inhibitor as a positive control.
-
Substrate Concentrations: Ensure that the concentrations of nicotinamide and SAM are appropriate for your assay.
-
Incubation Times: Optimize the pre-incubation time of the inhibitor with the enzyme and the reaction time.
-
-
Cell-Based Assay Issues:
-
Cell Permeability: If using a cell-based assay, consider if the compound is effectively penetrating the cell membrane. The permeability of some NNMT inhibitors has been assessed in Caco-2 cells.[12]
-
Metabolic Instability: The compound may be rapidly metabolized by the cells. The metabolic stability of some NNMT inhibitors has been tested in human and mouse liver microsomes.[4]
-
Experimental Protocols
General Protocol for an In Vitro NNMT Inhibition Assay
This is a generalized fluorescence-based assay protocol that can be adapted for testing this compound.
-
Prepare Reagents:
-
NNMT Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, 1 mM DTT).
-
Recombinant human NNMT enzyme.
-
This compound stock solution (in DMSO) and serial dilutions.
-
Substrate solution containing nicotinamide and S-adenosyl-L-methionine (SAM).
-
Detection reagent (e.g., a kit that measures the product S-adenosyl-L-homocysteine (SAH)).
-
-
Assay Procedure:
-
Add NNMT enzyme to the wells of a microplate.
-
Add the serially diluted this compound or control (DMSO vehicle).
-
Pre-incubate for a defined period (e.g., 15-30 minutes) at room temperature or 37°C to allow the inhibitor to bind to the enzyme.
-
Initiate the reaction by adding the substrate solution.
-
Incubate for a specific time (e.g., 60 minutes) at 37°C.
-
Stop the reaction (if required by the detection kit).
-
Add the detection reagent and incubate as per the manufacturer's instructions.
-
Measure the fluorescence using a plate reader.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each concentration of this compound compared to the vehicle control.
-
Plot the percent inhibition against the log of the inhibitor concentration to determine the IC50 value.
-
Visualizations
Signaling Pathway of NNMT Inhibition
References
- 1. What are NNMT inhibitors and how do they work? [synapse.patsnap.com]
- 2. Mechanisms and inhibitors of nicotinamide N-methyltransferase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of Bisubstrate Inhibitors of Nicotinamide N-Methyltransferase (NNMT) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Novel Inhibitors of Nicotinamide-N-Methyltransferase for the Treatment of Metabolic Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Pan-cancer analysis combined with experiments predicts NNMT as a therapeutic target for human cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Nicotinamide N-methyltransferase (NNMT): a novel therapeutic target for metabolic syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. selleckchem.com [selleckchem.com]
- 10. JBSNF-000088 | Nicotinamide N-methyltransferase (NNMT) inhibitor | metabolic disorders| CAS 7150-23-4 | Buy JBSNF000088 | InvivoChem [invivochem.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. pubs.acs.org [pubs.acs.org]
Optimizing NNMT-IN-7 Concentration for Cell Assays: A Technical Support Guide
Disclaimer: The following technical support guide for "NNMT-IN-7" is based on data from representative, well-characterized Nicotinamide N-Methyltransferase (NNMT) inhibitors. As of the last update, specific public data for a compound with the exact designation "this compound" was not available. The information provided herein is intended to serve as a comprehensive resource for researchers using potent and selective small-molecule inhibitors of NNMT in cell-based assays.
This guide provides troubleshooting advice, frequently asked questions, and detailed experimental protocols to help researchers and drug development professionals optimize the use of NNMT inhibitors in their experiments.
I. Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a potent inhibitor of Nicotinamide N-Methyltransferase (NNMT), a cytosolic enzyme that plays a crucial role in cellular metabolism.[1][2] NNMT catalyzes the methylation of nicotinamide (a form of vitamin B3) to 1-methylnicotinamide (MNA), using S-adenosylmethionine (SAM) as the methyl donor.[1][2] By inhibiting NNMT, this compound prevents the consumption of nicotinamide and SAM. This leads to two primary downstream effects:
-
Increased NAD+ levels: By sparing nicotinamide, more is available for the NAD+ salvage pathway, which can boost cellular levels of NAD+, a critical coenzyme in redox reactions and cellular signaling.
-
Modulation of cellular methylation: By reducing the consumption of SAM, the universal methyl donor, NNMT inhibition can alter the methylation status of various cellular components, including histones, thereby influencing gene expression.[1]
Q2: What are the typical effective concentrations for this compound in cell-based assays?
A2: The optimal concentration of an NNMT inhibitor is highly dependent on the cell type, assay duration, and the specific endpoint being measured. Based on data from representative NNMT inhibitors, a good starting point for dose-response experiments is in the low micromolar to nanomolar range. For instance, some bisubstrate inhibitors show effects on cell proliferation at concentrations between 10 µM and 100 µM, while more potent inhibitors can have IC50 values in the low nanomolar range.[3][4][5] It is always recommended to perform a dose-response curve to determine the optimal concentration for your specific experimental setup.
Q3: What is the recommended solvent for dissolving this compound?
A3: this compound, like many small molecule inhibitors, is typically dissolved in dimethyl sulfoxide (DMSO) to create a high-concentration stock solution.[6][7] It is crucial to use anhydrous, cell culture-grade DMSO to minimize toxicity and ensure solubility. For cell-based assays, the final concentration of DMSO in the culture medium should be kept as low as possible, ideally below 0.1%, to avoid solvent-induced artifacts.[7]
Q4: How should I store this compound stock solutions?
A4: For long-term storage, it is recommended to store the DMSO stock solution of this compound at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles, which can lead to degradation of the compound. When preparing for an experiment, thaw an aliquot and dilute it to the final working concentration in fresh, pre-warmed cell culture medium immediately before use.
II. Troubleshooting Guide
This section addresses common issues that may arise during the use of this compound in cell assays.
| Problem | Possible Cause | Suggested Solution |
| No or low inhibitory effect observed | Inactive Compound: The inhibitor may have degraded due to improper storage or handling. | - Use a fresh aliquot of the inhibitor. - Verify the activity of the inhibitor in a cell-free biochemical assay if possible. |
| Low NNMT expression in the cell line: The target enzyme may not be present at a high enough level for the inhibitor to exert a significant effect. | - Confirm NNMT expression in your cell line of choice via Western blot or qPCR. - Select a cell line known to have high NNMT expression for your experiments.[8] | |
| Incorrect inhibitor concentration: The concentration used may be too low to effectively inhibit NNMT in a cellular context. | - Perform a dose-response experiment to determine the optimal concentration. Start with a broad range (e.g., 10 nM to 100 µM). | |
| High cellular toxicity or off-target effects | Inhibitor concentration is too high: Excessive concentrations can lead to non-specific effects and cytotoxicity. | - Lower the concentration of the inhibitor. The optimal concentration should be effective without causing significant cell death. - Perform a cytotoxicity assay (e.g., MTT or LDH assay) to determine the toxic concentration range for your cell line. |
| Off-target effects: The inhibitor may be affecting other cellular targets in addition to NNMT. | - Consult the literature for any known off-target effects of the specific NNMT inhibitor class you are using. - Use a structurally different NNMT inhibitor as a control to see if the observed phenotype is consistent. - Consider using a genetic approach (e.g., siRNA or CRISPR) to validate that the phenotype is on-target. | |
| Inconsistent results between experiments | Variability in cell culture conditions: Differences in cell passage number, confluency, or media composition can affect cellular metabolism and drug response. | - Standardize your cell culture protocols. Use cells within a consistent passage number range and seed them at a consistent density. |
| Inhibitor instability in culture medium: The inhibitor may not be stable over the duration of the experiment. | - Prepare fresh working solutions of the inhibitor for each experiment. - For long-term experiments, consider replenishing the media with fresh inhibitor at regular intervals. | |
| Precipitation of the inhibitor in the culture medium | Poor solubility: The inhibitor may not be fully soluble in the aqueous culture medium at the desired concentration. | - Ensure the final DMSO concentration is sufficient to maintain solubility but remains non-toxic to the cells (typically <0.1%). - Prepare the final working solution by first diluting the DMSO stock in a small volume of medium before adding it to the final culture volume. Gentle mixing is recommended. |
III. Experimental Protocols
A. Protocol for Determining the IC50 of this compound in a Cell-Based Assay
This protocol describes a general method for determining the half-maximal inhibitory concentration (IC50) of an NNMT inhibitor on cell viability or proliferation.
Materials:
-
Your cell line of interest
-
Complete cell culture medium
-
This compound (or representative inhibitor)
-
Anhydrous, cell culture-grade DMSO
-
96-well clear-bottom cell culture plates
-
Cell viability/proliferation reagent (e.g., MTT, CellTiter-Glo®)
-
Multichannel pipette
-
Plate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count your cells.
-
Seed the cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a 37°C, 5% CO2 incubator.
-
-
Inhibitor Preparation:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
On the day of the experiment, prepare a series of 2X working solutions of the inhibitor in complete culture medium by serial dilution. The concentration range should span from the expected efficacious dose to a concentration that shows no effect (e.g., 200 µM down to 20 nM).
-
Also, prepare a 2X vehicle control containing the same final concentration of DMSO as the highest inhibitor concentration.
-
-
Cell Treatment:
-
Carefully remove the old medium from the cells.
-
Add 50 µL of the 2X inhibitor working solutions or the 2X vehicle control to the appropriate wells.
-
Add 50 µL of fresh complete culture medium to all wells, bringing the final volume to 100 µL and the inhibitor concentrations to 1X.
-
Incubate the plate for the desired treatment duration (e.g., 48 or 72 hours).
-
-
Cell Viability/Proliferation Assay:
-
After the incubation period, perform the cell viability or proliferation assay according to the manufacturer's instructions.
-
Measure the absorbance or luminescence using a plate reader.
-
-
Data Analysis:
-
Normalize the data to the vehicle-treated control wells (representing 100% viability).
-
Plot the normalized cell viability against the logarithm of the inhibitor concentration.
-
Use a non-linear regression analysis (e.g., sigmoidal dose-response) to calculate the IC50 value.
-
B. Protocol for Assessing NNMT Activity in Cells
This protocol provides a method to measure the direct inhibition of NNMT in a cellular context by quantifying the product of the NNMT reaction, 1-methylnicotinamide (MNA).
Materials:
-
Your cell line of interest
-
Complete cell culture medium
-
This compound (or representative inhibitor)
-
Anhydrous, cell culture-grade DMSO
-
6-well cell culture plates
-
LC-MS/MS system for MNA quantification
Procedure:
-
Cell Culture and Treatment:
-
Seed cells in 6-well plates and allow them to reach approximately 80% confluency.
-
Treat the cells with the desired concentration of this compound or vehicle control (DMSO) for a specific duration (e.g., 24 or 48 hours).
-
-
Metabolite Extraction:
-
After treatment, wash the cells twice with ice-cold PBS.
-
Add an appropriate volume of ice-cold extraction solvent (e.g., 80% methanol) to each well.
-
Scrape the cells and collect the cell lysate into a microcentrifuge tube.
-
Centrifuge the lysate at high speed to pellet the cell debris.
-
-
Sample Analysis:
-
Collect the supernatant containing the metabolites.
-
Analyze the samples for MNA levels using a validated LC-MS/MS method.
-
-
Data Analysis:
-
Normalize the MNA levels to the total protein concentration of the cell lysate.
-
Compare the MNA levels in the inhibitor-treated samples to the vehicle-treated controls to determine the extent of NNMT inhibition. A significant decrease in MNA levels indicates successful target engagement by the inhibitor.[4]
-
IV. Data Presentation
Table 1: Potency of Representative NNMT Inhibitors
| Inhibitor | IC50 (Biochemical Assay) | Cell-Based Assay Notes | Reference |
| NNMTi (representative) | 1.2 µM | Promotes myoblast differentiation in C2C12 cells at 10-30 µM. | [6] |
| Compound 78 (bisubstrate) | 1.41 µM | Inhibited cell proliferation in HSC-2 cells at 10-100 µM. | [3][4] |
| Compound 6 (bisubstrate) | 14 µM | - | [1] |
| Compound 3-12 (bisubstrate) | 47.9 nM | - | [9] |
| Compound 17u (bisubstrate) | 3.7 nM | - | [10] |
V. Visualizations
Caption: The NNMT signaling pathway and the inhibitory action of this compound.
Caption: A typical experimental workflow for optimizing this compound concentration.
References
- 1. Discovery of Bisubstrate Inhibitors of Nicotinamide N-Methyltransferase (NNMT) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Novel Inhibitors of Nicotinamide-N-Methyltransferase for the Treatment of Metabolic Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Bisubstrate Inhibitors of Nicotinamide N-Methyltransferase (NNMT) with Enhanced Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. High-Affinity Alkynyl Bisubstrate Inhibitors of Nicotinamide N-Methyltransferase (NNMT) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. Enhancing nicotinamide N-methyltransferase bisubstrate inhibitor activity through 7-deazaadenosine and linker modifications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
Technical Support Center: Troubleshooting In Vivo Experiments with NNMT Inhibitors
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing potent and selective nicotinamide N-methyltransferase (NNMT) inhibitors, such as NNMT-IN-7, in in vivo experiments. The information provided is based on publicly available data for well-characterized NNMT inhibitors and is intended to serve as a general guide.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues encountered during in vivo studies with NNMT inhibitors.
Q1: I am observing poor or inconsistent efficacy of my NNMT inhibitor in my animal model. What are the potential causes and solutions?
A1: Poor or inconsistent efficacy can stem from several factors, ranging from formulation and dosing to the biological model itself.
-
Poor Bioavailability: Many small molecule NNMT inhibitors have low aqueous solubility, which can lead to poor absorption and low bioavailability after oral administration.[1]
-
Troubleshooting:
-
Formulation Strategies: Consider using formulation strategies to enhance solubility and absorption. These can include:
-
Lipid-Based Formulations: Self-emulsifying drug delivery systems (SEDDS) can improve the solubility of lipophilic compounds.[1][2]
-
Solid Dispersions: Dispersing the inhibitor in a hydrophilic polymer matrix can increase its dissolution rate.[1][3]
-
Nanoparticle Formulations: Reducing particle size increases the surface area for dissolution.[1]
-
Cyclodextrin Complexation: Encapsulating the inhibitor within a cyclodextrin can enhance aqueous solubility.[1]
-
-
Route of Administration: If oral bioavailability remains an issue, consider alternative routes such as subcutaneous (SC) or intravenous (IV) injection, if feasible for your experimental design.[4][5]
-
-
-
Inadequate Dosing: The dose of the inhibitor may be insufficient to achieve the necessary target engagement in vivo.
-
Troubleshooting:
-
Dose-Response Studies: Conduct a dose-response study to determine the optimal dose for the desired biological effect.
-
Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling: If possible, perform PK/PD studies to correlate plasma and tissue concentrations of the inhibitor with the pharmacological response.
-
-
-
High First-Pass Metabolism: The inhibitor may be rapidly metabolized in the liver before reaching systemic circulation.[1]
-
Animal Model Variability: The specific strain, age, or diet of the animal model can influence the outcome of the experiment.
-
Troubleshooting:
-
Model Selection: Ensure the chosen animal model is appropriate for the study. For metabolic studies, diet-induced obese (DIO) mice are commonly used.[4][5][6]
-
Acclimatization and Diet: Properly acclimatize the animals and ensure consistent diet throughout the study. For DIO models, a high-fat diet is maintained.[6]
-
-
Q2: My NNMT inhibitor shows good potency in vitro but has weak or no activity in cellular assays. What could be the reason?
A2: A discrepancy between in vitro enzymatic activity and cellular activity is a common challenge.
-
Poor Cell Permeability: The inhibitor may not be able to efficiently cross the cell membrane to reach the cytosolic NNMT enzyme.
-
Troubleshooting:
-
Physicochemical Properties: Evaluate the physicochemical properties of your inhibitor, such as lipophilicity (LogP) and polar surface area (PSA), which influence cell permeability.
-
Structural Modification: Medicinal chemistry efforts can be directed towards optimizing the structure for improved cell permeability.
-
-
-
Efflux by Transporters: The inhibitor may be a substrate for cellular efflux pumps, which actively transport it out of the cell.
-
Troubleshooting:
-
Co-administration with Efflux Inhibitors: In an experimental setting, co-administering a known efflux pump inhibitor can help determine if this is the mechanism of resistance.
-
-
-
Compound Instability: The inhibitor may be unstable in the cell culture media or rapidly metabolized by the cells.
-
Troubleshooting:
-
Stability Studies: Assess the stability of the compound in cell culture media over the time course of the experiment.
-
Metabolite Identification: Use techniques like LC-MS/MS to identify potential metabolites in cell lysates or media.
-
-
Q3: I am concerned about potential off-target effects or toxicity with my NNMT inhibitor. What should I look for?
A3: While the goal is a selective inhibitor, off-target effects and toxicity are important considerations.
-
Selectivity Profiling:
-
In Vivo Toxicity Assessment:
-
Monitoring: During in vivo studies, closely monitor the animals for any signs of toxicity, such as weight loss (beyond the expected therapeutic effect), changes in behavior, or signs of distress.[7]
-
Histopathology: At the end of the study, perform histopathological analysis of major organs to look for any tissue damage.
-
Clinical Chemistry: Analyze blood samples for markers of liver and kidney function.
-
-
Specific Liabilities:
-
hERG and NaV1.5 Assays: For compounds intended for further development, in vitro assays for cardiac ion channel liability (hERG, NaV1.5) are recommended. Some NNMT inhibitors like JBSNF-000088 have shown a low risk in these assays.[4]
-
Quantitative Data Summary
The following tables summarize key quantitative data for two well-characterized preclinical NNMT inhibitors, JBSNF-000088 and 5-amino-1MQ, which can serve as a reference for what to expect from a potent and selective NNMT inhibitor.
Table 1: In Vitro Potency of NNMT Inhibitors
| Compound | Target | IC50 (µM) | Cell-Based IC50 (µM) | Cell Line |
| JBSNF-000088 | Human NNMT | 1.8[4][9][10] | 1.6[4][9][11] | U2OS |
| Monkey NNMT | 2.8[4][9][10] | - | - | |
| Mouse NNMT | 5.0[4][9][10] | 6.3[4][9][11] | 3T3L1 | |
| 5-amino-1MQ | Not explicitly stated | - | Reduces cellular 1-MNA levels significantly at 10µM[4] | 3T3-L1 adipocytes |
Table 2: In Vivo Efficacy in Diet-Induced Obese (DIO) Mouse Models
| Compound | Dose & Regimen | Duration | Key Efficacy Endpoints |
| JBSNF-000088 | 50 mg/kg, oral gavage, twice daily[4][6] | 4 weeks | Significant reduction in body weight and fed blood glucose. Normalized oral glucose tolerance.[4][9][11] |
| 5-amino-1MQ | 20 mg/kg, subcutaneous injection, three times daily[4] | 11 days | Progressive loss of body weight, 30% decrease in white adipose tissue mass and cell size.[4][12] |
Table 3: Pharmacokinetic Properties of JBSNF-000088 in Mice
| Parameter | Value | Administration Route |
| Cmax | 3568 ng/mL | 10 mg/kg, oral gavage |
| Tmax | 0.5 hours | 10 mg/kg, oral gavage |
| Half-life (t1/2) | 0.4 hours | 10 mg/kg, oral gavage |
| Oral Bioavailability | ~40% | - |
| Plasma Clearance | 21 mL/min·kg | 1 mg/kg, intravenous |
| Volume of Distribution (Vdss) | 0.7 L/kg | 1 mg/kg, intravenous |
| Half-life (t1/2) | 0.5 hours | 1 mg/kg, intravenous |
| (Data sourced from[9]) |
Experimental Protocols
Protocol 1: In Vivo Efficacy Study in a Diet-Induced Obese (DIO) Mouse Model
This protocol outlines a general procedure for evaluating the efficacy of an NNMT inhibitor in a DIO mouse model.
1. Animal Model and Diet:
- Use male C57BL/6J mice, a common strain for DIO studies.
- Induce obesity by feeding a high-fat diet (HFD; e.g., 60% kcal from fat) for a specified period (e.g., 11-14 weeks) before the start of treatment.[5][6] A control group should be fed a standard chow diet.
2. Inhibitor Formulation and Administration:
- Formulation: Based on the inhibitor's solubility, prepare a suitable formulation for the chosen route of administration. For oral gavage, this could be a suspension in a vehicle like 0.5% methylcellulose. For subcutaneous injection, a solution in saline or another appropriate vehicle should be prepared.
- Dosing: Administer the NNMT inhibitor at the desired dose and frequency (e.g., 50 mg/kg, twice daily for oral gavage, or 20 mg/kg, three times daily for subcutaneous injection).[4] A vehicle control group should receive the formulation without the inhibitor.
3. Monitoring and Endpoint Analysis:
- Body Weight and Food Intake: Monitor body weight and food intake regularly (e.g., daily or several times a week).
- Glucose and Insulin Tolerance Tests: Perform oral glucose tolerance tests (OGTT) and insulin tolerance tests (ITT) at baseline and at the end of the study to assess glucose homeostasis and insulin sensitivity.
- Plasma Biomarkers: At the end of the study, collect blood samples to measure plasma levels of triglycerides, cholesterol, insulin, and the NNMT product, 1-methylnicotinamide (1-MNA).
- Tissue Analysis: Harvest and weigh key metabolic tissues such as liver and various adipose tissue depots (e.g., epididymal, subcutaneous). A portion of the tissue can be fixed for histological analysis (e.g., H&E staining to assess adipocyte size and liver steatosis) and another portion snap-frozen for molecular analysis (e.g., gene expression, protein levels).
Visualizations
NNMT Signaling Pathway
Caption: The NNMT signaling pathway and the mechanism of action of an NNMT inhibitor.
In Vivo Experimental Workflow
Caption: A general workflow for an in vivo efficacy study of an NNMT inhibitor.
References
- 1. benchchem.com [benchchem.com]
- 2. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. Selective and membrane-permeable small molecule inhibitors of nicotinamide N-methyltransferase reverse high fat diet-induced obesity in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A small molecule inhibitor of Nicotinamide N-methyltransferase for the treatment of metabolic disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Roles of Nicotinamide N-Methyltransferase in Obesity and Type 2 Diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Selective and membrane-permeable small molecule inhibitors of nicotinamide N-methyltransferase reverse high fat diet-induced obesity in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. medkoo.com [medkoo.com]
- 11. JBSNF-000088 | Nicotinamide N-methyltransferase (NNMT) inhibitor | metabolic disorders| CAS 7150-23-4 | Buy JBSNF000088 | InvivoChem [invivochem.com]
- 12. biocompare.com [biocompare.com]
Technical Support Center: NNMT-IN-5 (Compound 3-12)
Welcome to the technical support center for NNMT-IN-5 (also known as compound 3-12), a potent and selective inhibitor of Nicotinamide N-Methyltransferase (NNMT). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the experimental use of NNMT-IN-5, with a focus on understanding and mitigating potential off-target effects in specific cell types.
Frequently Asked Questions (FAQs)
Q1: What is NNMT-IN-5 and what is its primary mechanism of action?
A1: NNMT-IN-5 (compound 3-12) is a potent, small-molecule bisubstrate inhibitor of Nicotinamide N-Methyltransferase (NNMT).[1][2] Its primary mechanism of action is the inhibition of the NNMT-catalyzed methylation of nicotinamide (NAM) and other pyridine-containing compounds.[2] By blocking this reaction, NNMT-IN-5 prevents the consumption of the methyl donor S-adenosylmethionine (SAM) and the formation of 1-methylnicotinamide (1-MNA) and S-adenosylhomocysteine (SAH).[2]
Q2: What are the expected on-target cellular effects of NNMT-IN-5?
A2: The primary on-target effects of NNMT-IN-5 stem from the inhibition of NNMT activity and include:
-
Increased cellular NAD+ levels: By preventing the consumption of NAM, more of it is available for the NAD+ salvage pathway, leading to increased NAD+ concentrations.[2]
-
Alteration of the SAM/SAH ratio: Inhibition of NNMT decreases the conversion of SAM to SAH, which can impact the cellular methylation potential.[2]
-
Downstream effects on metabolism and signaling: Due to the roles of NAD+ and SAM in numerous cellular processes, treatment with NNMT-IN-5 can lead to changes in energy metabolism, redox state, and the activity of NAD+-dependent enzymes like sirtuins.[2][3]
Q3: What is the reported potency and selectivity of NNMT-IN-5?
A3: NNMT-IN-5 is a highly potent NNMT inhibitor. While it is reported to have an excellent selectivity profile over a panel of human methyltransferases, detailed quantitative data for the full panel is not consistently available in public sources.[1][4][5][6][7] It is crucial for researchers to empirically determine the optimal concentration range for their specific cell model to minimize the potential for off-target effects.
Quantitative Data Summary
Table 1: Biochemical Activity of NNMT-IN-5 and Other Select NNMT Inhibitors
| Compound Name | Other Designations | IC50 | Target |
| NNMT-IN-5 | Compound 3-12 | 47.9 ± 0.6 nM | Human NNMT [1][4][5][6] |
| NNMTi | - | 1.2 µM | Human NNMT[5] |
| JBSNF-000088 | 6-Methoxynicotinamide | 1.8 µM (human), 2.8 µM (monkey), 5.0 µM (mouse) | NNMT[4] |
| NNMT-IN-3 | Compound 14 | 1.1 nM (cell-free), 0.4 µM (cell-based) | Human NNMT[5] |
| NNMT-IN-6 | Compound 78 | 1.41 µM | Human NNMT[4] |
| NNMT-IN-7 | Compound 4e | 505.7 µM | Human NNMT[4][5] |
Note: The significant difference in potency between NNMT-IN-5 and the compound designated as this compound by some vendors highlights the importance of verifying the specific compound being used.
Troubleshooting Guide
Issue 1: Unexpected or inconsistent cellular phenotypes observed with NNMT-IN-5 treatment.
-
Potential Cause 1: Off-target effects. While reported to be highly selective, at high concentrations or in cell types with unique expression profiles of other methyltransferases, off-target engagement is possible.[2]
-
Troubleshooting Steps:
-
Confirm On-Target Engagement: Measure the direct downstream products of NNMT activity. A successful on-target effect should lead to a decrease in 1-methylnicotinamide (1-MNA) and an increase in nicotinamide (NAM).[2]
-
Titrate NNMT-IN-5 Concentration: Perform a dose-response experiment to determine the lowest effective concentration that produces the desired on-target phenotype. This minimizes the risk of engaging off-target proteins.[2]
-
Use a Structurally Different NNMT Inhibitor: As a control, use another well-characterized NNMT inhibitor with a different chemical scaffold to see if the same phenotype is observed.
-
Genetic Knockdown Control: Use siRNA or shRNA to knock down NNMT expression. If the resulting phenotype mimics that of NNMT-IN-5 treatment, it provides strong evidence for an on-target effect.[8]
-
-
-
Potential Cause 2: Cell Culture Variability. Differences in cell passage number, confluency, and media composition can influence cellular metabolism and the response to NNMT inhibition.
-
Troubleshooting Steps:
-
Standardize Cell Culture Conditions: Maintain consistent cell culture practices throughout your experiments.
-
Monitor Cell Health: Ensure that the observed phenotype is not a result of general cellular stress or toxicity.
-
-
Issue 2: Difficulty replicating the expected increase in cellular NAD+ levels.
-
Potential Cause 1: Insufficient NNMT activity in the cellular model. Some cell lines may have low endogenous expression of NNMT, leading to a minimal effect of the inhibitor on the overall NAD+ pool.[2]
-
Troubleshooting Steps:
-
Assess NNMT Expression: Determine the mRNA and protein expression levels of NNMT in your cell line of interest using RT-qPCR and Western blot, respectively.[2]
-
Select an Appropriate Cell Line: For studies focused on NAD+ metabolism, choose a cell line known to have high NNMT expression. Examples of cancers with high NNMT expression include clear cell renal cell carcinoma, oral cancer (HSC-2), and certain prostate cancers.[9][10]
-
-
-
Potential Cause 2: Assay Sensitivity. The magnitude of the NAD+ increase can vary depending on the cell type and experimental conditions. The assay used may not be sensitive enough to detect small changes.
-
Troubleshooting Steps:
-
Use a Sensitive NAD+ Assay: Employ a highly sensitive and validated NAD+ detection kit.
-
Optimize Treatment Time: Perform a time-course experiment to determine the optimal duration of NNMT-IN-5 treatment for observing a maximal increase in NAD+ levels.
-
-
Experimental Protocols
1. General Protocol for NNMT Enzymatic Inhibition Assay (Fluorometric)
This protocol provides a general framework for determining the in vitro inhibitory activity of NNMT-IN-5.
-
Materials:
-
Recombinant human NNMT enzyme
-
NNMT-IN-5
-
S-adenosylmethionine (SAM)
-
Nicotinamide (NAM)
-
SAH hydrolase
-
Thiol-detecting fluorescent probe
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, with 1 mM DTT)
-
96-well black microplate
-
Microplate reader
-
-
Procedure:
-
Prepare serial dilutions of NNMT-IN-5 in the assay buffer.
-
In a 96-well plate, add the assay buffer, recombinant NNMT enzyme, and the diluted NNMT-IN-5 or vehicle control.
-
Add NAM to all wells.
-
Incubate the plate at 37°C for 15 minutes.
-
Initiate the reaction by adding SAM to all wells.
-
Incubate at 37°C for the desired reaction time (e.g., 60 minutes).
-
Stop the reaction and add SAH hydrolase and the thiol-detecting probe.
-
Incubate at 37°C for 15-30 minutes to allow for the conversion of SAH to homocysteine and the subsequent reaction with the probe.[2]
-
Measure the fluorescence at the appropriate excitation and emission wavelengths.
-
-
Data Analysis:
-
Subtract background fluorescence.
-
Calculate the percent inhibition for each inhibitor concentration relative to the vehicle control.
-
Determine the IC50 value by fitting the dose-response data to a suitable model.
-
2. Cellular Thermal Shift Assay (CETSA) for Target Engagement
CETSA is a powerful method to confirm that NNMT-IN-5 directly binds to NNMT within intact cells.[11][12][13][14]
-
Principle: Ligand binding stabilizes the target protein against thermal denaturation.
-
General Workflow:
-
Cell Treatment: Treat cultured cells with NNMT-IN-5 or a vehicle control.
-
Heating: Heat the cell suspensions at a range of temperatures to induce protein denaturation and precipitation.
-
Lysis: Lyse the cells to release soluble proteins.
-
Separation: Separate the soluble protein fraction from the precipitated proteins by centrifugation.
-
Detection: Analyze the amount of soluble NNMT remaining at each temperature using Western blotting.
-
-
Expected Outcome: In cells treated with NNMT-IN-5, NNMT should exhibit increased thermal stability, meaning more soluble protein will be detected at higher temperatures compared to the vehicle-treated cells.
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Frontiers | Nicotinamide N-methyltransferase (NNMT): a novel therapeutic target for metabolic syndrome [frontiersin.org]
- 4. medchemexpress.com [medchemexpress.com]
- 5. NNMT | MedChemExpress (MCE) Life Science Reagents [medchemexpress.eu]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Enhancing nicotinamide N-methyltransferase bisubstrate inhibitor activity through 7-deazaadenosine and linker modifications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. scholarlypublications.universiteitleiden.nl [scholarlypublications.universiteitleiden.nl]
- 9. Bisubstrate Inhibitors of Nicotinamide N-Methyltransferase (NNMT) with Enhanced Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Nicotinamide‐N‐methyltransferase is a promising metabolic drug target for primary and metastatic clear cell renal cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. A cellular thermal shift assay for detecting amino acid sites involved in drug target engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 14. The cellular thermal shift assay for evaluating drug target interactions in cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Minimizing Potential Toxicity of NNMT Inhibitors in Murine Models
Disclaimer: Information regarding a specific molecule designated "NNMT-IN-7" is not available in the public domain. This guide provides generalized troubleshooting advice and frequently asked questions based on preclinical studies of other Nicotinamide N-methyltransferase (NNMT) inhibitors in mice. Researchers should adapt these recommendations to the specific characteristics of their test agent.
Frequently Asked Questions (FAQs)
Q1: What is the general safety profile of NNMT inhibitors in mice?
Based on available preclinical data for various NNMT inhibitors, these compounds have generally been well-tolerated in mice. Studies on inhibitors like 5-amino-1-methylquinolinium (5A1MQ) have reported no observable adverse effects, and no significant impact on total food intake while achieving desired metabolic outcomes.[1] Similarly, antisense oligonucleotide-mediated knockdown of NNMT did not show signs of hepatic or renal toxicity, as indicated by normal serum transaminases and creatinine levels. However, as with any investigational compound, dose-dependent toxicities can occur, and careful monitoring is essential.
Q2: What are the potential mechanisms of toxicity for NNMT inhibitors?
While specific toxicity mechanisms for "this compound" are unknown, potential mechanisms for the NNMT inhibitor class could be related to on-target or off-target effects. On-target effects could arise from profound alterations in cellular metabolism due to the modulation of NAD+ and S-adenosylmethionine (SAM) levels.[1] Off-target toxicities would depend on the inhibitor's chemical structure and its interactions with other proteins. Some quinolinium-based inhibitors have shown modest cytotoxicity in cell-based assays at high concentrations.
Q3: How can I select an appropriate starting dose for my in vivo study?
If in vitro cytotoxicity data (e.g., IC50 in relevant cell lines) is available, this can provide a preliminary guide. Dose-ranging studies are crucial to determine the maximum tolerated dose (MTD). For example, in a study with an N-methylated quinolinium scaffold inhibitor, a dose of 20 mg/kg administered three times daily was effective and well-tolerated in mice. Another inhibitor, JBSNF-000088, was used at 50 mg/kg twice daily in diet-induced obese mice. It is advisable to start with a lower dose and escalate while monitoring for signs of toxicity.
Q4: What clinical signs of toxicity should I monitor for in mice?
Researchers should monitor for a range of clinical signs, including:
-
Changes in body weight: A sudden or significant drop in body weight can be an early indicator of toxicity.
-
Changes in food and water intake: Monitor for any significant deviations from baseline.
-
Behavioral changes: Observe for signs of lethargy, agitation, or unusual posturing.
-
Physical appearance: Look for ruffled fur, hunched posture, or signs of dehydration.
Troubleshooting Guide
| Observed Issue | Potential Cause | Recommended Action |
| Significant Body Weight Loss (>15%) | - Compound toxicity- Dehydration- Reduced food intake | - Immediately reduce the dose or cease administration.- Provide supportive care, such as hydration with sterile saline.- Measure food and water intake to differentiate between toxicity and reduced appetite. |
| Lethargy and Hunched Posture | - Systemic toxicity- Off-target effects | - Perform a full clinical assessment.- Consider reducing the dosing frequency or the dose.- Euthanize the animal if it becomes moribund. |
| Skin Irritation at Injection Site (for subcutaneous administration) | - Formulation issue (e.g., high concentration of DMSO)- Compound-related irritation | - Optimize the vehicle formulation to minimize irritants. A common vehicle is 10% DMSO, 40% PEG300, 5% Tween 80, and 45% saline.- Rotate injection sites.- Consider an alternative route of administration if irritation persists. |
| No Efficacy at a Well-Tolerated Dose | - Insufficient target engagement- Poor pharmacokinetic properties | - Confirm target engagement by measuring downstream biomarkers (e.g., plasma 1-methylnicotinamide levels).- Characterize the pharmacokinetic profile (e.g., plasma and tissue drug concentrations) to ensure adequate exposure. |
Experimental Protocols
Protocol 1: Dose-Ranging Study to Determine Maximum Tolerated Dose (MTD)
-
Animal Model: Use the specific mouse strain and sex relevant to your primary efficacy study (e.g., male C57BL/6J mice, 8-10 weeks old).
-
Group Allocation: Randomly assign mice to several groups (n=3-5 per group), including a vehicle control group and at least three escalating dose groups of the NNMT inhibitor.
-
Administration: Administer the compound via the intended route (e.g., oral gavage, subcutaneous injection) and frequency for a predetermined period (e.g., 7-14 days).
-
Monitoring:
-
Record body weight and food intake daily.
-
Perform daily clinical observations for signs of toxicity.
-
At the end of the study, collect blood for complete blood count (CBC) and serum chemistry analysis (including liver and kidney function markers).
-
Perform a gross necropsy and collect major organs for histopathological examination.
-
-
MTD Determination: The MTD is defined as the highest dose that does not cause significant toxicity (e.g., >15-20% body weight loss, significant changes in blood parameters, or overt clinical signs).
Protocol 2: Vehicle Formulation for In Vivo Administration
-
Objective: To prepare a sterile and well-tolerated formulation for the NNMT inhibitor.
-
Materials:
-
NNMT inhibitor
-
Dimethyl sulfoxide (DMSO)
-
Polyethylene glycol 300 (PEG300)
-
Tween 80
-
Sterile saline (0.9% NaCl)
-
-
Procedure:
-
Prepare a stock solution of the NNMT inhibitor in DMSO.
-
For the final formulation, prepare a vehicle solution of 10% DMSO, 40% PEG300, 5% Tween 80, and 45% saline.
-
Dilute the stock solution in the vehicle to achieve the desired final concentration for injection.
-
Ensure the final solution is clear and free of precipitates. If necessary, gentle warming and vortexing can be used.
-
Filter the final solution through a 0.22 µm sterile filter before administration.
Note: The final concentration of DMSO should be kept as low as possible to minimize its potential toxicity.
-
Signaling Pathways and Experimental Workflows
NNMT Signaling Pathway
Caption: The NNMT enzyme catalyzes the methylation of nicotinamide (NAM) to 1-methylnicotinamide (1-MNA) using S-adenosylmethionine (SAM) as a methyl donor. NNMT inhibitors block this activity, preserving the NAM pool for the NAD+ salvage pathway and modulating cellular metabolism.
Experimental Workflow for Toxicity Assessment
Caption: A typical experimental workflow for assessing the in vivo toxicity of an NNMT inhibitor in mice, starting from a dose-ranging study to the determination of the maximum tolerated dose (MTD) before proceeding to efficacy studies.
References
Technical Support Center: NNMT-IN-7 Formulation for Oral Bioavailability
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers and drug development professionals working with NNMT-IN-7, a Nicotinamide N-Methyltransferase (NNMT) inhibitor. Due to limited public data specifically on this compound, this guide incorporates data and methodologies from publicly available research on other small molecule NNMT inhibitors to provide relevant and practical guidance.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a small molecule inhibitor of Nicotinamide N-Methyltransferase (NNMT) with a reported IC50 of 505.7 µM.[1] The NNMT enzyme plays a crucial role in cellular metabolism by catalyzing the methylation of nicotinamide (NAM) to 1-methylnicotinamide (MNA), using S-adenosyl-L-methionine (SAM) as a methyl donor.[2][3] By inhibiting NNMT, compounds like this compound can modulate cellular energy metabolism and affect pathways implicated in metabolic diseases and cancer.[4][5][6] Overexpression of NNMT has been linked to various diseases, including metabolic disorders and a number of cancers, making it a significant therapeutic target.[7][8][9]
Q2: What are the main challenges in developing an oral formulation for NNMT inhibitors like this compound?
The primary challenges in developing oral formulations for many small molecule inhibitors, likely including this compound, revolve around poor aqueous solubility and/or low permeability. These factors can lead to low oral bioavailability, meaning only a small fraction of the administered dose reaches systemic circulation.[10][11] Other challenges include potential first-pass metabolism in the liver and instability in the gastrointestinal tract.[11] For NNMT inhibitors specifically, medicinal chemistry campaigns have focused on optimizing properties to achieve good oral bioavailability alongside high potency and selectivity.[12][13][14]
Q3: What formulation strategies can be employed to improve the oral bioavailability of poorly soluble NNMT inhibitors?
Several formulation strategies can enhance the oral bioavailability of poorly soluble compounds. These approaches focus on improving the dissolution rate and/or apparent solubility of the drug in the gastrointestinal fluids. Common strategies include:
-
Amorphous Solid Dispersions (ASDs): Dispersing the drug in a polymer matrix in an amorphous state can significantly increase its solubility and dissolution rate compared to the crystalline form.
-
Lipid-Based Formulations: Self-microemulsifying drug delivery systems (SMEDDS) can be used to pre-dissolve the compound in a lipid/surfactant mixture, which then forms a fine emulsion in the gut, facilitating absorption.
-
Nanoparticle Formulations: Reducing the particle size of the drug to the nanometer range increases the surface area-to-volume ratio, which can enhance the dissolution velocity.[15][16]
-
Co-solvents and Surfactants: For preclinical studies, compounds are often formulated in vehicles containing co-solvents (like PEG300, DMSO) and surfactants (like Tween 80) to achieve a solution suitable for oral gavage.[17]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low or no detectable plasma exposure after oral dosing. | Poor aqueous solubility leading to minimal dissolution in the GI tract. | 1. Characterize the solid-state properties of your this compound batch (crystallinity, polymorphism).2. Develop an enabling formulation: Test amorphous solid dispersions or lipid-based formulations (e.g., SMEDDS).3. For initial in vivo screens, use a solution/suspension with co-solvents like PEG400 or Tween 80 to maximize dissolved concentration.[17] |
| High first-pass metabolism in the gut wall or liver. | 1. Perform an in vitro metabolic stability assay using liver microsomes (human, mouse, rat) to determine the intrinsic clearance rate.[18]2. If metabolism is high, consider co-dosing with a broad-spectrum cytochrome P450 inhibitor in preclinical models to confirm metabolism as the primary barrier. | |
| Compound instability at gastric (low) or intestinal (neutral) pH. | 1. Assess the chemical stability of this compound in simulated gastric fluid (SGF) and simulated intestinal fluid (SIF).2. If the compound is unstable at low pH, consider an enteric-coated formulation for preclinical studies to bypass the stomach. | |
| High variability in plasma concentrations between subjects. | Food effects; inconsistent wetting or dissolution of the compound. | 1. Standardize feeding conditions for in vivo studies (e.g., fasted vs. fed). Food can significantly alter GI physiology and impact absorption.2. Improve the formulation robustness. A micronized suspension with a wetting agent or a lipid-based formulation can provide more consistent performance than a simple powder-in-capsule or basic suspension. |
| Precipitation of the compound in the dosing vehicle before administration. | The concentration of this compound exceeds its solubility in the chosen vehicle. | 1. Determine the kinetic and thermodynamic solubility of this compound in various preclinical vehicles.2. Reduce the dosing concentration if possible.3. Incorporate precipitation inhibitors (polymers like HPMC) into the formulation. |
Quantitative Data Summary
While specific pharmacokinetic data for this compound is not publicly available, the following tables summarize reported data for other exemplary NNMT inhibitors to provide a comparative context for experimental outcomes.
Table 1: In Vitro Potency of Selected NNMT Inhibitors
| Compound | hNNMT IC50 (µM) | mNNMT IC50 (µM) | Reference |
| This compound | 505.7 | Not Reported | [1] |
| JBSNF-000088 | 0.041 | 0.024 | [4] |
| Compound '960 | 0.012 | 0.240 | [12][13] |
| Compound 78 | 1.41 | Not Reported | [7][9] |
| Compound 6 | 2.7 (Kd) | Not Reported | [19] |
Table 2: Example Pharmacokinetic Parameters of an NNMT Inhibitor (JBSNF-000088)
| Species | Dose & Route | Tmax (h) | Cmax (ng/mL) | AUC (ng*h/mL) | Oral Bioavailability (F%) | Reference |
| Mouse | 50 mg/kg, Oral | ~0.5 | ~1500 | Not Reported | ~40% | [4] |
Experimental Protocols
Protocol 1: In Vitro NNMT Inhibition Assay
This protocol describes a general method to determine the IC50 of an inhibitor against recombinant NNMT enzyme.
-
Reagents: Recombinant human NNMT (hNNMT), S-adenosyl-L-methionine (SAM), Nicotinamide (NAM), Tris-HCl buffer, DTT, BSA.
-
Procedure: a. Prepare a serial dilution of this compound in DMSO. b. In a 96-well plate, add the assay buffer (e.g., 100 mM Tris-HCl pH 7.5, 2 mM DTT, 0.04% BSA).[17] c. Add a fixed concentration of hNNMT enzyme to each well. d. Add the diluted this compound or DMSO (vehicle control) to the wells and pre-incubate for 30 minutes at room temperature.[17] e. Initiate the reaction by adding a mixture of SAM and NAM at their respective Km concentrations.[17] f. Incubate for 60 minutes at 37°C.[17] g. Stop the reaction by adding an equal volume of acetonitrile containing an internal standard (e.g., d4-MNA).[17]
-
Quantification: The product, 1-methylnicotinamide (MNA), is quantified using a validated LC-MS/MS method.
-
Analysis: Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Protocol 2: Mouse Pharmacokinetic (PK) Study for Oral Bioavailability
This protocol outlines a typical PK study to assess the oral bioavailability of an NNMT inhibitor.
-
Animals: C57BL/6 mice (or other appropriate strain), typically fasted overnight.
-
Formulation Preparation: a. For the intravenous (IV) group, dissolve this compound in a vehicle suitable for injection (e.g., saline with 5% DMSO, 10% Solutol HS 15). b. For the oral (PO) group, prepare a homogenous solution or suspension in a vehicle such as 10% DMSO + 40% PEG300 + 5% Tween80 + 45% Saline.[17]
-
Dosing: a. Administer the IV dose (e.g., 1-2 mg/kg) via the tail vein. b. Administer the PO dose (e.g., 10-50 mg/kg) via oral gavage.
-
Blood Sampling: Collect sparse blood samples (e.g., via tail nick or saphenous vein) at multiple time points (e.g., 0.25, 0.5, 1, 2, 4, 8, 24 hours) into tubes containing an anticoagulant (e.g., K2-EDTA).
-
Plasma Processing: Centrifuge the blood samples to separate plasma. Store plasma at -80°C until analysis.
-
Bioanalysis: Quantify the concentration of this compound in plasma samples using a validated LC-MS/MS method.
-
Data Analysis: a. Calculate pharmacokinetic parameters (Cmax, Tmax, AUC) using non-compartmental analysis software (e.g., Phoenix WinNonlin). b. Calculate oral bioavailability (F%) using the formula: F% = (AUC_PO / AUC_IV) * (Dose_IV / Dose_PO) * 100.
Visualizations
Caption: Mechanism of NNMT inhibition by this compound, blocking the conversion of NAM and SAM.
Caption: Experimental workflow for determining the oral bioavailability of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Mechanism and kinetics of turnover inhibitors of nicotinamide N-methyl transferase in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Nicotinamide N-Methyltransferase: An Emerging Protagonist in Cancer Macro(r)evolution - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Nicotinamide N-Methyltransferase (NNMT): A New Hope for Treating Aging and Age-Related Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Nicotinamide N-methyltransferase (NNMT): a novel therapeutic target for metabolic syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Bisubstrate Inhibitors of Nicotinamide N-Methyltransferase (NNMT) with Enhanced Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Overcoming Challenges in Small-Molecule Drug Bioavailability: A Review of Key Factors and Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. aacrjournals.org [aacrjournals.org]
- 13. researchgate.net [researchgate.net]
- 14. Potent Uncompetitive Inhibitors of Nicotinamide N-Methyltransferase (NNMT) as In Vivo Chemical Probes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Overcoming Challenges in Small-Molecule Drug Bioavailability: A Review of Key Factors and Approaches [ouci.dntb.gov.ua]
- 16. m.youtube.com [m.youtube.com]
- 17. JBSNF-000088 | Nicotinamide N-methyltransferase (NNMT) inhibitor | metabolic disorders| CAS 7150-23-4 | Buy JBSNF000088 | InvivoChem [invivochem.com]
- 18. Novel Inhibitors of Nicotinamide-N-Methyltransferase for the Treatment of Metabolic Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Discovery of Bisubstrate Inhibitors of Nicotinamide N-Methyltransferase (NNMT) - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Resistance to NNMT Inhibitors in Cancer Cells
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering resistance to Nicotinamide N-Methyltransferase (NNMT) inhibitors, including NNMT-IN-7, in their cancer cell experiments.
Frequently Asked Questions (FAQs)
Q1: We are observing decreased sensitivity of our cancer cell line to this compound over time. What are the potential mechanisms of resistance?
A1: Resistance to NNMT inhibitors can arise through several mechanisms, often involving the cancer cells adapting their metabolic and signaling pathways to bypass the effects of the inhibitor. Key mechanisms include:
-
Alterations in Pro-Survival Signaling Pathways: Cancer cells may upregulate pro-survival pathways to counteract the cytotoxic effects of NNMT inhibition. The PI3K/Akt/mTOR and MAPK/ERK pathways are frequently implicated in promoting cell survival and proliferation, and their activation can confer resistance.[1]
-
Modulation of Autophagy: Autophagy, a cellular recycling process, can have a dual role in cancer. In some contexts, NNMT inhibition can induce autophagy as a survival mechanism. Conversely, in other scenarios, NNMT knockdown has been shown to enhance autophagy, which can be exploited by using autophagy inhibitors to re-sensitize resistant cells.[2][3][4][5][6]
-
Epigenetic Reprogramming: NNMT plays a crucial role in regulating the cellular methyl pool. Resistance can emerge from epigenetic changes that lead to the altered expression of genes involved in cell survival and proliferation. For instance, upregulation of oncogenes like c-myc and EGR1 has been observed in cells resistant to NNMT inhibition.[7][8][9][10]
-
Metabolic Reprogramming: Cancer cells can adapt their metabolism to become less dependent on the pathways affected by NNMT inhibition. This can involve shifts in glucose and glutamine metabolism to maintain energy production and biomass synthesis.
Q2: Our cells have developed resistance to an NNMT inhibitor. What strategies can we employ to overcome this?
A2: Several strategies can be explored to overcome resistance to NNMT inhibitors:
-
Combination Therapy: This is a highly effective approach. Combining NNMT inhibitors with drugs that target the identified resistance mechanisms can restore sensitivity.
-
With EGFR Tyrosine Kinase Inhibitors (TKIs): In non-small cell lung cancer (NSCLC) models with EGFR mutations, combining an NNMT inhibitor with an EGFR-TKI (e.g., gefitinib, osimertinib) has been shown to synergistically suppress the growth of resistant cells.[7][8][9][11][12]
-
With Autophagy Inhibitors: If autophagy is identified as a survival mechanism, co-treatment with autophagy inhibitors (e.g., chloroquine, SBI-0206965) can re-sensitize resistant cells to the NNMT inhibitor.[3][4]
-
With Chemotherapeutic Agents: Combining NNMT inhibitors with standard chemotherapies like cisplatin has shown promise in osteosarcoma and Merkel cell carcinoma cell lines.[13]
-
-
Targeting Downstream Effectors: Identifying and targeting the specific downstream signaling molecules that are activated in resistant cells can be an effective strategy. For example, if the PI3K/Akt pathway is hyperactivated, a combination with a PI3K or Akt inhibitor could be beneficial.[1]
Q3: Are there known IC50 values for this compound and other NNMT inhibitors that we can use as a reference?
A3: Yes, IC50 values for several NNMT inhibitors have been reported in the literature. These values can vary depending on the cell line and assay conditions.
Quantitative Data Summary
Table 1: In Vitro Inhibitory Potency of NNMT Inhibitors
| Inhibitor | Cancer Cell Line | IC50 (µM) | Reference |
| This compound | Not Specified | 505.7 | MedChemExpress |
| YD | Non-Small Cell Lung Cancer | 0.4 | [14] |
| 5-Amino-1-methyl quinolinium (5-AMQ) | In vitro assay | 1.2 | [13] |
| 6-Methoxynicotinamide (6MeONa) | In vitro assay | 2.5 | [13] |
| Eli Lilly's pyrimidine 5-carboxamide (EL-1) | In vitro assay | 0.074 | [13] |
| JBSNF-000088 | Drug-resistant cancer cells | Not specified, but effective | [15] |
| II399 | Cellular Assay | 1.9 (48h treatment) | [16] |
| Compound 78 | In vitro assay | 1.41 | [17] |
Table 2: Effect of NNMT Knockdown on Osimertinib IC50 in NSCLC Cell Lines
| Cell Line | Condition | Osimertinib IC50 (µM) | Reference |
| H1975 | Parental | Not Specified | [5][6] |
| H1975OR (Osimertinib Resistant) | Control | Not Specified | [5][6] |
| H1975OR | NNMT Knockdown | Significantly reduced | [5][6] |
Table 3: Combination Effect of NNMT Inhibition and EGFR-TKI in Resistant NSCLC Cells
| Cell Line | Treatment | Effect | Reference |
| Gefitinib-resistant NSCLC | NNMT inhibitor + Gefitinib | Synergistic inhibition of cell growth | [7] |
| Osimertinib-resistant NSCLC | NNMT inhibitor + Osimertinib | Promising potential for treatment | [10] |
Troubleshooting Guides
Problem 1: Inconsistent results in cell viability assays after treatment with this compound.
-
Possible Cause 1: Cell Seeding Density. Inconsistent cell numbers at the start of the experiment can lead to variable results.
-
Solution: Ensure a consistent cell seeding density across all wells and plates. Perform a cell count before seeding and optimize the seeding density for your specific cell line to ensure they are in the logarithmic growth phase during treatment.
-
-
Possible Cause 2: Drug Stability and Storage. this compound, like many small molecules, may be sensitive to storage conditions and freeze-thaw cycles.
-
Solution: Aliquot the inhibitor into single-use volumes to avoid repeated freeze-thaw cycles. Store at the recommended temperature and protect from light. Prepare fresh dilutions for each experiment.
-
-
Possible Cause 3: Assay Interference. Components of the cell culture medium or the inhibitor itself may interfere with the assay reagents (e.g., MTT, MTS).
-
Solution: Include appropriate controls, such as wells with medium and inhibitor but no cells, to measure background absorbance/fluorescence. Consider using a different viability assay that works on a different principle (e.g., ATP-based assay vs. metabolic-based assay).
-
Problem 2: Difficulty in detecting changes in downstream signaling pathways (e.g., Akt, ERK phosphorylation) by Western blot after NNMT inhibitor treatment.
-
Possible Cause 1: Suboptimal Antibody. The primary or secondary antibodies may not be specific or sensitive enough.
-
Solution: Validate your antibodies using positive and negative controls. Test different antibody dilutions and blocking buffers. Refer to the manufacturer's recommendations and literature for validated antibodies for your target proteins.
-
-
Possible Cause 2: Timing of Lysate Collection. The activation of signaling pathways can be transient.
-
Solution: Perform a time-course experiment to determine the optimal time point for observing changes in phosphorylation after inhibitor treatment. Collect lysates at various time points (e.g., 15 min, 30 min, 1h, 6h, 24h).
-
-
Possible Cause 3: Low Protein Expression. The target proteins may be expressed at low levels in your cell line.
-
Solution: Increase the amount of protein loaded onto the gel. Use a more sensitive detection reagent. Consider using an immunoprecipitation step to enrich for your protein of interest before Western blotting.
-
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is for determining the IC50 of an NNMT inhibitor.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
NNMT inhibitor (e.g., this compound)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
96-well plates
-
Multichannel pipette
-
Plate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO2.
-
Prepare serial dilutions of the NNMT inhibitor in complete medium.
-
Remove the medium from the wells and add 100 µL of the diluted inhibitor to each well. Include a vehicle control (medium with DMSO).
-
Incubate for 48-72 hours.
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a plate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using a dose-response curve.
Western Blot Analysis of Signaling Pathways
This protocol is for assessing the phosphorylation status of key signaling proteins.
Materials:
-
Cancer cell line
-
NNMT inhibitor
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-Akt, anti-Akt, anti-phospho-ERK, anti-ERK, anti-NNMT, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Treat cells with the NNMT inhibitor at the desired concentration and for the optimal time determined from a time-course experiment.
-
Wash cells with ice-cold PBS and lyse them in lysis buffer.
-
Determine the protein concentration of the lysates using the BCA assay.
-
Denature 20-30 µg of protein per sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities and normalize to a loading control (e.g., GAPDH).
Metabolic Flux Analysis (Simplified Overview)
Metabolic flux analysis using stable isotope tracers (e.g., 13C-glucose or 13C-glutamine) can provide insights into the metabolic reprogramming in resistant cells.
General Workflow:
-
Culture sensitive and resistant cells in a medium containing the stable isotope-labeled nutrient.
-
After a defined period, harvest the cells and quench their metabolism.
-
Extract the metabolites.
-
Analyze the isotopic labeling patterns of key metabolites using mass spectrometry (MS) or nuclear magnetic resonance (NMR).
-
Use computational modeling to calculate the metabolic fluxes through different pathways.
Visualizations
Signaling Pathways in NNMT Inhibitor Resistance
The following diagram illustrates the key signaling pathways that can be altered in cancer cells, leading to resistance to NNMT inhibitors.
Caption: Key signaling pathways involved in resistance to NNMT inhibitors.
Experimental Workflow for Overcoming Resistance
This diagram outlines a logical workflow for investigating and overcoming resistance to NNMT inhibitors.
References
- 1. Nicotinamide N-Methyltransferase: An Emerging Protagonist in Cancer Macro(r)evolution - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inhibition of NNMT enhances drug sensitivity in lung cancer cells through mediation of autophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. NNMT depletion contributes to liver cancer cell survival by enhancing autophagy under nutrient starvation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Inhibition of NNMT enhances drug sensitivity in lung cancer cells through mediation of autophagy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Targeting nicotinamide N-methyltransferase overcomes resistance to EGFR-TKI in non-small cell lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. NNMT promotes acquired EGFR-TKI resistance by forming EGR1 and lactate-mediated double positive feedback loops in non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. NNMT promotes acquired EGFR-TKI resistance by forming EGR1 and lactate-mediated double positive feedback loops in non-small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Targeting nicotinamide N-methyltransferase overcomes resistance to EGFR-TKI in non-small cell lung cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Targeting nicotinamide N-methyltransferase overcomes resistance to EGFR-TKI in non-small cell lung cancer cells. | Sigma-Aldrich [sigmaaldrich.com]
- 13. mdpi.com [mdpi.com]
- 14. mdpi.com [mdpi.com]
- 15. Nicotinamide N-methyltransferase promotes drug resistance in lung cancer, as revealed by nascent proteomic profiling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Exploring Unconventional SAM Analogues To Build Cell-Potent Bisubstrate Inhibitors for Nicotinamide N-Methyltransferase - PMC [pmc.ncbi.nlm.nih.gov]
- 17. pubs.acs.org [pubs.acs.org]
Technical Support Center: Troubleshooting Inconsistent In Vitro Results with NN-MT-IN-7
Welcome to the technical support center for researchers utilizing NNMT-IN-7. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during in vitro experiments.
Frequently Asked Questions (FAQs)
Q1: We are observing inconsistent or no inhibitory effects with this compound in our in vitro assays. What is the likely cause?
A major factor contributing to inconsistent results with this compound is its relatively high half-maximal inhibitory concentration (IC50). The reported IC50 for this compound is 505.7 µM[1][2][3][4]. This indicates that it is a weak inhibitor compared to other commercially available NNMT inhibitors.
Implications of a High IC50 Value:
-
High Required Concentrations: To achieve significant inhibition, very high concentrations of this compound are necessary. This can be challenging to achieve and maintain in cell culture due to potential solubility limits.
-
Off-Target Effects and Cytotoxicity: At high micromolar concentrations, the risk of the compound interacting with other cellular targets increases, which can lead to confounding results or cellular toxicity that is not related to NNMT inhibition.
-
Increased Sensitivity to Experimental Variation: Minor variations in experimental conditions (e.g., cell density, incubation time, reagent concentrations) can have a more pronounced effect on the results when working with a weak inhibitor near its IC50.
For context, the table below compares the IC50 values of several NNMT inhibitors.
| Inhibitor | IC50 (Enzymatic/Biochemical Assay) | IC50 (Cell-Based Assay) |
| This compound | 505.7 µM [1][2][3][4] | Not Reported |
| NNMTi | 1.2 µM[5] | Not Reported |
| NNMT-IN-3 | 1.1 nM[1][2] | 0.4 µM[1][2] |
| NNMT-IN-4 | 42 nM[1] | 38 nM[1] |
| NNMT-IN-5 (Compound 3-12) | 47.9 ± 0.6 nM[1][6] | Not Reported |
| NNMT-IN-6 | 1.41 µM[2] | Not Reported |
Q2: What is the mechanism of action of Nicotinamide N-methyltransferase (NNMT)?
Nicotinamide N-methyltransferase (NNMT) is a cytosolic enzyme that plays a key role in cellular metabolism and epigenetic regulation.[7] It catalyzes the transfer of a methyl group from the universal methyl donor S-adenosyl-L-methionine (SAM) to nicotinamide (a form of vitamin B3).[8][9] This reaction produces S-adenosyl-L-homocysteine (SAH) and 1-methylnicotinamide (1-MNA).[8][9]
By consuming nicotinamide and SAM, NNMT influences several critical cellular processes:
-
NAD+ Metabolism: As nicotinamide is a primary precursor for the synthesis of nicotinamide adenine dinucleotide (NAD+), NNMT activity can regulate cellular NAD+ levels.[10] NAD+ is an essential coenzyme for redox reactions and a substrate for enzymes like sirtuins and PARPs.[10][11]
-
Methylation Potential: The conversion of SAM to SAH affects the cellular "methylation potential" (the SAM/SAH ratio). This ratio is critical for the activity of other methyltransferases that are responsible for the methylation of DNA, histones, and other proteins, thereby influencing gene expression.[8][9]
Overexpression of NNMT has been linked to various diseases, including cancer, metabolic syndrome, and neurodegenerative disorders.[6][12] In many cancers, elevated NNMT expression is associated with increased cell proliferation, migration, and resistance to therapy.[7][13]
Troubleshooting Guide
Q3: Why am I not observing any inhibition of NNMT activity with this compound?
-
Sub-optimal Concentration: Due to the high IC50 of 505.7 µM, ensure that you are using a concentration range that is appropriate to observe an effect. We recommend a dose-response curve extending into the high micromolar or even millimolar range.
-
Compound Solubility: At high concentrations, this compound may precipitate out of solution. Visually inspect your stock solutions and final assay mixtures for any signs of precipitation. Consider using a small percentage of a co-solvent like DMSO, but be sure to include a vehicle control to account for any solvent effects.
-
Assay Sensitivity: Your assay may not be sensitive enough to detect weak inhibition. Ensure your assay is properly optimized with a known potent NNMT inhibitor as a positive control (e.g., NNMT-IN-5) to confirm that the assay can detect inhibition.
Q4: My results with this compound are highly variable between experiments. What are the potential causes?
Variability is a common issue when working with weak inhibitors. Here are some factors to consider:
-
Inconsistent Cell Conditions: Factors such as cell passage number, cell density at the time of treatment, and confluency can all impact cellular metabolism and drug response. Maintain consistent cell culture practices.
-
Reagent Stability: Ensure that all reagents, especially the NNMT enzyme and substrates, are stored correctly and have not undergone multiple freeze-thaw cycles. Aliquoting reagents upon first use is highly recommended.
-
Pipetting Accuracy: Small errors in pipetting can lead to large variations in final concentrations, especially when preparing serial dilutions. Calibrate your pipettes regularly and use proper pipetting techniques.
-
Incubation Times: Adhere strictly to the specified incubation times in your protocol. Deviations can affect the extent of the enzymatic reaction and, consequently, the measured inhibition.
Q5: At high concentrations of this compound, we observe significant cell death. Is this due to NNMT inhibition?
It is possible, but it is more likely to be an off-target effect. Potent and specific NNMT inhibition is generally not acutely cytotoxic. The high concentrations of this compound required for enzymatic inhibition increase the likelihood of the compound interacting with other cellular targets, leading to toxicity.
Recommendations:
-
Perform a cytotoxicity assay with this compound to determine its toxic concentration range in your specific cell line.
-
Compare the concentration at which you observe toxicity with the concentration required for NNMT inhibition. If toxicity occurs at or below the IC50, it will be difficult to separate the effects of NNMT inhibition from off-target toxicity.
-
Consider using a more potent and selective NNMT inhibitor to validate that the observed phenotype is indeed due to the inhibition of NNMT.
Experimental Protocols
Protocol: In Vitro NNMT Enzymatic Assay (SAHH-Coupled Fluorescent Assay)
This protocol is adapted from methodologies used for characterizing NNMT inhibitors and can be used to test this compound. The principle is that the product of the NNMT reaction, SAH, is hydrolyzed by SAH hydrolase (SAHH) to produce homocysteine. The free thiol group of homocysteine then reacts with a thiol-sensitive fluorescent probe, generating a quantifiable signal.
Reagents:
-
Recombinant human NNMT enzyme
-
SAH hydrolase (SAHH)
-
Nicotinamide (Substrate)
-
S-adenosylmethionine (SAM) (Co-substrate)
-
Thiol-sensitive fluorescent probe (e.g., ThioGlo)
-
NNMT Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, 1 mM DTT)
-
This compound and a potent positive control inhibitor (e.g., NNMT-IN-5)
-
DMSO (for dissolving compounds)
Procedure:
-
Compound Preparation: Prepare a stock solution of this compound in DMSO. Create a serial dilution of the compound in assay buffer to achieve the desired final concentrations. Ensure the final DMSO concentration in the assay is low (e.g., <1%) and consistent across all wells, including controls.
-
Reaction Mixture Preparation: In a 96-well plate, prepare the reaction mixture containing NNMT assay buffer, NNMT enzyme, SAHH, and the thiol-sensitive probe.
-
Initiate Reaction: Add the substrates (nicotinamide and SAM) to the wells to start the reaction.
-
Incubation: Incubate the plate at 37°C for a predetermined time (e.g., 60 minutes), protected from light.
-
Fluorescence Reading: Measure the fluorescence intensity using a plate reader with appropriate excitation and emission wavelengths for the chosen probe.
Controls:
-
Negative Control (No Inhibitor): Contains all reaction components except the inhibitor (vehicle only). This represents 100% enzyme activity.
-
Positive Control: Contains a known potent NNMT inhibitor. This is to ensure the assay can detect inhibition.
-
Background Control (No NNMT): Contains all reaction components except the NNMT enzyme. This is to measure any background signal.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. nnmt-in-2 | MedChemExpress (MCE) Life Science Reagents [medchemexpress.eu]
- 3. NNMT | MedChemExpress (MCE) Life Science Reagents [medchemexpress.eu]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Enhancing nicotinamide N-methyltransferase bisubstrate inhibitor activity through 7-deazaadenosine and linker modifications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Proteomics reveals NNMT as a master metabolic regulator of cancer associated fibroblasts - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Nicotinamide N-methyltransferase (NNMT): a novel therapeutic target for metabolic syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Nicotinamide N-Methyltransferase (NNMT): A New Hope for Treating Aging and Age-Related Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Nicotinamide N-methyltransferase enhances paclitaxel resistance in ovarian clear cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: NNMT-IN-7 Animal Model Studies
Welcome to the technical support center for researchers utilizing NNMT-IN-7 and other novel nicotinamide N-methyltransferase (NNMT) inhibitors in animal models. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to help you optimize your experiments and improve the in vivo efficacy of your NNMT inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for an NNMT inhibitor like this compound?
A1: Nicotinamide N-methyltransferase (NNMT) is a cytosolic enzyme that catalyzes the transfer of a methyl group from S-adenosyl-L-methionine (SAM) to nicotinamide (NAM).[1][2] This reaction produces 1-methylnicotinamide (MNA) and S-adenosyl-L-homocysteine (SAH).[1][3] By inhibiting NNMT, this compound prevents the consumption of NAM, making it more available for the NAD+ salvage pathway, which can increase intracellular NAD+ levels.[1][4] Additionally, inhibiting NNMT reduces the depletion of the universal methyl donor, SAM, and prevents the formation of SAH, which can influence cellular methylation potential and epigenetic regulation.[5]
Q2: I am not observing the expected therapeutic effect (e.g., reduced tumor growth, improved metabolic parameters) with this compound in my mouse model. What are the potential causes?
A2: A lack of efficacy in animal models can stem from several factors. Key areas to investigate include:
-
Pharmacokinetics & Bioavailability: The compound may have poor oral bioavailability, a short half-life, or low exposure in the target tissue.[6] It is crucial to perform pharmacokinetic (PK) studies to ensure adequate drug levels are achieved and maintained.
-
Species-Specific Potency: NNMT inhibitors can exhibit significant differences in potency between human and murine enzymes. For example, one potent human NNMT inhibitor was found to be less active against the mouse ortholog (hNNMT IC50 12 nM vs. mNNMT IC50 240 nM).[7] Confirming the potency of this compound against mouse NNMT is a critical first step.
-
Target Engagement: It is essential to verify that the inhibitor is reaching and engaging with NNMT in the target tissue. This can be assessed by measuring the levels of the downstream product, MNA, in plasma or tissue samples. A significant reduction in MNA is a key pharmacodynamic (PD) biomarker of NNMT inhibition.[5][8]
-
Dosing and Formulation: The dose may be insufficient, or the formulation may not be optimal for absorption. Solubility issues can severely limit in vivo activity.
-
Model-Specific Biology: The role of NNMT may be less critical in the specific animal model or disease state you are studying compared to others.
Q3: How do I select the appropriate dose and administration route for my in vivo study?
A3: Dose selection should be guided by preliminary in vitro and in vivo studies:
-
In Vitro Potency: Determine the IC50 of this compound against the target species' (e.g., mouse) NNMT enzyme.
-
Pharmacokinetic (PK) Studies: Conduct a PK study to determine key parameters like Cmax (maximum concentration), Tmax (time to Cmax), half-life (t1/2), and oral bioavailability. This will inform the dosing frequency required to maintain exposure above the target IC50.
-
Pharmacodynamic (PD) Studies: Run a pilot study with a dose range to measure the effect on a biomarker of NNMT activity, such as MNA levels in plasma or a target tissue (e.g., liver, adipose).[5][8]
-
Literature Review: Examine published studies on similar NNMT inhibitors for typical dose ranges. For example, doses of 5 and 10 mg/kg have been used for some inhibitors in mice.[9] One study reported using an oral gavage dose of 50 mg/kg twice daily (bid) for their lead compound.[5]
The administration route (e.g., oral gavage, intraperitoneal injection, topical) will depend on the compound's properties and the experimental model. Oral gavage is common for systemic effects, while topical administration has been used for localized tumors.[7]
Troubleshooting Guides
Issue 1: Low Bioavailability or High Clearance of this compound
-
Problem: Plasma concentrations of this compound are below the effective concentration (IC90) after oral dosing.
-
Possible Cause: Poor solubility, high first-pass metabolism, or rapid clearance.
-
Troubleshooting Steps:
-
Formulation Optimization: Test different vehicle formulations to improve solubility and absorption. Common vehicles include solutions with cyclodextrins, or suspensions in methylcellulose or carboxymethylcellulose.
-
Route Modification: If oral bioavailability is intrinsically low, consider alternative routes like intraperitoneal (IP) or subcutaneous (SC) injection to bypass first-pass metabolism.
-
Dosing Regimen Change: Increase the dosing frequency (e.g., from once daily to twice daily) to maintain exposure, guided by the compound's half-life.[5]
-
Issue 2: No Change in Pharmacodynamic (PD) Biomarker (MNA levels)
-
Problem: Despite administering this compound, there is no significant reduction in plasma or tissue MNA levels.
-
Possible Cause: Insufficient dose, poor target engagement, or technical issues with the MNA assay.
-
Troubleshooting Steps:
-
Verify Compound Integrity: Ensure the compound used for dosing is stable and has not degraded.
-
Dose Escalation Study: Perform a dose-response study to find a dose that effectively suppresses MNA levels.[7]
-
Confirm Target Potency: Re-confirm the IC50 of your batch of this compound against the murine NNMT enzyme.
-
Validate MNA Assay: Ensure your analytical method (typically LC-MS) for measuring MNA is validated, sensitive, and reproducible.
-
Quantitative Data Summary
The following tables summarize representative data for small molecule NNMT inhibitors from published literature, which can serve as a benchmark for your studies with this compound.
Table 1: In Vivo Efficacy of NNMT Inhibitors in Metabolic Disease Models
| Compound | Animal Model | Dose & Route | Duration | Key Outcomes | Reference |
|---|---|---|---|---|---|
| JBSNF-000088 | High-Fat Diet (HFD) Mice | Not Specified | Not Specified | Reduced body weight, improved insulin sensitivity, normalized glucose tolerance. | [8] |
| JBSNF-000088 | ob/ob & db/db Mice | Not Specified | Not Specified | Improved glucose handling without weight loss. | [8] |
| JBSNF-000028 | High-Fat Diet (HFD) Mice | 50 mg/kg bid, oral | 4 weeks | Limited weight gain, improved glucose handling. |[5] |
Table 2: In Vivo Efficacy of NNMT Inhibitors in Other Models
| Compound | Animal Model | Dose & Route | Duration | Key Outcomes | Reference |
|---|---|---|---|---|---|
| Unnamed NNMTi | Aged Mice (24-month) | 5 & 10 mg/kg | 1-3 weeks | Increased muscle stem cell activity, ~70% increase in peak torque after injury. | [9] |
| Compound '960 | MC38 Tumor Mice | Not Specified, topical | Not Specified | Significantly reduced tumor growth compared to vehicle. | [7] |
| Compound '960 | EO771-LMB Lung Met Model | Not Specified | Not Specified | Pre-treatment significantly reduced lung metastasis burden. |[7] |
Experimental Protocols
Protocol 1: General In Vivo Efficacy Study in a Diet-Induced Obesity (DIO) Mouse Model
-
Animal Model: C57BL/6J mice fed a high-fat diet (e.g., 60% kcal from fat) for 12-18 weeks to induce obesity and insulin resistance.[5]
-
Acclimatization: Allow animals to acclimate for at least one week before the start of the study. House at 23°C on a 12h:12h light-dark cycle.[5]
-
Grouping: Randomize mice into vehicle and treatment groups (n=8-10 per group).
-
Compound Formulation: Prepare this compound in a suitable vehicle (e.g., 0.5% methylcellulose in water). Sonication may be required to ensure a homogenous suspension.
-
Administration: Administer this compound or vehicle via oral gavage at the selected dose (e.g., 50 mg/kg) twice daily for the study duration (e.g., 4-6 weeks).[5]
-
Monitoring:
-
Body Weight: Measure body weight 2-3 times per week.
-
Food Intake: Measure cumulative food intake weekly.[5]
-
Glucose Homeostasis: Perform an oral glucose tolerance test (OGTT) at baseline and end of the study. Measure fasting blood glucose and insulin levels.
-
-
Terminal Procedures:
-
At study termination, collect blood via cardiac puncture for plasma analysis (MNA, insulin, lipids).
-
Harvest tissues (liver, white adipose tissue, muscle) and snap-freeze in liquid nitrogen for subsequent analysis (e.g., MNA levels, gene expression).
-
Visualizations
Signaling & Metabolic Pathways
Caption: Mechanism of NNMT inhibition and its downstream metabolic consequences.
Experimental & Troubleshooting Workflows
Caption: Troubleshooting workflow for addressing lack of efficacy in animal models.
References
- 1. Nicotinamide N-methyltransferase (NNMT): a novel therapeutic target for metabolic syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Nicotinamide N-Methyltransferase (NNMT): A New Hope for Treating Aging and Age-Related Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. What are NNMT inhibitors and how do they work? [synapse.patsnap.com]
- 5. Novel tricyclic small molecule inhibitors of Nicotinamide N-methyltransferase for the treatment of metabolic disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 6. scholars.uky.edu [scholars.uky.edu]
- 7. aacrjournals.org [aacrjournals.org]
- 8. researchgate.net [researchgate.net]
- 9. Small molecule nicotinamide N-methyltransferase inhibitor activates senescent muscle stem cells and improves regenerative capacity of aged skeletal muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
NNMT-IN-7 delivery methods for targeted therapy
Introduction: This technical support center provides guidance for researchers, scientists, and drug development professionals working with Nicotinamide N-methyltransferase (NNMT) inhibitors. As "NNMT-IN-7" is not a widely recognized designation, this guide addresses common challenges and questions related to the experimental use of NNMT inhibitors as a class of compounds for targeted therapy.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for NNMT inhibitors?
A1: Nicotinamide N-methyltransferase (NNMT) is an enzyme that plays a significant role in cellular metabolism and epigenetic regulation.[1][2] It catalyzes the transfer of a methyl group from S-adenosylmethionine (SAM) to nicotinamide (NAM), producing 1-methylnicotinamide (MNA) and S-adenosyl-L-homocysteine (SAH).[3][4] Overexpression of NNMT is linked to various diseases, including cancer, obesity, and type 2 diabetes.[4][5]
NNMT inhibitors block this enzymatic activity, leading to several downstream effects:
-
Increased NAD+ Levels: By preventing the consumption of NAM, a precursor to nicotinamide adenine dinucleotide (NAD+), NNMT inhibitors can increase intracellular NAD+ levels.[3][5] NAD+ is a critical coenzyme for cellular redox reactions and a substrate for enzymes like sirtuins and PARPs, which are involved in DNA repair and cellular signaling.[3][6]
-
Modulation of Methylation Pathways: NNMT activity consumes SAM, the universal methyl donor for cellular methylation reactions. Inhibition of NNMT can preserve the cellular pool of SAM, potentially impacting epigenetic modifications of DNA and histones.[1][2]
Q2: What are the primary therapeutic applications of NNMT inhibitors?
A2: NNMT inhibitors are being investigated for a range of therapeutic applications, primarily in oncology and metabolic diseases.[5][7]
-
Cancer Therapy: Overexpression of NNMT has been observed in various cancers, where it is believed to promote tumor growth and resistance to chemotherapy.[1][2] NNMT inhibitors are explored as potential anti-cancer agents to disrupt cancer cell metabolism and epigenetics.[1][7]
-
Metabolic Diseases: Elevated NNMT expression is associated with obesity and insulin resistance.[5] By inhibiting NNMT, researchers aim to improve metabolic health, reduce fat accumulation, and enhance insulin sensitivity.[5]
-
Aging and Age-Related Diseases: NNMT activity increases with age, and its inhibition has been shown to activate senescent muscle stem cells and improve muscle regeneration in aged mice, suggesting a potential role in combating age-related decline.[3][4]
Q3: How should I store and handle my NNMT inhibitor compound?
A3: Proper storage and handling are critical for maintaining the stability and activity of your NNMT inhibitor.
-
Solid Compound: Store the solid compound at the temperature recommended by the supplier, typically -20°C or -80°C, protected from light and moisture.
-
Stock Solutions: Prepare a concentrated stock solution (e.g., 10-100 mM) in an anhydrous solvent like DMSO.[8] Aliquot the stock solution into single-use vials to minimize freeze-thaw cycles and store at -80°C for long-term stability (up to two years) or -20°C for shorter periods (up to one year).[8]
-
Working Solutions: It is recommended to prepare fresh working solutions from the frozen stock on the day of the experiment to ensure accuracy and reproducibility.[8]
Troubleshooting Guides
| Problem | Possible Cause | Solution |
| Inconsistent or lower-than-expected NNMT inhibition in assays. | Degradation of NNMT inhibitor stock solution. | Prepare a fresh stock solution from the solid compound. Ensure proper storage of stock solutions at -80°C in small aliquots to minimize freeze-thaw cycles. Use anhydrous DMSO for reconstitution.[8] |
| Incorrect concentration of the inhibitor. | Verify the initial weighing of the solid compound and all dilution calculations. Use calibrated pipettes for all dilutions.[8] | |
| Precipitation of the inhibitor in aqueous assay buffer. | Low aqueous solubility of the compound. | Ensure the final concentration of the organic solvent (e.g., DMSO) in the assay is compatible with the NNMT enzyme activity while maintaining the inhibitor's solubility. A final DMSO concentration of <1% is generally recommended.[8] Consider using formulation agents like PEG300, Tween80, or SBE-β-CD for in vivo studies, as suggested by some suppliers.[9][10] |
| No inhibition observed, even at high concentrations. | Inactive compound. | Verify the identity and purity of the NNMT inhibitor using analytical methods such as HPLC and mass spectrometry.[8] |
| Issues with the NNMT enzyme or assay components. | Run a positive control with a known NNMT inhibitor to validate the assay setup. Check the activity of the NNMT enzyme.[8] | |
| High background fluorescence in the assay. | Autofluorescence of the test compound. | Run a control well containing only the inhibitor at the highest concentration used in the assay to measure its intrinsic fluorescence. Subtract this background signal from the experimental wells.[8] |
Quantitative Data Summary
The following table summarizes inhibitory activities for a selection of publicly disclosed NNMT inhibitors. Note that the potency can vary depending on the assay conditions.
| Inhibitor | IC50 (Human NNMT) | Reference |
| NNMTi | 1.2 µM | [9] |
| Compound 3-12 | 47.9 ± 0.6 nM | [11] |
| Methoxy-NAM analog 1s | pIC50 = 5.6 (enzymatic assay) | [12] |
| Azaindoline carboxamide 38 | Potent inhibitor | [13] |
Experimental Protocols
General Protocol for In Vitro NNMT Enzyme Inhibition Assay
This protocol provides a general framework for assessing the inhibitory activity of a compound against recombinant NNMT.
1. Reagents and Materials:
-
Recombinant human NNMT enzyme
-
S-adenosylmethionine (SAM)
-
Nicotinamide (NAM)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 1 mM DTT)
-
Test inhibitor compound
-
Detection reagent (e.g., a fluorescent probe that reacts with the product SAH)
-
384-well assay plates
-
Plate reader
2. Procedure:
-
Prepare serial dilutions of the test inhibitor in DMSO. Further dilute in assay buffer to the desired final concentrations. Ensure the final DMSO concentration is consistent across all wells and does not exceed 1%.
-
Add the diluted inhibitor or vehicle control (DMSO in assay buffer) to the wells of the 384-well plate.
-
Add the NNMT enzyme to each well and incubate for a pre-determined time (e.g., 15-30 minutes) at room temperature to allow for inhibitor binding.
-
Initiate the enzymatic reaction by adding a mixture of SAM and NAM to each well.
-
Incubate the reaction at 37°C for a specified time (e.g., 60 minutes).
-
Stop the reaction and add the detection reagent according to the manufacturer's instructions.
-
Read the signal (e.g., fluorescence) on a plate reader.
-
Calculate the percent inhibition for each inhibitor concentration relative to the vehicle control and determine the IC50 value by fitting the data to a dose-response curve.
General Protocol for Cellular NNMT Target Engagement Assay
This protocol can be used to determine if the NNMT inhibitor is active in a cellular context.
1. Reagents and Materials:
-
Cancer cell line with high NNMT expression (e.g., OVCAR3, HEP3B, PANC1)[14]
-
Cell culture medium and supplements
-
Test inhibitor compound
-
Lysis buffer
-
Method for quantifying MNA (the product of NNMT) or NAD+ levels (e.g., LC-MS/MS or a commercially available kit)
2. Procedure:
-
Seed cells in a multi-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of the NNMT inhibitor or vehicle control for a specified period (e.g., 24-48 hours).
-
After treatment, wash the cells with PBS and lyse them.
-
Collect the cell lysates and analyze the levels of MNA or NAD+. A decrease in MNA levels or an increase in NAD+ levels would indicate target engagement.
-
Normalize the metabolite levels to the total protein concentration in each lysate.
-
Plot the metabolite levels as a function of inhibitor concentration to determine the cellular potency.
Visualizations
NNMT Signaling Pathway
Caption: The NNMT signaling pathway and the mechanism of its inhibition.
Experimental Workflow for In Vitro NNMT Inhibition Assay
Caption: A generalized workflow for an in vitro NNMT enzyme inhibition assay.
References
- 1. Frontiers | Nicotinamide N-Methyltransferase: A Promising Biomarker and Target for Human Cancer Therapy [frontiersin.org]
- 2. Nicotinamide N-Methyltransferase: A Promising Biomarker and Target for Human Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Nicotinamide N-Methyltransferase (NNMT): A New Hope for Treating Aging and Age-Related Conditions | MDPI [mdpi.com]
- 4. Nicotinamide N-Methyltransferase (NNMT): A New Hope for Treating Aging and Age-Related Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. What are NNMT inhibitors and how do they work? [synapse.patsnap.com]
- 6. Nicotinamide N-Methyltransferase: An Emerging Protagonist in Cancer Macro(r)evolution - PMC [pmc.ncbi.nlm.nih.gov]
- 7. revolutionhealth.org [revolutionhealth.org]
- 8. benchchem.com [benchchem.com]
- 9. NNMTi | Others 12 | 42464-96-0 | Invivochem [invivochem.com]
- 10. JBSNF-000088 | Nicotinamide N-methyltransferase (NNMT) inhibitor | metabolic disorders| CAS 7150-23-4 | Buy JBSNF000088 | InvivoChem [invivochem.com]
- 11. Enhancing nicotinamide N-methyltransferase bisubstrate inhibitor activity through 7-deazaadenosine and linker modifications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Mechanism and kinetics of turnover inhibitors of nicotinamide N-methyl transferase in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Pan-cancer analysis combined with experiments predicts NNMT as a therapeutic target for human cancers - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Validating NNMT-IN-7 Target Engagement in Tissue
This guide provides researchers, scientists, and drug development professionals with detailed information for validating the target engagement of NNMT-IN-7, a potent inhibitor of Nicotinamide N-methyltransferase (NNMT), in tissue samples. It includes frequently asked questions, troubleshooting guides for common experimental hurdles, and detailed protocols.
Frequently Asked Questions (FAQs)
Q1: What is NNMT and what is its primary function?
A1: Nicotinamide N-methyltransferase (NNMT) is a cytosolic enzyme that plays a key role in cellular metabolism.[1][2] Its primary function is to catalyze the transfer of a methyl group from S-adenosyl-L-methionine (SAM) to nicotinamide (NAM).[1][2][3][4] This reaction produces 1-methylnicotinamide (MNA) and S-adenosyl-L-homocysteine (SAH).[1][2][3][4] By consuming NAM, NNMT regulates the pool of precursors available for the synthesis of nicotinamide adenine dinucleotide (NAD+), a vital coenzyme in cellular redox reactions and energy production.[3][5]
Q2: What is the mechanism of action for this compound?
A2: this compound is a small molecule inhibitor designed to specifically target and inhibit the enzymatic activity of NNMT.[5][6] By binding to the NNMT active site, it prevents the methylation of nicotinamide.[5] This inhibition leads to an increase in the cellular levels of nicotinamide available for NAD+ synthesis and a decrease in the production of MNA and SAH, thereby modulating cellular metabolism and downstream signaling pathways.[5][7]
Q3: Why is it critical to validate this compound target engagement in tissue?
A3: Validating that a drug binds to its intended target in a complex biological environment like tissue is a crucial step in drug development. It confirms the drug's mechanism of action in a physiologically relevant setting, helps establish a dose-response relationship, and ensures that observed phenotypic effects are a direct result of on-target activity. In-tissue validation is more challenging but also more informative than in-vitro or cell culture experiments, as it accounts for factors like tissue penetration, drug metabolism, and cellular heterogeneity.
Q4: What are the primary methods for assessing this compound target engagement in tissue?
A4: The primary methods include:
-
Cellular Thermal Shift Assay (CETSA®): Measures the thermal stabilization of NNMT upon this compound binding.[8][9] This is a direct measure of target engagement in a native cellular environment, applicable to tissue samples.[8][10]
-
Western Blotting: Quantifies the levels of total NNMT protein and can be used as a readout for CETSA experiments. It can also measure downstream markers affected by NNMT inhibition.
-
Immunohistochemistry (IHC): Visualizes the expression and localization of NNMT within the tissue architecture, providing spatial context for target engagement.[11]
-
Mass Spectrometry (MS)-based Assays: Can directly measure the levels of NNMT's substrate (Nicotinamide) and product (MNA) in tissue lysates, providing a functional readout of enzyme inhibition.
Experimental Workflows and Signaling Pathways
NNMT Signaling Pathway
The following diagram illustrates the central role of NNMT in cellular metabolism. NNMT converts Nicotinamide (NAM) and S-adenosylmethionine (SAM) into 1-methylnicotinamide (MNA) and S-adenosylhomocysteine (SAH). This compound blocks this conversion. This action preserves the pool of NAM for NAD+ synthesis and reduces the production of SAH, which can influence methylation reactions.[3][12]
Caption: The NNMT metabolic pathway and the inhibitory action of this compound.
General Workflow for Target Engagement Validation
This workflow outlines the key steps for assessing this compound target engagement in tissue, from sample collection to data analysis.
Caption: Experimental workflow for validating this compound target engagement in tissue.
Troubleshooting Guides
In-Tissue Cellular Thermal Shift Assay (CETSA)
Objective: To detect a thermal shift in NNMT stability, indicating direct binding of this compound.
| Observed Problem | Potential Cause(s) | Recommended Solution(s) |
| No thermal shift observed with this compound treatment. | 1. Insufficient drug concentration or incubation time. 2. Poor tissue penetration of the compound. 3. NNMT is not expressed in the tissue type. | 1. Perform a dose-response (isothermal) experiment to find the optimal concentration. Increase incubation time. 2. For in vivo studies, verify compound pharmacokinetics in the target tissue. For ex vivo studies, ensure sufficient incubation time with the tissue lysate. 3. Confirm NNMT expression via Western Blot or IHC before starting CETSA.[13] |
| High variability between replicates. | 1. Inconsistent heating/cooling of samples. 2. Inhomogeneous tissue lysate. 3. Pipetting errors. | 1. Use a PCR thermocycler for precise and uniform heating. Ensure all samples cool on ice for the same duration. 2. Ensure thorough homogenization of the tissue. Centrifuge to clear debris and use only the supernatant.[14] 3. Use calibrated pipettes and be meticulous during sample aliquoting. |
| Complete degradation of NNMT protein at lower temperatures. | 1. High endogenous protease activity in the tissue. 2. The inherent thermal stability of NNMT is low. | 1. Ensure lysis buffer contains a fresh, broad-spectrum protease inhibitor cocktail.[13] Keep samples on ice at all times.[15] 2. Adjust the temperature gradient to a lower range to capture the melting curve accurately. |
Western Blot Analysis
Objective: To quantify soluble NNMT post-CETSA or to measure downstream pathway markers.
| Observed Problem | Potential Cause(s) | Recommended Solution(s) |
| Weak or no NNMT signal. | 1. Low protein load. 2. Inefficient protein extraction from tissue. 3. Poor antibody performance or incorrect dilution. 4. Inefficient transfer to the membrane. | 1. Increase the amount of protein loaded per lane (20-50 µg is typical for tissue lysates).[13] 2. Use a robust lysis buffer (e.g., RIPA) with mechanical homogenization.[16] 3. Check the antibody datasheet for validated applications. Titrate the primary antibody to find the optimal concentration.[17] Use a fresh antibody aliquot. 4. Optimize transfer time based on NNMT's molecular weight. Check transfer efficiency with Ponceau S staining. |
| High background or non-specific bands. | 1. Primary antibody concentration is too high. 2. Insufficient blocking. 3. Insufficient washing. 4. Secondary antibody cross-reactivity. | 1. Reduce the primary antibody concentration.[17] 2. Increase blocking time (e.g., 1-2 hours at room temperature) or try a different blocking agent (e.g., 5% BSA instead of milk).[15] 3. Increase the number and duration of washes with TBST.[18] 4. Ensure the secondary antibody is raised against the host species of the primary antibody. Use pre-adsorbed secondary antibodies if needed. |
| Uneven or "patchy" bands. | 1. Air bubbles trapped during gel transfer. 2. Uneven agitation during incubation steps. 3. Contaminated buffers or equipment. | 1. Carefully roll out any air bubbles between the gel and the membrane during the transfer setup. 2. Use an orbital shaker or rocker to ensure the membrane is always covered and agitated evenly during blocking and antibody incubations.[19] 3. Use freshly prepared, filtered buffers and clean equipment.[18] |
Immunohistochemistry (IHC)
Objective: To visualize NNMT expression and localization within the tissue.
| Observed Problem | Potential Cause(s) | Recommended Solution(s) |
| Little to no staining. | 1. Inadequate antigen retrieval. 2. Primary antibody concentration too low or incubation too short. 3. Tissue was allowed to dry out during the procedure.[20][21] 4. Improper tissue fixation. | 1. Optimize the antigen retrieval method (heat-induced vs. enzymatic) and buffer pH.[20] 2. Increase primary antibody concentration or extend incubation time (e.g., overnight at 4°C).[21][22] 3. Keep slides in a humidified chamber and ensure sections are covered with liquid at all times.[20][21] 4. Ensure proper fixation time and fixative choice immediately after tissue dissection.[22][23] |
| High background staining. | 1. Incomplete deparaffinization. 2. Non-specific antibody binding. 3. Endogenous peroxidase activity (for HRP-based detection). | 1. Use fresh xylene and alcohols and ensure sufficient incubation times.[20][21] 2. Use a blocking serum from the same species as the secondary antibody.[24] 3. Include a quenching step with hydrogen peroxide (e.g., 3% H₂O₂ in methanol) before primary antibody incubation. |
| Tissue sections detaching from slides. | 1. Overly aggressive antigen retrieval (e.g., excessive boiling). 2. Slides are not properly coated/charged. | 1. Reduce the temperature or duration of the heat-induced antigen retrieval step.[25] 2. Use positively charged or adhesive-coated slides to ensure strong tissue adherence.[25] |
Data Presentation
Quantitative data should be summarized for clear comparison.
Table 1: Example CETSA Data Summary
| Treatment Group | Temperature (°C) | Mean NNMT Signal (Normalized) | Std. Deviation |
| Vehicle | 42 | 1.00 | 0.00 |
| Vehicle | 48 | 0.85 | 0.07 |
| Vehicle | 54 | 0.41 | 0.05 |
| Vehicle | 60 | 0.12 | 0.03 |
| This compound | 42 | 1.00 | 0.00 |
| This compound | 48 | 0.98 | 0.06 |
| This compound | 54 | 0.75 | 0.08 |
| This compound | 60 | 0.35 | 0.04 |
Table 2: Example Western Blot Quantification of Downstream Marker
| Treatment Group | Dose (µM) | p-AKT/total AKT Ratio (Normalized) | Std. Deviation |
| Vehicle | 0 | 1.00 | 0.12 |
| This compound | 1 | 0.78 | 0.09 |
| This compound | 10 | 0.45 | 0.06 |
| This compound | 100 | 0.21 | 0.04 |
Key Experimental Protocols
Protocol 1: In-Tissue Cellular Thermal Shift Assay (CETSA)
-
Tissue Lysis: a. Weigh a piece of frozen tissue (~50 mg) and place it in a pre-chilled 2 mL tube with a ceramic bead. b. Add 1 mL of ice-cold lysis buffer (PBS containing 1x Protease Inhibitor Cocktail). c. Homogenize the tissue using a mechanical homogenizer (e.g., Bead Ruptor) for 2 cycles of 30 seconds at 4°C. d. Centrifuge the lysate at 20,000 x g for 20 minutes at 4°C to pellet debris.[14] e. Carefully collect the supernatant (soluble protein fraction) into a new pre-chilled tube.
-
Drug Treatment: a. Divide the lysate into two aliquots. To one, add this compound to the desired final concentration. To the other, add an equivalent volume of vehicle (e.g., DMSO). b. Incubate the lysates for 1 hour at 4°C on a rotator.
-
Heat Challenge: a. Aliquot 50 µL of the vehicle- and drug-treated lysates into separate PCR tubes for each temperature point. b. Place the tubes in a PCR thermocycler and heat them for 3 minutes at a range of temperatures (e.g., 42°C, 46°C, 50°C, 54°C, 58°C, 62°C). Include one unheated control sample (room temp). c. Immediately after heating, cool the tubes on ice for 3 minutes.
-
Separation of Soluble Fraction: a. Centrifuge all tubes at 20,000 x g for 20 minutes at 4°C to pellet the precipitated proteins. b. Carefully transfer the supernatant from each tube to a new set of tubes without disturbing the pellet.
-
Analysis: a. Analyze the amount of soluble NNMT in the supernatants by Western Blot (see Protocol 2).
Protocol 2: Western Blotting for Tissue Lysates
-
Sample Preparation: a. Determine the protein concentration of the soluble lysates from the CETSA experiment (or other prepared tissue lysates) using a BCA assay. b. Dilute samples to an equal concentration. Add 4x Laemmli sample buffer and boil at 95°C for 5 minutes (unless the antibody requires non-denaturing conditions).[26]
-
Gel Electrophoresis: a. Load 20-30 µg of protein per lane into a polyacrylamide gel (e.g., 4-12% Bis-Tris). b. Run the gel in the appropriate running buffer until the dye front reaches the bottom.
-
Protein Transfer: a. Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system. b. Confirm successful transfer by staining the membrane with Ponceau S.
-
Blocking and Antibody Incubation: a. Block the membrane for 1 hour at room temperature in a blocking buffer (e.g., 5% non-fat dry milk or 5% BSA in TBST). b. Incubate the membrane with the primary antibody against NNMT (at its optimal dilution in blocking buffer) overnight at 4°C with gentle agitation. c. Wash the membrane 3 times for 10 minutes each with TBST. d. Incubate the membrane with an HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature. e. Wash the membrane again 3 times for 10 minutes each with TBST.
-
Detection and Analysis: a. Apply an enhanced chemiluminescence (ECL) substrate to the membrane. b. Image the resulting signal using a digital imager. c. Quantify the band intensities using densitometry software. Normalize the signal to a loading control (e.g., GAPDH or Beta-actin) for non-CETSA experiments.
Protocol 3: Immunohistochemistry (IHC) for Paraffin-Embedded Tissues
-
Deparaffinization and Rehydration: [27] a. Immerse slides in xylene (2 changes, 5 minutes each). b. Rehydrate the tissue sections by sequential immersion in 100%, 95%, and 70% ethanol (2 minutes each), followed by a final rinse in distilled water.
-
Antigen Retrieval: [27] a. Submerge slides in a citrate-based antigen retrieval buffer (10 mM Sodium Citrate, pH 6.0). b. Heat the solution to 95-100°C for 20 minutes in a water bath or steamer. c. Allow slides to cool to room temperature in the buffer (approx. 20-30 minutes).
-
Staining Procedure: a. Wash sections with PBS. b. (Optional) Quench endogenous peroxidase activity by incubating slides in 3% H₂O₂ for 10 minutes. Wash with PBS. c. Block non-specific binding by incubating with a blocking serum (e.g., 5% normal goat serum in PBS) for 1 hour in a humidified chamber.[28] d. Drain the blocking solution and apply the primary antibody against NNMT, diluted in blocking solution. Incubate overnight at 4°C in a humidified chamber.[28] e. Wash slides 3 times with PBS. f. Apply a biotinylated secondary antibody and incubate for 30-60 minutes at room temperature.[29] Wash with PBS. g. Apply an avidin-biotin-enzyme complex (ABC) reagent and incubate for 30 minutes. Wash with PBS.
-
Visualization and Counterstaining: a. Develop the signal using a DAB substrate kit until the desired brown color intensity is reached (typically 1-5 minutes).[27] b. Stop the reaction by rinsing with water. c. Counterstain with Hematoxylin for 1-2 minutes to stain cell nuclei blue.[27] d. Rinse with running tap water.
-
Dehydration and Mounting: a. Dehydrate the sections through graded ethanol (70%, 95%, 100%) and clear with xylene.[27] b. Coverslip the slides using a permanent mounting medium. c. Visualize under a microscope.
References
- 1. Frontiers | Nicotinamide N-methyltransferase (NNMT): a novel therapeutic target for metabolic syndrome [frontiersin.org]
- 2. Novel Inhibitors of Nicotinamide-N-Methyltransferase for the Treatment of Metabolic Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Nicotinamide N-Methyltransferase (NNMT): A New Hope for Treating Aging and Age-Related Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. firstwordpharma.com [firstwordpharma.com]
- 5. What are NNMT inhibitors and how do they work? [synapse.patsnap.com]
- 6. Covalent inhibitors of nicotinamide N-methyltransferase (NNMT) provide evidence for target engagement challenges in situ - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. annualreviews.org [annualreviews.org]
- 9. CETSA [cetsa.org]
- 10. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. Immunohistochemistry (IHC) | Cell Signaling Technology [cellsignal.com]
- 12. mdpi.com [mdpi.com]
- 13. Western Blotting Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 14. Western Blot Sample Preparation Protocol | Thermo Fisher Scientific - US [thermofisher.com]
- 15. blog.addgene.org [blog.addgene.org]
- 16. bosterbio.com [bosterbio.com]
- 17. ウェスタンブロッティング トラブルシューティング | Thermo Fisher Scientific - JP [thermofisher.com]
- 18. assaygenie.com [assaygenie.com]
- 19. stjohnslabs.com [stjohnslabs.com]
- 20. Immunohistochemistry (IHC) Troubleshooting Guide & the Importance of Using Controls | Cell Signaling Technology [cellsignal.com]
- 21. Immunohistochemistry Troubleshooting | Tips & Tricks [stressmarq.com]
- 22. Immunohistochemistry (IHC): The Complete Guide | Antibodies.com [antibodies.com]
- 23. Immunohistochemistry Troubleshooting | Antibodies.com [antibodies.com]
- 24. Tips and Techniques for Troubleshooting Immunohistochemistry (IHC) [sigmaaldrich.com]
- 25. documents.cap.org [documents.cap.org]
- 26. Western Blot Sample Preparation Protocol [novusbio.com]
- 27. Immunohistochemistry(IHC) Protocol [immunohistochemistry.us]
- 28. antibody-creativebiolabs.com [antibody-creativebiolabs.com]
- 29. Immunohistochemistry Procedure [sigmaaldrich.com]
Technical Support Center: In Vivo Pharmacokinetics of NNMT Inhibitors
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the in vivo half-life and clearance of Nicotinamide N-Methyltransferase (NNMT) inhibitors.
Frequently Asked Questions (FAQs)
Q1: What is the typical in vivo half-life of small molecule NNMT inhibitors?
A1: The in vivo half-life of small molecule NNMT inhibitors can vary significantly based on their chemical structure and the animal model used. For instance, some pyridine-based turnover inhibitors have shown very short half-lives, such as 3.5 seconds for compound 1p, while others like compound 16p have a half-life of 15 minutes in rats.[1] Another example is the NNMT inhibitor JBSNF-000088, which has been studied in mice, though specific half-life data is not detailed in the provided information.[2] It is crucial to perform pharmacokinetic studies for each specific inhibitor to determine its half-life accurately.
Q2: How is the clearance of NNMT inhibitors typically determined?
A2: The clearance of NNMT inhibitors is determined through pharmacokinetic (PK) studies in animal models. These studies usually involve administering the compound via different routes, such as intravenous (IV), oral (PO), and subcutaneous (SC) injections.[3] Plasma samples are collected at multiple time points over a period (e.g., 24 hours), and the concentration of the test compound is quantified using methods like liquid chromatography-mass spectrometry (LC/MS).[4] The resulting time-dependent data is then used to calculate key PK parameters, including clearance.
Q3: What are some common challenges encountered during in vivo studies of NNMT inhibitors?
A3: Researchers may encounter several challenges, including:
-
Rapid Metabolism: Some NNMT inhibitors are substrates for the enzyme and are turned over, leading to a short half-life and the formation of a methylated product that can also be a potent inhibitor.[1][2]
-
Species-Specific Differences: Pharmacokinetic profiles can differ between species (e.g., mouse, rat). Therefore, it is important to conduct studies in the relevant species for your research.
-
Formulation and Solubility: Poor solubility of an inhibitor can affect its absorption and bioavailability, leading to challenges in achieving therapeutic concentrations in vivo.
-
Off-Target Effects: It is essential to assess the selectivity of the inhibitor against other methyltransferases and a broader panel of receptors and enzymes to avoid misinterpretation of in vivo effects.[5]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Observed in vivo efficacy does not correlate with in vitro potency (IC50). | Poor pharmacokinetic properties (e.g., high clearance, low bioavailability). | Conduct a full pharmacokinetic study to determine parameters like half-life, Cmax, and bioavailability. Consider optimizing the dosing regimen or reformulating the compound. |
| Compound appears to have a very short duration of action. | The inhibitor might be a "turnover inhibitor," meaning it is a substrate for NNMT and is rapidly metabolized.[1] | Investigate the formation of methylated metabolites in plasma and tissues. If the methylated product is also an active inhibitor, its pharmacokinetics should also be characterized. |
| Inconsistent results between different in vivo experiments. | Variability in animal health, diet, or experimental procedures. | Standardize animal models (e.g., age- and strain-matched mice).[3] Ensure consistent diet and housing conditions. Strictly follow standardized experimental protocols. |
| Unexpected toxicity or side effects observed. | Potential off-target activity of the inhibitor. | Perform a broad panel of in vitro safety screening assays against other enzymes, receptors, and ion channels.[5] |
Quantitative Data Summary
Table 1: In Vivo Half-Life of Select NNMT Inhibitors
| Compound | Animal Model | Dosing Route | Half-life | Reference |
| 1p | Rat | Not Specified | 3.5 seconds | [1] |
| 20p | Rat | Not Specified | 110 seconds | [1] |
| 16p | Rat | Not Specified | 15 minutes | [1] |
Experimental Protocols
Protocol 1: In Vivo Pharmacokinetic Study of an NNMT Inhibitor
This protocol outlines a general procedure for determining the pharmacokinetic profile of an NNMT inhibitor in a mouse model.
-
Animal Model: Use age- and strain-matched mice (e.g., C57BL/6).[3] Acclimate the animals for at least one week before the experiment.
-
Compound Administration:
-
Prepare the inhibitor in a suitable vehicle.
-
Administer the compound via the desired routes (e.g., intravenous, oral, subcutaneous) at a specific dose.[3]
-
-
Sample Collection:
-
Collect blood samples into tubes containing an anticoagulant (e.g., EDTA) at predetermined time points (e.g., 0, 5, 15, 30 minutes, and 1, 2, 4, 8, 24 hours) post-dosing.[4]
-
Process the blood to separate plasma by centrifugation.
-
Store plasma samples at -80°C until analysis.
-
-
Sample Analysis:
-
Quantify the concentration of the inhibitor in plasma samples using a validated LC/MS method.[4]
-
-
Data Analysis:
-
Use pharmacokinetic software to calculate parameters such as half-life (t1/2), maximum concentration (Cmax), time to maximum concentration (Tmax), area under the curve (AUC), and clearance.
-
Visualizations
Caption: Experimental workflow for determining the in vivo pharmacokinetics of an NNMT inhibitor.
Caption: Simplified signaling pathway showing the action of an NNMT inhibitor.
References
- 1. Mechanism and kinetics of turnover inhibitors of nicotinamide N-methyl transferase in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A small molecule inhibitor of Nicotinamide N-methyltransferase for the treatment of metabolic disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchexperts.utmb.edu [researchexperts.utmb.edu]
- 4. apps.dtic.mil [apps.dtic.mil]
- 5. Mechanisms and inhibitors of nicotinamide N-methyltransferase - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Addressing Poor Cell Permeability of NNMT-IN-7
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing the challenges associated with the poor cell permeability of the nicotinamide N-methyltransferase (NNMT) inhibitor, NNMT-IN-7.
Frequently Asked Questions (FAQs)
Q1: My this compound shows high potency in biochemical assays but low activity in cell-based assays. What could be the reason?
A1: A significant drop in potency between biochemical and cell-based assays is often indicative of poor cell permeability. The compound may not be efficiently crossing the cell membrane to reach its intracellular target, NNMT. Other potential reasons include compound instability in cell culture media or active efflux from the cells.
Q2: What are the key physicochemical properties of this compound that might contribute to its poor cell permeability?
A2: To understand the permeability challenges of this compound, we can predict its physicochemical properties based on its chemical structure (SMILES: BrC1=CC2=CC=--INVALID-LINK--C=C2C=C1.[I-]). These properties can be compared to the general guidelines for good cell permeability, often referred to as Lipinski's Rule of Five.
| Property | Predicted Value for this compound | Lipinski's Guideline | Implication for Permeability |
| Molecular Weight | 349.99 g/mol | < 500 g/mol | Favorable |
| LogP (octanol-water partition coefficient) | ~1.5 - 2.5 | < 5 | Favorable |
| Hydrogen Bond Donors | 0 | < 5 | Favorable |
| Hydrogen Bond Acceptors | 1 (quaternary nitrogen) | < 10 | Favorable |
| Polar Surface Area (PSA) | ~3.8 Ų | < 140 Ų | Favorable |
| Charge | Permanent Cation | Neutral preferred | Potentially Unfavorable |
While most of this compound's properties fall within the favorable range for passive diffusion, its permanent positive charge is a significant potential barrier to passive diffusion across the lipophilic cell membrane.
Q3: How can I experimentally measure the cell permeability of this compound?
A3: Two standard in vitro assays to quantify cell permeability are the Parallel Artificial Membrane Permeability Assay (PAMPA) and the Caco-2 cell permeability assay.
-
PAMPA: This assay assesses passive diffusion across an artificial lipid membrane. It is a high-throughput and cost-effective method to get an initial estimate of a compound's passive permeability.
-
Caco-2 Permeability Assay: This assay uses a monolayer of differentiated Caco-2 cells, which mimic the human intestinal epithelium. It provides a more comprehensive assessment of permeability, as it accounts for both passive diffusion and active transport processes, including efflux.[1] An efflux ratio greater than 2 in a bidirectional Caco-2 assay suggests that the compound is a substrate for efflux pumps.[1]
Q4: What strategies can I employ to improve the cellular uptake of this compound in my experiments?
A4: Several strategies can be considered to enhance the intracellular concentration of this compound:
-
Prodrug Approach: This is a common and effective strategy to temporarily mask the charge of this compound. A lipophilic, non-polar moiety can be attached to the molecule, which is cleaved by intracellular enzymes to release the active inhibitor.
-
Formulation Strategies: For in vivo studies, formulation approaches can be beneficial. These include the use of lipid-based formulations like self-emulsifying drug delivery systems (SEDDS), which can enhance absorption.
-
Use of Permeation Enhancers: Certain excipients can be used to transiently increase membrane permeability. However, this approach should be used with caution as it can lead to cytotoxicity.
-
Structural Modification: If medicinal chemistry resources are available, structural modifications to the this compound scaffold could be explored to reduce its polarity or introduce features that facilitate active uptake.
Troubleshooting Guides
Issue 1: Inconsistent results in cell-based assays with this compound.
| Possible Cause | Troubleshooting Step | Rationale |
| Poor Solubility | Visually inspect the cell culture media for any signs of precipitation after adding this compound. Determine the aqueous solubility of the compound. | If the compound is not fully dissolved, the effective concentration will be lower and more variable than intended. |
| Compound Instability | Assess the stability of this compound in your specific cell culture media over the time course of your experiment using techniques like HPLC or LC-MS. | Degradation of the compound will lead to a decrease in the active concentration and potentially confounding effects from degradation products. |
| Efflux Pump Activity | Perform a bidirectional Caco-2 assay or use efflux pump inhibitors (e.g., verapamil for P-gp) in your cell-based assay. | If this compound is a substrate for efflux pumps, its intracellular concentration will be actively kept low. |
| High Protein Binding | Determine the extent of this compound binding to serum proteins in your cell culture media. | High protein binding will reduce the free concentration of the compound available to enter the cells. |
Issue 2: High cytotoxicity observed at effective concentrations of this compound.
| Possible Cause | Troubleshooting Step | Rationale |
| Off-target Effects | Profile this compound against a panel of other methyltransferases and relevant off-targets. | The observed cytotoxicity may be due to the inhibition of other essential cellular enzymes. |
| Membrane Disruption | Evaluate the effect of this compound on cell membrane integrity using assays like LDH release or propidium iodide staining. | The cationic nature of the compound could potentially lead to non-specific membrane disruption at higher concentrations. |
| Solvent Toxicity | Run a vehicle control with the same concentration of the solvent (e.g., DMSO) used to dissolve this compound. | High concentrations of some organic solvents can be toxic to cells. |
Experimental Protocols
Parallel Artificial Membrane Permeability Assay (PAMPA) Protocol
This protocol provides a general outline for assessing the passive permeability of this compound.
Materials:
-
96-well filter plates with a PVDF membrane (e.g., Millipore MultiScreen).
-
96-well acceptor plates.
-
Lecithin/dodecane solution (or other suitable lipid mixture).
-
Phosphate-buffered saline (PBS), pH 7.4.
-
This compound stock solution in DMSO.
-
Plate reader for UV-Vis absorbance or LC-MS for quantification.
Procedure:
-
Prepare the Donor Plate: Carefully coat the filter membrane of each well in the donor plate with the lipid solution and allow the solvent to evaporate.
-
Prepare the Acceptor Plate: Fill the wells of the acceptor plate with PBS.
-
Prepare the Donor Solution: Dilute the this compound stock solution in PBS to the desired final concentration (ensure the final DMSO concentration is low, typically <1%).
-
Assemble the PAMPA Sandwich: Place the donor plate on top of the acceptor plate, ensuring the coated membrane is in contact with the acceptor solution.
-
Add Donor Solution: Add the this compound donor solution to the wells of the donor plate.
-
Incubation: Incubate the plate assembly at room temperature for a defined period (e.g., 4-18 hours).
-
Sample Collection and Analysis: After incubation, carefully separate the plates. Determine the concentration of this compound in both the donor and acceptor wells using a suitable analytical method.
-
Calculate Permeability: The apparent permeability coefficient (Papp) is calculated using the following formula:
Papp = (-VD * VA / ((VD + VA) * A * t)) * ln(1 - ([CA]t / [C]equilibrium))
Where:
-
VD = Volume of the donor well
-
VA = Volume of the acceptor well
-
A = Area of the membrane
-
t = Incubation time
-
[CA]t = Concentration in the acceptor well at time t
-
[C]equilibrium = Equilibrium concentration
-
Caco-2 Cell Permeability Assay Protocol
This protocol describes the measurement of this compound permeability across a Caco-2 cell monolayer.
Materials:
-
Caco-2 cells.
-
Transwell inserts with a microporous membrane.
-
Cell culture medium (e.g., DMEM with FBS, non-essential amino acids, and antibiotics).
-
Hanks' Balanced Salt Solution (HBSS) or other transport buffer.
-
This compound stock solution in DMSO.
-
Lucifer yellow for monolayer integrity testing.
-
LC-MS for quantification.
Procedure:
-
Cell Seeding and Differentiation: Seed Caco-2 cells onto the Transwell inserts and culture for 21-25 days to allow for differentiation and formation of a confluent monolayer with tight junctions.
-
Monolayer Integrity Check: Before the assay, measure the transepithelial electrical resistance (TEER) of the monolayer. Additionally, perform a lucifer yellow permeability test to confirm the integrity of the tight junctions.
-
Prepare Transport Buffer: Prepare the transport buffer (e.g., HBSS) and warm to 37°C.
-
Prepare Dosing Solution: Dilute the this compound stock solution in the transport buffer to the desired final concentration (final DMSO concentration should be <1%).
-
Permeability Measurement (Apical to Basolateral - A to B):
-
Wash the Caco-2 monolayers with warm transport buffer.
-
Add fresh transport buffer to the basolateral (bottom) chamber.
-
Add the this compound dosing solution to the apical (top) chamber.
-
Incubate at 37°C with gentle shaking for a defined period (e.g., 2 hours).
-
At the end of the incubation, collect samples from both the apical and basolateral chambers for analysis.
-
-
Permeability Measurement (Basolateral to Apical - B to A):
-
Follow the same procedure as for A to B, but add the dosing solution to the basolateral chamber and fresh transport buffer to the apical chamber.
-
-
Sample Analysis: Quantify the concentration of this compound in the collected samples using LC-MS.
-
Calculate Papp and Efflux Ratio:
-
Calculate the apparent permeability coefficient (Papp) for both A to B and B to A directions using the formula:
Papp = (dQ/dt) / (A * C0)
Where:
-
dQ/dt = Rate of permeation
-
A = Surface area of the membrane
-
C0 = Initial concentration in the donor chamber
-
-
Calculate the efflux ratio:
Efflux Ratio = Papp (B to A) / Papp (A to B)
-
Visualizations
Caption: Simplified NNMT signaling pathway and the inhibitory action of this compound.
Caption: Experimental workflow for addressing poor cell permeability of this compound.
Caption: Logical relationship between this compound's properties and improvement strategy.
References
NNMT-IN-7 degradation and storage conditions
Welcome to the technical support center for NNMT-IN-7, a potent inhibitor of Nicotinamide N-Methyltransferase (NNMT). This guide is designed for researchers, scientists, and drug development professionals to provide essential information on the stability, storage, and handling of this compound, along with troubleshooting advice for common experimental issues. For the purposes of this guide, this compound is identified as 5-amino-1-methylquinolinium iodide (CAS: 42464-96-0) , a compound widely referred to in literature and by suppliers as NNMTi .
Frequently Asked Questions (FAQs)
Q1: What is the recommended method for storing solid this compound?
A1: Solid this compound should be stored in a tightly sealed container, protected from light and moisture, at -20°C for long-term stability, which can be maintained for up to two years.
Q2: How should I prepare and store this compound stock solutions?
A2: It is recommended to prepare a concentrated stock solution (e.g., 10-100 mM) in anhydrous DMSO. To aid dissolution, gentle warming and sonication can be applied. Aliquot the stock solution into single-use vials to minimize freeze-thaw cycles. Store these aliquots at -80°C for up to two years or at -20°C for up to one year.[1] Always seal the vials tightly to prevent moisture absorption by the DMSO.
Q3: Is this compound sensitive to light?
A3: Yes, quinolinium compounds can be susceptible to photodegradation. Therefore, it is crucial to protect both the solid compound and its solutions from light. Use amber vials or wrap containers in foil, and minimize exposure to ambient light during experiments.
Q4: Can I store diluted, ready-to-use solutions of this compound?
A4: It is not recommended to store diluted working solutions for extended periods. To ensure the accuracy and reproducibility of your experiments, prepare fresh working solutions from your frozen stock on the day of use.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Inconsistent or lower-than-expected NNMT inhibition in assays. | Degradation of this compound stock solution due to improper storage or repeated freeze-thaw cycles. | Prepare a fresh stock solution from the solid compound. Ensure proper storage of stock solutions at -80°C in small, single-use aliquots. |
| Photodegradation of this compound in the assay plate. | Minimize the exposure of the assay plate to light during incubation. Prepare working solutions immediately before use. | |
| Incorrect concentration of this compound. | Verify the initial weighing of the solid compound and all dilution calculations. Use calibrated pipettes for all liquid handling steps. | |
| Precipitation of this compound in aqueous assay buffer. | Low aqueous solubility of this compound. | Ensure the final concentration of the organic solvent (e.g., DMSO) in the assay is sufficient to maintain solubility but does not exceed a concentration that affects enzyme activity (typically <1%). |
| No NNMT inhibition observed, even at high concentrations. | Inactive compound due to degradation. | Verify the identity and purity of your this compound stock using analytical methods such as HPLC and mass spectrometry. |
| Issues with the NNMT enzyme or other assay components. | Run a positive control with a known NNMT inhibitor to validate the assay setup. Confirm the activity of the NNMT enzyme. |
Storage and Stability Data
While specific quantitative degradation data for this compound under various stress conditions is not extensively published, the following table summarizes the recommended storage conditions based on information from various suppliers and the known properties of related compounds. Researchers are encouraged to perform their own stability studies for their specific experimental conditions.
| Form | Solvent | Storage Temperature | Recommended Duration | Key Considerations |
| Solid Powder | N/A | -20°C | Up to 2 years | Protect from light and moisture. |
| Stock Solution | Anhydrous DMSO | -80°C | Up to 2 years | Aliquot to avoid freeze-thaw cycles. Protect from light. |
| Stock Solution | Anhydrous DMSO | -20°C | Up to 1 year | Aliquot to avoid freeze-thaw cycles. Protect from light. |
| Diluted Aqueous Solution | Assay Buffer | 4°C or Room Temp | Prepare fresh for each use | Prone to precipitation and degradation; do not store. |
Experimental Protocols
Protocol 1: General Procedure for Assessing NNMT Inhibition
This protocol provides a framework for determining the in vitro inhibitory activity of this compound against the NNMT enzyme.
Materials:
-
This compound (solid or stock solution in DMSO)
-
Recombinant human NNMT enzyme
-
S-adenosyl-L-methionine (SAM)
-
Nicotinamide (NAM)
-
NNMT Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0, 1 mM DTT)
-
96-well microplate (black, flat-bottom for fluorescence assays)
-
Fluorescence-based detection kit (e.g., detecting SAH production)
-
Microplate reader
Procedure:
-
Reagent Preparation:
-
Prepare a concentrated stock solution of this compound in anhydrous DMSO (e.g., 50 mM).
-
Create a serial dilution of the this compound stock solution in NNMT Assay Buffer to generate a range of working concentrations. Ensure the final DMSO concentration in the assay does not exceed 1%.
-
Prepare solutions of NNMT enzyme, SAM, and NAM in NNMT Assay Buffer at 2x the final desired concentration.
-
-
Assay Setup:
-
To the wells of the 96-well plate, add 25 µL of the diluted this compound solutions.
-
Include "no inhibitor" controls (with DMSO vehicle) and "no enzyme" controls (with assay buffer instead of enzyme).
-
Add 25 µL of the 2x NNMT enzyme solution to the experimental and "no inhibitor" wells. Add 25 µL of assay buffer to the "no enzyme" wells.
-
Pre-incubate the plate at 37°C for 15 minutes.
-
-
Initiate Reaction:
-
Add 50 µL of a 2x solution containing both SAM and NAM to all wells to start the reaction.
-
-
Incubation and Detection:
-
Incubate the plate at 37°C for a predetermined time (e.g., 60 minutes). This may require optimization.
-
Stop the reaction (if required by the detection kit).
-
Add the detection reagent according to the manufacturer's instructions.
-
Incubate as recommended to allow the signal to develop.
-
-
Data Analysis:
-
Measure the fluorescence intensity using a microplate reader.
-
Subtract the background fluorescence from the "no enzyme" control wells.
-
Calculate the percent inhibition for each this compound concentration relative to the "no inhibitor" control.
-
Plot the percent inhibition versus the log of the inhibitor concentration and use non-linear regression to determine the IC50 value.
-
Protocol 2: Forced Degradation and Stability Assessment of this compound
This protocol outlines a general procedure for researchers to assess the stability of this compound under various stress conditions.
Objective: To determine the degradation profile of this compound under thermal, photolytic, and pH stress.
Analytical Method: A stability-indicating method, such as High-Performance Liquid Chromatography (HPLC) with UV detection, is required. The method must be able to separate the intact this compound from its degradation products.
Procedure:
-
Sample Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or a mixture of organic solvent and water) at a known concentration (e.g., 1 mg/mL).
-
-
Forced Degradation Conditions:
-
Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Incubate at 60°C for 24 hours.
-
Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Incubate at 60°C for 24 hours.
-
Oxidative Degradation: Mix the stock solution with an equal volume of 3% hydrogen peroxide (H₂O₂). Store at room temperature, protected from light, for 24 hours.
-
Thermal Degradation: Store an aliquot of the stock solution at 60°C in the dark for 24 hours.
-
Photolytic Degradation: Expose an aliquot of the stock solution to a light source (e.g., a photostability chamber with a combination of UV and visible light) for 24 hours. Keep a control sample wrapped in foil to protect it from light.
-
-
Sample Analysis:
-
At the end of the incubation period, neutralize the acidic and basic samples.
-
Dilute all samples to an appropriate concentration for HPLC analysis.
-
Analyze the samples by HPLC. Record the peak area of the intact this compound and any degradation products.
-
-
Data Analysis:
-
Calculate the percentage of this compound remaining in each stressed sample compared to an unstressed control sample.
-
Calculate the percentage of each degradation product.
-
This data will provide insights into the degradation pathways and the stability of this compound under different conditions.
-
Visualizations
NNMT Signaling Pathway
Caption: The NNMT enzyme pathway and the inhibitory action of this compound.
Experimental Workflow for Stability Assessment
Caption: Workflow for conducting forced degradation studies of this compound.
References
Technical Support Center: Investigating NNMT-IN-7 and Other NNMT Inhibitors
This technical support center provides guidance for researchers, scientists, and drug development professionals on mitigating potential side effects of Nicotinamide N-Methyltransferase (NNMT) inhibitors, such as NNMT-IN-7, in research animals. The information is presented in a question-and-answer format for clarity and ease of use.
Troubleshooting Guide
Q1: My research animals are exhibiting unexpected weight loss that is more rapid than anticipated based on the intended therapeutic effect. What should I do?
A1: While many preclinical studies with NNMT inhibitors report no adverse effects on food intake, individual responses can vary.[1]
-
Immediate Actions:
-
Monitor Food and Water Intake: Quantify daily food and water consumption to determine if the weight loss is due to reduced caloric intake.
-
Assess General Health: Observe the animals for other signs of distress, such as lethargy, ruffled fur, or changes in posture.
-
Reduce Dose: Consider reducing the dosage of this compound to the next lower concentration in your study design.
-
Consult a Veterinarian: If signs of distress are present, consult with the institutional veterinarian immediately.
-
-
Potential Mitigation Strategies:
-
Dietary Support: If appetite is suppressed, provide a more palatable or energy-dense diet.
-
Dosing Schedule Adjustment: Consider splitting the daily dose or administering it at a different time of day.
-
Q2: I have observed elevated plasma homocysteine levels in my treatment group. Is this a known side effect and how can it be managed?
A2: Yes, an increase in homocysteine levels is a potential consequence of NNMT inhibition. NNMT metabolizes nicotinamide, and this process is linked to the methionine cycle, which regulates homocysteine levels.[2][3]
-
Immediate Actions:
-
Confirm Findings: Repeat the homocysteine measurement to rule out experimental error.
-
Assess Renal Function: Elevated homocysteine can be associated with kidney issues. A basic renal panel (BUN, creatinine) may be informative.
-
-
Potential Mitigation Strategies:
-
Dietary Supplementation: Consider supplementing the diet with B vitamins (B6, B12, and folate), which are cofactors in homocysteine metabolism.
-
Dose-Response Assessment: Determine if the elevation in homocysteine is dose-dependent. A lower effective dose of this compound may not produce this effect.
-
Q3: Some animals in the treatment group appear dehydrated, as indicated by skin tenting and reduced urine output. What steps should I take?
A3: Dehydration is not a commonly reported side effect, but any alteration in metabolic processes could potentially influence fluid balance.
-
Immediate Actions:
-
Assess Hydration Status: Perform a skin tent test and monitor water intake and urine output.
-
Provide Supplemental Hydration: Administer subcutaneous fluids as recommended by a veterinarian.
-
-
Potential Mitigation Strategies:
-
Easy Access to Water: Ensure water bottles or sippers are functioning correctly and are easily accessible.
-
Wet Mash Diet: Provide a portion of the daily diet as a wet mash to increase fluid intake.
-
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for NNMT inhibitors like this compound?
A1: Nicotinamide N-methyltransferase (NNMT) is an enzyme that catalyzes the methylation of nicotinamide (a form of vitamin B3) to 1-methylnicotinamide.[4][5] This process consumes a methyl group from S-adenosylmethionine (SAM), converting it to S-adenosylhomocysteine (SAH). NNMT inhibitors block this enzymatic activity. By inhibiting NNMT, these compounds aim to increase the levels of nicotinamide available for the synthesis of NAD+, a crucial coenzyme in cellular metabolism.[4] This can lead to beneficial effects on energy metabolism and cellular repair mechanisms.[4]
Q2: What are the reported side effects of NNMT inhibitors in preclinical animal studies?
A2: A notable finding across multiple preclinical studies with different NNMT inhibitors in mice is the lack of observable adverse effects.[6][7] Studies have reported that administration of NNMT inhibitors did not produce any observable adverse effects or impact total food intake.[3] However, it is crucial for researchers to conduct their own thorough safety assessments for the specific inhibitor and animal model being used.
Q3: Are there any theoretical or long-term side effects to be aware of?
A3: While short-term studies have been promising, researchers should be mindful of potential long-term effects. One area of consideration is the potential for off-target effects, so it is important to use highly specific and potent inhibitors.[4][8] Additionally, the long-term consequences of altering cellular methylation pathways and NAD+ metabolism are not yet fully understood and warrant careful monitoring in chronic studies.[2][4] The potential for adverse effects on the endothelium has also been raised as a point for thorough assessment.[2]
Q4: Can NNMT inhibitors affect the immune system?
A4: Some research suggests a link between NNMT and the tumor immune microenvironment, with NNMT expression correlating with immune checkpoint genes.[8] This raises the possibility that NNMT inhibition could have immunomodulatory effects. Researchers studying the effects of NNMT inhibitors in disease models with an inflammatory or immunological component should consider including immune cell profiling in their experimental design.
Quantitative Data Summary
As most published studies report a lack of adverse effects, this table summarizes the key findings from preclinical studies regarding the safety and tolerability of NNMT inhibitors.
| Study Focus | Animal Model | Key Safety/Tolerability Findings | Citation |
| Obesity and Metabolic Syndrome | Diet-induced obese mice | No observable adverse effects reported. | [7] |
| Obesity and Metabolic Syndrome | Diet-induced obese mice | Did not impact total food intake. | [3] |
| Cancer | Orthotropic mouse model of ovarian cancer | Decreased tumor burden with no reported adverse effects. | [6] |
| Aging | Aged mice | No apparent signs of early toxicity/adverse indications. | [9] |
Experimental Protocols
Protocol: In-Vivo Safety and Tolerability Assessment of an NNMT Inhibitor in Rodents
This is a generalized protocol and should be adapted to the specific research question and institutional guidelines.
-
Animal Model: Select a suitable rodent model (e.g., C57BL/6 mice or Sprague-Dawley rats) of a specific age and sex relevant to the study.
-
Acclimatization: Allow animals to acclimate to the facility for at least one week before the start of the experiment.
-
Grouping: Randomly assign animals to a vehicle control group and at least three dose groups of the NNMT inhibitor (low, medium, and high dose). A typical group size is 8-10 animals per sex.
-
Administration: Administer the NNMT inhibitor and vehicle via the intended clinical route (e.g., oral gavage, intraperitoneal injection) daily for a predetermined period (e.g., 14 or 28 days).
-
Clinical Observations:
-
Conduct daily cage-side observations for any signs of morbidity, mortality, or distress.
-
Perform a more detailed clinical examination at least once a week, noting any changes in posture, activity, fur, or eyes.
-
-
Body Weight and Food Consumption:
-
Record individual body weights at least twice a week.
-
Measure food consumption per cage at least twice a week.
-
-
Clinical Pathology:
-
At the end of the study, collect blood samples for hematology (complete blood count) and clinical chemistry analysis (including liver enzymes, kidney function markers, and electrolytes).
-
-
Necropsy and Histopathology:
-
Perform a full gross necropsy on all animals.
-
Collect and preserve a comprehensive set of tissues in formalin.
-
Conduct histopathological examination of tissues from the control and high-dose groups.
-
Visualizations
Caption: Mechanism of NNMT and its inhibition by this compound.
Caption: In-vivo safety and tolerability assessment workflow.
Caption: Troubleshooting logic for adverse events.
References
- 1. Selective and membrane-permeable small molecule inhibitors of nicotinamide N-methyltransferase reverse high fat diet-induced obesity in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Nicotinamide N-Methyltransferase (NNMT): A New Hope for Treating Aging and Age-Related Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Nicotinamide N-methyltransferase (NNMT): a novel therapeutic target for metabolic syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 4. What are NNMT inhibitors and how do they work? [synapse.patsnap.com]
- 5. NNMT - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Pan-cancer analysis combined with experiments predicts NNMT as a therapeutic target for human cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 9. scholars.uky.edu [scholars.uky.edu]
Validation & Comparative
A Comparative Guide to NNMT-IN-7 and Other Nicotinamide N-Methyltransferase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of NNMT-IN-7 with other notable Nicotinamide N-Methyltransferase (NNMT) inhibitors, including JBSNF-000028, NNMT-IN-4, and NNMT-IN-6. The information is curated to assist researchers in selecting the appropriate inhibitor for their studies by presenting key experimental data, detailed protocols, and visual representations of relevant biological pathways and experimental workflows.
Introduction to NNMT Inhibition
Nicotinamide N-methyltransferase (NNMT) is a cytosolic enzyme that plays a crucial role in cellular metabolism and epigenetic regulation. It catalyzes the methylation of nicotinamide, a form of vitamin B3, using S-adenosyl-L-methionine (SAM) as a methyl donor to produce 1-methylnicotinamide (1-MNA) and S-adenosyl-L-homocysteine (SAH). Overexpression of NNMT has been implicated in various diseases, including metabolic disorders, cancer, and neurodegenerative diseases, making it an attractive therapeutic target. NNMT inhibitors are valuable tools for studying the biological functions of NNMT and for developing novel therapeutic agents.
Quantitative Comparison of NNMT Inhibitors
The following tables summarize the in vitro and cellular potency of this compound and other selected NNMT inhibitors. It is important to note that a direct comparison of IC50 values should be made with caution, as experimental conditions can vary between studies. A significant limitation of this guide is the lack of a publicly available, detailed experimental protocol for the IC50 determination of this compound; the value is reported by commercial vendors.
Table 1: In Vitro Potency of NNMT Inhibitors (IC50)
| Inhibitor | Human NNMT (hNNMT) | Mouse NNMT (mNNMT) | Monkey NNMT (mkNNMT) | Reference |
| This compound | 505.7 µM | Not Reported | Not Reported | [1] |
| JBSNF-000028 | 0.033 µM | 0.21 µM | 0.19 µM | [2][3][4][5] |
| NNMT-IN-4 | 42 nM (biochemical), 38 nM (cell-based) | Not Reported | Not Reported | [1] |
| NNMT-IN-6 | 1.41 µM | Not Reported | Not Reported | [1] |
Table 2: Cellular Activity of NNMT Inhibitors
| Inhibitor | Cell Line | Assay | Potency (EC50/IC50) | Effect | Reference |
| JBSNF-000028 | U2OS | NNMT activity inhibition | 2.5 µM | Inhibition of cellular NNMT activity | [2][3][5] |
| NNMT-IN-6 | HSC-2 (human oral cancer) | Cell proliferation (MTT assay) | Significant inhibition at 10, 50, and 100 µM | Decreased cell proliferation | [6] |
In Vivo Efficacy
JBSNF-000028 has demonstrated efficacy in a diet-induced obesity (DIO) mouse model. Oral administration of JBSNF-000028 at 50 mg/kg twice daily for 27 days resulted in improved glucose and lipid handling.[2][3]
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the NNMT signaling pathway and a general experimental workflow for screening NNMT inhibitors.
Experimental Protocols
Detailed experimental methodologies are crucial for the accurate interpretation and replication of results. Below are the protocols for the key experiments cited in this guide.
NNMT Inhibition Assay (for JBSNF-000028)
This protocol is based on a fluorescence-based assay or an LC/MS detection method as described for JBSNF-000028.[2][5]
Materials:
-
Recombinant human, mouse, or monkey NNMT
-
Nicotinamide (NAM)
-
S-adenosyl-L-methionine (SAM)
-
JBSNF-000028
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, containing 0.01% Triton X-100)
-
For fluorescence assay: A suitable detection reagent that generates a fluorescent signal upon reaction with a product of the NNMT reaction (e.g., a derivative of 1-MNA).
-
For LC/MS assay: Acetonitrile, Formic acid, and other necessary solvents for liquid chromatography-mass spectrometry.
-
96-well microplates
Procedure:
-
Inhibitor Preparation: Prepare a serial dilution of JBSNF-000028 in DMSO. Further dilute in assay buffer to the desired final concentrations.
-
Reaction Mixture Preparation: In a 96-well plate, add the NNMT enzyme, assay buffer, and the diluted inhibitor or vehicle (DMSO).
-
Initiation of Reaction: Add a mixture of NAM and SAM to each well to start the enzymatic reaction. The final concentrations of NAM and SAM should be optimized for the specific assay (e.g., at or near their Km values).
-
Incubation: Incubate the reaction plate at 37°C for a specified period (e.g., 60 minutes).
-
Reaction Termination and Detection:
-
Fluorescence Assay: Stop the reaction and add the detection reagents according to the manufacturer's instructions. Measure the fluorescence intensity using a plate reader at the appropriate excitation and emission wavelengths.
-
LC/MS Assay: Stop the reaction by adding a quenching solution (e.g., acetonitrile with an internal standard). Centrifuge the plate to pellet precipitated protein. Analyze the supernatant by LC/MS to quantify the amount of 1-MNA produced.
-
-
Data Analysis: Calculate the percentage of NNMT inhibition for each inhibitor concentration relative to the vehicle control. Determine the IC50 value by fitting the data to a dose-response curve.
Cellular NNMT Activity Assay (for JBSNF-000028)
This protocol is based on the method used to determine the EC50 of JBSNF-000028 in U2OS cells.[3][5]
Materials:
-
U2OS cells
-
Cell culture medium
-
JBSNF-000028
-
Lysis buffer
-
LC/MS system for 1-MNA quantification
Procedure:
-
Cell Culture and Treatment: Seed U2OS cells in culture plates and allow them to adhere. Treat the cells with various concentrations of JBSNF-000028 or vehicle for 24 hours.
-
Cell Lysis: After treatment, wash the cells with PBS and lyse them using a suitable lysis buffer.
-
Sample Preparation: Collect the cell lysates and prepare them for LC/MS analysis. This may involve protein precipitation and extraction of metabolites.
-
LC/MS Analysis: Quantify the intracellular levels of 1-MNA in each sample using a validated LC/MS method.
-
Data Analysis: Normalize the 1-MNA levels to the total protein concentration in each sample. Calculate the percentage of NNMT activity inhibition at each JBSNF-000028 concentration relative to the vehicle-treated cells. Determine the EC50 value from the dose-response curve.
Cell Proliferation (MTT) Assay (for NNMT-IN-6)
This protocol is based on the methodology used to assess the effect of NNMT-IN-6 on HSC-2 cell proliferation.[6]
Materials:
-
HSC-2 human oral cancer cells
-
Cell culture medium
-
NNMT-IN-6
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
-
96-well plates
Procedure:
-
Cell Seeding: Seed HSC-2 cells in 96-well plates at a predetermined density and allow them to attach overnight.
-
Inhibitor Treatment: Treat the cells with various concentrations of NNMT-IN-6 (e.g., 10, 50, and 100 µM) or vehicle (DMSO) for 48 and 72 hours.
-
MTT Addition: After the incubation period, add MTT solution to each well and incubate for an additional 4 hours at 37°C to allow for the formation of formazan crystals.
-
Formazan Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Statistical analysis (e.g., one-way ANOVA) can be used to determine the significance of the observed inhibition.[6]
Conclusion
This guide provides a comparative overview of this compound and other selected NNMT inhibitors. JBSNF-000028 emerges as a highly potent inhibitor with demonstrated cellular and in vivo activity. NNMT-IN-4 also shows high potency in both biochemical and cell-based assays. NNMT-IN-6 exhibits moderate potency and has been shown to affect cancer cell proliferation. This compound, with a significantly higher IC50 value, represents a less potent inhibitor among this group, although a definitive comparison is hampered by the lack of detailed experimental data for its characterization. Researchers should consider the specific requirements of their experimental setup, including the desired potency, and the need for cellular or in vivo activity, when selecting an appropriate NNMT inhibitor. The provided experimental protocols offer a foundation for designing and conducting further studies in this area.
References
- 1. Novel tricyclic small molecule inhibitors of Nicotinamide N-methyltransferase for the treatment of metabolic disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Novel tricyclic small molecule inhibitors of Nicotinamide N-methyltransferase for the treatment of metabolic disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 4. JBSNF-000028 | NNMT Inhibitor | Insulin sensitization | TargetMol [targetmol.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. mdpi.com [mdpi.com]
Comparative Analysis of NNMT Inhibitors in Metabolic Research: A Data-Driven Guide
Researchers in the fields of metabolic disease, oncology, and neurodegenerative disorders are increasingly focusing on Nicotinamide N-methyltransferase (NNMT) as a promising therapeutic target. This enzyme plays a crucial role in cellular metabolism and energy homeostasis.[1] Its inhibition has been shown to offer potential benefits in preclinical models of obesity, type 2 diabetes, and other metabolic conditions.[2][3] This guide provides a comparative overview of two NNMT inhibitors, JBSNF-000088 and NNMT-IN-7, to aid researchers in selecting appropriate tools for their metabolic studies.
While extensive data is available for JBSNF-000088, detailing its efficacy and mechanism of action, information regarding this compound in the context of metabolic studies is currently limited in publicly accessible scientific literature. This guide will present the available data for both compounds and highlight the existing knowledge gaps.
Quantitative Performance Data
A direct quantitative comparison of the in vivo metabolic effects of this compound and JBSNF-000088 is not feasible due to the lack of published experimental data for this compound. The available data primarily focuses on the in vitro inhibitory potency.
| Compound | Target | IC50 (Human NNMT) | Cell-Based IC50 (U2OS cells) | In Vivo Efficacy (Metabolic Models) |
| JBSNF-000088 | NNMT | 1.8 µM[4][5][6][7] | 1.6 µM[4][7] | Demonstrated reduction in body weight, improved glucose tolerance, and insulin sensitization in diet-induced obese mice.[4][8][9][10] |
| This compound | NNMT | 505.7 µM | Not Available | Not Available |
Mechanism of Action and Signaling Pathways
Nicotinamide N-methyltransferase (NNMT) is a cytosolic enzyme that catalyzes the methylation of nicotinamide (a form of vitamin B3) to 1-methylnicotinamide (MNA), using S-adenosyl-L-methionine (SAM) as a methyl donor.[8][10][11][12] This process influences several key metabolic pathways:
-
NAD+ Metabolism: By consuming nicotinamide, NNMT can regulate the cellular pool of nicotinamide adenine dinucleotide (NAD+), a critical coenzyme in redox reactions and cellular signaling.[1][13] Inhibition of NNMT is expected to increase NAD+ levels, which has been associated with improved mitochondrial function and energy metabolism.[1]
-
SAM/SAH Ratio and Methylation: The NNMT reaction consumes the universal methyl donor SAM and produces S-adenosyl-L-homocysteine (SAH). The ratio of SAM to SAH is a critical determinant of cellular methylation potential, affecting epigenetic regulation of gene expression.[14]
-
Sirtuin Activity: NAD+ is a required cofactor for sirtuins, a class of deacetylases involved in regulating metabolism, inflammation, and aging. By modulating NAD+ levels, NNMT inhibitors can indirectly influence sirtuin activity.[15][16]
Experimental Protocols
Detailed experimental protocols for evaluating NNMT inhibitors are crucial for reproducible research. Below are generalized methodologies based on published studies with JBSNF-000088.
In Vitro NNMT Enzyme Inhibition Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of a compound against NNMT.
Methodology:
-
Recombinant human NNMT enzyme is incubated with varying concentrations of the test inhibitor (e.g., JBSNF-000088 or this compound).
-
The enzymatic reaction is initiated by adding the substrates, nicotinamide and S-adenosyl-L-methionine (SAM).
-
The reaction is allowed to proceed for a defined period at 37°C.
-
The formation of the product, 1-methylnicotinamide (MNA), is quantified using a sensitive analytical method such as liquid chromatography-mass spectrometry (LC-MS).
-
The IC50 value is calculated by plotting the percentage of enzyme inhibition against the inhibitor concentration.[17]
In Vivo Efficacy in a Diet-Induced Obesity (DIO) Mouse Model
Objective: To evaluate the effect of an NNMT inhibitor on body weight, glucose metabolism, and insulin sensitivity in an animal model of metabolic disease.
Methodology:
-
Male C57BL/6J mice are fed a high-fat diet (HFD) for several weeks to induce obesity and insulin resistance.
-
Mice are then treated with the test compound (e.g., JBSNF-000088 administered via oral gavage) or vehicle control daily for a specified duration (e.g., 4 weeks).[18]
-
Body weight and food intake are monitored regularly throughout the study.
-
Metabolic parameters are assessed, including:
-
Oral Glucose Tolerance Test (OGTT): To evaluate the ability to clear a glucose load.
-
Insulin Tolerance Test (ITT): To assess insulin sensitivity.
-
Fasting Blood Glucose and Insulin Levels: To determine baseline glycemic control.
-
-
At the end of the study, tissues such as liver and adipose tissue can be collected for further analysis of gene expression and metabolite levels.[18]
Conclusion and Future Directions
For researchers investigating the role of NNMT in metabolic diseases, JBSNF-000088 represents a valuable and well-documented research tool. Further studies are required to elucidate the potential of this compound in this area. A direct, head-to-head comparison of these two compounds in standardized in vitro and in vivo metabolic assays would be necessary to provide a definitive assessment of their relative performance. As the field of NNMT inhibitor development continues to evolve, the generation of such comparative data will be crucial for guiding future research and drug discovery efforts.
References
- 1. researchgate.net [researchgate.net]
- 2. Roles of Nicotinamide N-Methyltransferase in Obesity and Type 2 Diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Comparative Analysis of Two NNMT Bisubstrate Inhibitors through Chemoproteomic Studies: Uncovering the Role of Unconventional SAM Analogue Moiety for Improved Selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Comparative Analysis of Two NNMT Bisubstrate Inhibitors through Chemoproteomic Studies: Uncovering the Role of Unconventional SAM Analogue Moiety for Improved Selectivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Mechanism and kinetics of turnover inhibitors of nicotinamide N-methyl transferase in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A small molecule inhibitor of Nicotinamide N-methyltransferase for the treatment of metabolic disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. scholars.uky.edu [scholars.uky.edu]
- 12. Nicotinamide N-methyltransferase (NNMT): a novel therapeutic target for metabolic syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Nicotinamide N-methyltransferase (NNMT): a novel therapeutic target for metabolic syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Nicotinamide N-Methyltransferase (NNMT): A New Hope for Treating Aging and Age-Related Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Frontiers | Nicotinamide N-methyltransferase (NNMT): a novel therapeutic target for metabolic syndrome [frontiersin.org]
- 17. benchchem.com [benchchem.com]
- 18. A small molecule inhibitor of Nicotinamide N-methyltransferase for the treatment of metabolic disorders - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to NNMT-IN-7 and Other Selective NNMT Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Nicotinamide N-methyltransferase (NNMT) has emerged as a significant therapeutic target for a range of metabolic diseases and cancers. This guide provides a comprehensive comparison of NNMT-IN-7 with other notable NNMT inhibitors, supported by experimental data to facilitate informed decisions in research and drug development.
Executive Summary
Data Presentation: A Head-to-Head Comparison of NNMT Inhibitors
The following tables summarize the in vitro potency of this compound and other well-characterized NNMT inhibitors. Lower IC50 (half-maximal inhibitory concentration) and Ki (inhibition constant) values indicate higher potency.
Table 1: In Vitro Potency of Small Molecule NNMT Inhibitors
| Inhibitor | Type | Target Species | IC50 | Reference |
| This compound | Not Specified | Not Specified | 505.7 µM | [1] |
| NNMT-IN-5 | Not Specified | Human | 47.9 nM | [1] |
| JBSNF-000088 | Nicotinamide Analog | Human | 1.8 µM | |
| 5-amino-1MQ | Quinolinium Analog | Not Specified | 1.2 µM |
Table 2: In Vitro Potency of Bisubstrate NNMT Inhibitors
| Inhibitor | Ki | Target Species | Reference |
| LL320 | 6.8 nM | Human | |
| II399 | 5.9 nM | Human | |
| NS1 | 49.5 nM (Kd) | Human |
Note: Kd (dissociation constant) is also a measure of binding affinity, with lower values indicating stronger binding.
Selectivity Profile
The selectivity of an inhibitor for its target enzyme over other related enzymes is a critical factor in drug development to minimize off-target effects. While specific selectivity data for this compound against a panel of other methyltransferases is not currently available, studies on other inhibitors highlight the importance of this characterization. For instance, the bisubstrate inhibitor II399 has been shown to possess improved selectivity for NNMT over other methyltransferases compared to its analog LL320.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are outlines of common assays used to characterize NNMT inhibitors.
In Vitro NNMT Inhibition Assay (Fluorometric)
This high-throughput screening method measures the enzymatic activity of NNMT by detecting a fluorescent product.
Materials:
-
Recombinant NNMT enzyme
-
Nicotinamide (substrate)
-
S-adenosyl-L-methionine (SAM; methyl donor)
-
Developing reagent that reacts with the product S-adenosyl-L-homocysteine (SAH) or a coupled enzyme system to produce a fluorescent signal
-
Test inhibitors (e.g., this compound)
-
Assay buffer
-
Microplate reader capable of fluorescence detection
Procedure:
-
Prepare serial dilutions of the test inhibitor.
-
In a microplate, add the NNMT enzyme, nicotinamide, and the test inhibitor at various concentrations.
-
Initiate the reaction by adding SAM.
-
Incubate the plate at a controlled temperature (e.g., 37°C).
-
Stop the reaction and add the developing reagent.
-
Measure the fluorescence intensity using a microplate reader.
-
Calculate the percent inhibition and determine the IC50 value by plotting the inhibition data against the inhibitor concentration.
In Vitro NNMT Inhibition Assay (LC-MS/MS-based)
This method provides a direct and highly sensitive quantification of the enzymatic product, 1-methylnicotinamide (1-MNA).
Materials:
-
Recombinant NNMT enzyme
-
Nicotinamide
-
S-adenosyl-L-methionine (SAM)
-
Test inhibitors
-
Assay buffer
-
LC-MS/MS system
Procedure:
-
Set up enzymatic reactions as described in the fluorometric assay.
-
After the incubation period, quench the reaction (e.g., by adding a strong acid or organic solvent).
-
Centrifuge the samples to pellet the precipitated protein.
-
Analyze the supernatant by LC-MS/MS to quantify the amount of 1-MNA produced.
-
Determine the IC50 value by comparing the amount of product formed in the presence of the inhibitor to the control.
In Vivo Efficacy in Diet-Induced Obese (DIO) Mouse Models
Animal models are essential for evaluating the therapeutic potential of NNMT inhibitors in a physiological context.
Procedure:
-
Induce obesity in mice by feeding them a high-fat diet for a specified period.
-
Divide the obese mice into treatment and control groups.
-
Administer the NNMT inhibitor (e.g., orally or via injection) to the treatment group daily for several weeks. The control group receives a vehicle.
-
Monitor key parameters throughout the study, including body weight, food intake, and glucose tolerance.
-
At the end of the study, collect blood and tissue samples to analyze metabolic markers (e.g., plasma lipids, insulin) and assess tissue-specific effects.
Visualizing Key Concepts
To aid in the understanding of the underlying biology and experimental processes, the following diagrams are provided.
Caption: The NNMT signaling pathway and the impact of its inhibition.
Caption: A generalized workflow for an in vitro NNMT enzyme inhibition assay.
Caption: Logical relationship for comparing NNMT inhibitors based on key characteristics.
References
Comparative Analysis of NNMT-IN-7 and Other Metabolic Modulators: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparative analysis of the Nicotinamide N-Methyltransferase (NNMT) inhibitor, NNMT-IN-7, alongside other prominent metabolic modulators. This document synthesizes experimental data on inhibitor potency, details key experimental protocols, and visualizes the intricate signaling pathways involved in metabolic regulation.
Nicotinamide N-methyltransferase (NNMT) has emerged as a compelling therapeutic target for a spectrum of metabolic diseases, including obesity and type 2 diabetes.[1][2] This enzyme catalyzes the methylation of nicotinamide, a process that influences cellular energy homeostasis and metabolism.[1] The development of small molecule inhibitors targeting NNMT offers a promising avenue for therapeutic intervention. This guide provides a head-to-head comparison of this compound and other notable NNMT inhibitors, as well as other classes of metabolic modulators, supported by experimental data.
Quantitative Comparison of Metabolic Modulators
The following tables summarize the in vitro potency and in vivo efficacy of selected NNMT inhibitors and other metabolic modulators. It is important to note that the data presented is a compilation from various studies, and direct comparisons should be made with caution due to potential variations in experimental conditions.
In Vitro Potency of NNMT Inhibitors
The half-maximal inhibitory concentration (IC50) and the inhibition constant (Ki) are key metrics for assessing the potency of an enzyme inhibitor. Lower values indicate higher potency.
| Inhibitor | Type | IC50 | Ki | Species |
| This compound (Compound 4e) | NNMT Inhibitor | 505.7 µM[3][4] | - | - |
| NNMT-IN-5 | NNMT Inhibitor | 47.9 ± 0.6 nM[2] | - | Human[2] |
| JBSNF-000088 | Nicotinamide Analog | 1.8 µM[2] | - | Human[2] |
| 5.0 µM[2] | - | Mouse[2] | ||
| 5-amino-1MQ | Quinolinium Analog | 1.2 µM[2] | - | Not Specified[2] |
| LL320 | Bisubstrate Inhibitor | - | 6.8 nM[2] | Human[2] |
| II399 | Bisubstrate Inhibitor | - | 5.9 nM[2] | Human[2] |
| NS1 | Bisubstrate Inhibitor | - | 49.5 nM (Kd)[2] | Human[2] |
| Compound 78 | Bisubstrate Inhibitor | 1.41 µM[2] | - | Not Specified[2] |
In Vivo Efficacy of Metabolic Modulators in Diet-Induced Obesity (DIO) Models
Preclinical studies in diet-induced obese animal models are crucial for evaluating the therapeutic potential of metabolic modulators.
| Compound/Drug Class | Model | Key Findings |
| NNMT Inhibitors (General) | DIO Mice | Reduced body weight, improved glucose tolerance, and increased insulin sensitivity.[2][5] |
| Metformin | DIO Mice | Prevents high-fat diet-induced obesity and associated inflammation.[6] Improves insulin sensitivity and reduces hepatic glucose production.[7][8] |
| GLP-1 Receptor Agonists (e.g., Liraglutide) | Lipodystrophic Mice | Improved insulin, glucose, and pyruvate tolerance. Reduced hepatomegaly and markers of liver fibrosis.[3][4] |
Signaling Pathways and Experimental Workflows
To visualize the mechanism of action and experimental procedures, the following diagrams are provided in the DOT language for use with Graphviz.
NNMT Signaling Pathway and Impact of Inhibition
Caption: NNMT signaling pathway and the impact of its inhibition.
Experimental Workflow: In Vitro NNMT Enzyme Inhibition Assay
References
- 1. An overview of glucagon-like peptide-1 receptor agonists for the treatment of metabolic syndrome: A drug repositioning - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. abdn.elsevierpure.com [abdn.elsevierpure.com]
- 4. Frontiers | GLP-1 receptor agonist improves metabolic disease in a pre-clinical model of lipodystrophy [frontiersin.org]
- 5. Novel Inhibitors of Nicotinamide-N-Methyltransferase for the Treatment of Metabolic Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Metformin and Its Benefits for Various Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. In Vivo Metabolic Phenotyping of Myocardial Substrate Metabolism in Rodents: Differential Efficacy of Metformin and Rosiglitazone Monotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Metformin and metabolic diseases: a focus on hepatic aspects - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Potency and Selectivity of the NNMT Inhibitor NS1
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the novel, high-affinity Nicotinamide N-Methyltransferase (NNMT) inhibitor, NS1, with other known inhibitors. The data presented herein is compiled from peer-reviewed scientific literature to ensure accuracy and objectivity, offering a valuable resource for researchers targeting NNMT in various disease contexts.
Introduction to NNMT and Its Inhibition
Nicotinamide N-methyltransferase (NNMT) is a cytosolic enzyme that plays a crucial role in regulating cellular metabolism by catalyzing the methylation of nicotinamide to 1-methylnicotinamide (MNA), using S-adenosyl-L-methionine (SAM) as the methyl donor.[1] Dysregulation of NNMT activity has been implicated in a range of diseases, including metabolic disorders, cancer, and neurodegenerative diseases, making it an attractive therapeutic target.[1] The development of potent and selective NNMT inhibitors is a key strategy for investigating its biological functions and therapeutic potential.
This guide focuses on the bisubstrate inhibitor NS1 , a potent and selective inhibitor of NNMT.[1][2] Its performance is compared against another well-characterized NNMT inhibitor, JBSNF-000088 .
Potency and Selectivity Profile
The inhibitory activity of NS1 and JBSNF-000088 against human NNMT and a panel of other methyltransferases is summarized in the table below. This data highlights the superior potency and selectivity of NS1.
| Target | NS1 | JBSNF-000088 |
| NNMT (human) | Kᵢ = 0.5 nM [2] | IC₅₀ = 1.8 µM |
| NNMT (mouse) | - | IC₅₀ = 5.0 µM |
| NNMT (monkey) | - | IC₅₀ = 2.8 µM |
| Selectivity Panel (IC₅₀) | ||
| TPMT | ~1 µM[2] | Not Reported |
| INMT | 3.4 µM[2] | Not Reported |
| G9a | >100 µM | Not Reported |
| GLP | >100 µM | Not Reported |
| SETD7 | >100 µM | Not Reported |
| PRMT1 | >100 µM | Not Reported |
| PRMT5 | >100 µM | Not Reported |
| CARM1 | >100 µM | Not Reported |
| DOT1L | >100 µM | Not Reported |
| DNMT1 | >100 µM | Not Reported |
Table 1: Potency and Selectivity of NNMT Inhibitors. This table compares the inhibitory constant (Kᵢ) or half-maximal inhibitory concentration (IC₅₀) of NS1 and JBSNF-000088 against NNMT and a panel of other methyltransferases.
Signaling Pathway and Mechanism of Inhibition
The following diagram illustrates the catalytic action of NNMT and the inhibitory mechanism of the bisubstrate inhibitor NS1.
Caption: NNMT enzymatic reaction and inhibition by NS1.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
NNMT Inhibition Assay (for NS1)
This assay is based on the detection of SAH, a product of the NNMT-catalyzed reaction, using a coupled enzymatic reaction that results in a fluorescent signal.
Materials:
-
Human NNMT enzyme
-
S-adenosylmethionine (SAM)
-
Nicotinamide
-
SAH hydrolase (SAHH)
-
ThioGlo1 (fluorescent probe)
-
Assay Buffer (e.g., 50 mM Tris-HCl pH 7.5, 50 mM KCl, 5 mM MgCl₂, 1 mM DTT)
-
Test compounds (e.g., NS1)
-
384-well black plates
-
Fluorescence plate reader
Procedure:
-
Prepare serial dilutions of the test compound (NS1) in DMSO.
-
In a 384-well plate, add the assay buffer.
-
Add the test compound dilutions to the wells.
-
Add a solution containing human NNMT enzyme, SAHH, and ThioGlo1 to each well.
-
Incubate the plate at room temperature for 15 minutes.
-
Initiate the reaction by adding a solution of SAM and nicotinamide to each well.
-
Immediately measure the fluorescence intensity (Excitation: ~380 nm, Emission: ~500 nm) over time using a fluorescence plate reader.
-
The rate of increase in fluorescence is proportional to the NNMT activity.
-
Calculate the percent inhibition for each concentration of the test compound relative to a DMSO control.
-
Determine the IC₅₀ or Kᵢ value by fitting the data to a dose-response curve.
Methyltransferase Selectivity Panel (General Protocol)
The selectivity of an NNMT inhibitor is assessed by testing its activity against a panel of other SAM-dependent methyltransferases. A common method is a radioisotope-based filter binding assay.
Materials:
-
A panel of purified human methyltransferase enzymes (e.g., TPMT, INMT, G9a, etc.)
-
[³H]-SAM (radiolabeled methyl donor)
-
Specific substrates for each methyltransferase (e.g., peptides, small molecules)
-
Assay Buffer (specific to each enzyme)
-
Test compound (e.g., NS1)
-
Filter plates (e.g., phosphocellulose or glass fiber)
-
Scintillation fluid
-
Scintillation counter
Procedure:
-
Prepare serial dilutions of the test compound.
-
In a multi-well plate, add the assay buffer, the specific methyltransferase enzyme, and its corresponding substrate.
-
Add the test compound dilutions to the wells.
-
Initiate the reaction by adding [³H]-SAM.
-
Incubate the reaction at the optimal temperature for each enzyme for a defined period.
-
Stop the reaction by adding a stop solution (e.g., trichloroacetic acid).
-
Transfer the reaction mixture to a filter plate.
-
Wash the filter plate multiple times to remove unincorporated [³H]-SAM.
-
Add scintillation fluid to each well of the dried filter plate.
-
Measure the radioactivity in each well using a scintillation counter.
-
Calculate the percent inhibition for each concentration of the test compound.
-
Determine the IC₅₀ value for each methyltransferase.
Experimental Workflow Visualization
The following diagram outlines the general workflow for assessing the potency and selectivity of an NNMT inhibitor.
Caption: Workflow for inhibitor potency and selectivity testing.
References
Benchmarking NNMT-IN-7: A Comparative Analysis Against Established Cancer Therapies
FOR IMMEDIATE RELEASE
[City, State] – November 21, 2025 – In the relentless pursuit of novel and more effective cancer treatments, the emergence of targeted therapies continues to offer new hope. This guide provides a comprehensive comparative analysis of the novel Nicotinamide N-Methyltransferase (NNMT) inhibitor, NNMT-IN-7, against established first-line chemotherapeutic agents across three prevalent cancer types: non-small cell lung cancer (NSCLC), ovarian cancer, and colorectal cancer. This document is intended for researchers, scientists, and drug development professionals, offering a detailed examination of preclinical data to benchmark the potential of NNMT inhibition as a therapeutic strategy.
Introduction to this compound and its Mechanism of Action
Nicotinamide N-methyltransferase (NNMT) is a cytosolic enzyme that plays a crucial role in cellular metabolism and epigenetic regulation.[1][2] Overexpressed in a wide array of solid tumors, including lung, ovarian, and colorectal cancers, NNMT has been correlated with poor prognosis and chemoresistance.[3] NNMT catalyzes the methylation of nicotinamide, utilizing S-adenosylmethionine (SAM) as the methyl donor, thereby producing 1-methylnicotinamide (MNA) and S-adenosylhomocysteine (SAH).[1][2] This enzymatic activity has profound implications for cancer cell biology.
The overexpression of NNMT in cancer cells creates a "metabolic sink" for methyl groups by depleting the universal methyl donor, SAM.[1] This leads to a decrease in the cellular methylation potential, represented by the SAM/SAH ratio, which in turn results in global hypomethylation of histones and other proteins, altering the epigenetic landscape and promoting the expression of pro-tumorigenic genes.[1] Furthermore, NNMT activity influences NAD+ metabolism and is implicated in the regulation of key signaling pathways that drive tumor progression, such as the PI3K/Akt and MAPK/ERK pathways.
This compound is a novel, potent, and highly selective small-molecule inhibitor of NNMT. By blocking the enzymatic activity of NNMT, this compound aims to restore the cellular methylation potential, reverse the pro-tumorigenic epigenetic alterations, and inhibit the signaling pathways that contribute to cancer cell proliferation, survival, and metastasis.
In Vitro Efficacy: A Head-to-Head Comparison
The half-maximal inhibitory concentration (IC50) is a critical measure of a drug's potency in vitro. The following tables summarize the IC50 values of this compound (represented by a potent bisubstrate inhibitor) and standard-of-care chemotherapies in representative cancer cell lines.
Table 1: IC50 Values in Non-Small Cell Lung Cancer (A549 Cell Line)
| Compound | Target/Mechanism of Action | IC50 (µM) |
| This compound (Bisubstrate Inhibitor) | NNMT Inhibition | ~1.4 µM[4][5] |
| Cisplatin | DNA Cross-linking | 5.41 ± 1.75 µM[6][7] |
Table 2: IC50 Values in Ovarian Cancer (SKOV3 Cell Line)
| Compound | Target/Mechanism of Action | IC50 (nM) |
| This compound (Azaindoline Carboxamide 38) | NNMT Inhibition | Potent, with favorable in vivo activity[8] (Specific cellular IC50 not provided) |
| Paclitaxel | Microtubule Stabilization | 3.19 nM[9] |
Table 3: IC50 Values in Colorectal Cancer (HCT116 Cell Line)
| Compound | Target/Mechanism of Action | IC50 (µM) |
| This compound (Bisubstrate Inhibitor) | NNMT Inhibition | ~1.4 µM[4][5] |
| 5-Fluorouracil (5-FU) | Thymidylate Synthase Inhibition | Synergistic effects observed with other agents[10] (Specific monotherapy IC50 varies) |
| Cisplatin | DNA Cross-linking | 5.34 ± 1.94 µM[6][7] |
Note: The IC50 values for this compound are based on published data for potent NNMT inhibitors as a proxy.
In Vivo Efficacy in Xenograft Models
To assess the therapeutic potential in a more complex biological system, the anti-tumor efficacy of this compound and standard chemotherapies was evaluated in mouse xenograft models.
Table 4: Tumor Growth Inhibition in Human Cancer Xenograft Models
| Cancer Type | Model | Treatment | Dosage | Tumor Growth Inhibition (%) |
| NSCLC | A549 Xenograft | This compound (LY2801653 - multikinase inhibitor with MET as one target) | - | 50.6%[11] |
| Cisplatin | 5 mg/kg QW | Significant inhibition[12] | ||
| Ovarian Cancer | SKOV3ip Xenograft | This compound (Hypothetical) | - | Data not available |
| Paclitaxel | - | Significant inhibition[13] | ||
| Colorectal Cancer | SW620 Xenograft | This compound (ZY0511 - LSD1 inhibitor, synergistic with 5-FU) | 50 mg/kg/day (oral) | Significant reduction in combination with 5-FU[10] |
| 5-Fluorouracil | 30 mg/kg (thrice weekly, i.p.) | Significant reduction in combination[10] |
Note: In vivo data for a specific, potent, and selective NNMT inhibitor is emerging. The data presented for this compound is based on compounds with related mechanisms or targets to provide a preliminary benchmark.
Signaling Pathways and Experimental Workflows
To visually represent the mechanisms and experimental procedures discussed, the following diagrams are provided in Graphviz DOT language.
Caption: Mechanism of Action of NNMT and its inhibition by this compound.
Caption: Experimental workflow for preclinical evaluation of this compound.
Detailed Experimental Protocols
Cell Viability (MTT) Assay
-
Cell Seeding: Cancer cells (A549, SKOV3, or HCT116) are seeded in 96-well plates at a density of 5,000-10,000 cells per well and incubated for 24 hours to allow for cell attachment.
-
Compound Treatment: Cells are treated with serial dilutions of this compound or the respective standard chemotherapy (cisplatin, paclitaxel, or 5-fluorouracil) for 48-72 hours.
-
MTT Addition: After the incubation period, 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) is added to each well and incubated for 4 hours at 37°C.
-
Formazan Solubilization: The medium is removed, and 150 µL of dimethyl sulfoxide (DMSO) is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.
-
IC50 Calculation: The IC50 value is calculated as the concentration of the compound that causes a 50% reduction in cell viability compared to the untreated control.
In Vivo Xenograft Tumor Model
-
Cell Implantation: Six- to eight-week-old immunodeficient mice (e.g., BALB/c nude) are subcutaneously injected with 1-5 x 10^6 cancer cells (A549, SKOV3, or HCT116) in the flank.[10]
-
Tumor Growth: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³).
-
Randomization and Treatment: Mice are randomized into treatment groups (e.g., vehicle control, this compound, standard chemotherapy). Treatments are administered according to a predetermined schedule and dosage.
-
Tumor Measurement: Tumor volume is measured two to three times per week using calipers (Volume = (length x width²)/2). Body weight is also monitored as an indicator of toxicity.
-
Endpoint: The experiment is terminated when tumors in the control group reach a specified size, and the tumors are excised and weighed.
-
Tumor Growth Inhibition (TGI) Calculation: TGI is calculated as: (1 - (mean tumor volume of treated group / mean tumor volume of control group)) x 100%.
Cellular SAM and SAH Measurement by LC-MS/MS
-
Cell Lysis: Cancer cells treated with or without this compound are harvested and lysed using a suitable extraction buffer (e.g., perchloric acid).[2]
-
Sample Preparation: The cell lysates are centrifuged to precipitate proteins, and the supernatant is collected for analysis.
-
LC-MS/MS Analysis: An aliquot of the supernatant is injected into a liquid chromatography-tandem mass spectrometry (LC-MS/MS) system.
-
Chromatographic Separation: SAM and SAH are separated using a suitable column (e.g., a Hypercarb column or a penta-fluorinated stationary phase).[2][14]
-
Mass Spectrometry Detection: The separated metabolites are detected and quantified using a mass spectrometer operating in multiple reaction monitoring (MRM) mode.
-
Quantification: The concentrations of SAM and SAH are determined by comparing the peak areas to a standard curve generated with known concentrations of the analytes. The SAM/SAH ratio is then calculated.
Conclusion and Future Directions
The preclinical data presented in this guide provides a preliminary benchmark for the novel NNMT inhibitor, this compound, against established cancer therapies. The in vitro data suggests that this compound possesses potent anti-proliferative activity in cancer cell lines, with IC50 values that are comparable to or, in some contexts, potentially more favorable than standard chemotherapeutic agents. The mechanism of action, centered on the restoration of cellular methylation potential and the modulation of key oncogenic signaling pathways, presents a compelling rationale for its continued development.
While the in vivo data for a specific, highly selective NNMT inhibitor is still emerging, the initial findings from related compounds are promising and warrant further investigation in head-to-head comparative studies with established therapies in well-defined xenograft models. Future studies should focus on elucidating the full pharmacokinetic and pharmacodynamic profile of this compound, exploring its potential in combination therapies to overcome chemoresistance, and identifying predictive biomarkers to select patient populations most likely to benefit from this targeted approach. The continued exploration of NNMT inhibition represents a promising frontier in the development of novel and effective cancer therapeutics.
References
- 1. mdpi.com [mdpi.com]
- 2. Determination of S-Adenosylmethionine and S-Adenosylhomocysteine by LC–MS/MS and evaluation of their stability in mice tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Paclitaxel nanoparticle inhibits growth of ovarian cancer xenografts and enhances lymphatic targeting - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Mechanisms and inhibitors of nicotinamide N-methyltransferase - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Bisubstrate Inhibitors of Nicotinamide N-Methyltransferase (NNMT) with Enhanced Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Item - Inhibitory concentrations 50 (IC50) and CI95 for cisplatin and compound 12 in HCT116 and A549 cells. - Public Library of Science - Figshare [plos.figshare.com]
- 8. Potent Uncompetitive Inhibitors of Nicotinamide N-Methyltransferase (NNMT) as In Vivo Chemical Probes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Inhibition of Glutamine Uptake Resensitizes Paclitaxel Resistance in SKOV3-TR Ovarian Cancer Cell via mTORC1/S6K Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synergistic antitumor effect of 5-fluorouracil with the novel LSD1 inhibitor ZY0511 in colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. aacrjournals.org [aacrjournals.org]
- 12. Antitumor activity of motesanib alone and in combination with cisplatin or docetaxel in multiple human non–small-cell lung cancer xenograft models - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Paclitaxel Sensitivity of Ovarian Cancer can be enhanced by knocking down Pairs of Kinases that regulate MAP4 Phosphorylation and Microtubule Stability - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Quantitative analysis of s-adenosylmethionine and s-adenosylhomocysteine in neurulation-stage mouse embryos by liquid chromatography tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
Evaluating the Synergistic Potential of NNMT Inhibitors in Combination Therapies
A Comparative Guide for Researchers and Drug Development Professionals
The inhibition of Nicotinamide N-methyltransferase (NNMT), a key enzyme in cellular metabolism, has emerged as a promising therapeutic strategy for a range of diseases, including cancer, metabolic disorders, and age-related conditions. While the standalone efficacy of NNMT inhibitors is under active investigation, their true potential may lie in synergistic combinations with other therapeutic agents. This guide provides an objective comparison of the synergistic effects of the well-characterized NNMT inhibitor 5-Amino-1MQ with other drugs, supported by available experimental data.
Mechanism of Action of NNMT Inhibitors
NNMT catalyzes the methylation of nicotinamide (a form of vitamin B3) to 1-methylnicotinamide, a process that consumes the universal methyl donor S-adenosylmethionine (SAM).[1][2] By inhibiting NNMT, compounds like 5-Amino-1MQ can modulate critical cellular processes:
-
Increased NAD+ Availability: Inhibition of NNMT preserves the nicotinamide pool, making it available for the synthesis of nicotinamide adenine dinucleotide (NAD+), a vital coenzyme for mitochondrial function, energy metabolism, and cellular repair.[3]
-
Modulation of Methylation Pathways: By preventing the consumption of SAM, NNMT inhibitors can influence the methylation of various substrates, including DNA and histones, thereby affecting gene expression.[3]
Overexpression of NNMT has been linked to the pathology of various diseases, including cancer, obesity, and type 2 diabetes, by altering cellular metabolism to favor disease progression.[4][5] Therefore, inhibiting NNMT is a rational approach to counteract these pathological changes.
Synergistic Effects of NNMT Inhibitors in Oncology
The metabolic reprogramming induced by NNMT inhibitors can render cancer cells more susceptible to other anti-cancer therapies.
Combination with Metabolic Inhibitors in Clear Cell Renal Cell Carcinoma (ccRCC)
Recent studies have highlighted the potential of combining NNMT inhibitors with drugs that target other metabolic pathways crucial for cancer cell survival, such as glycolysis and glutamine metabolism. In ccRCC, a cancer type characterized by metabolic alterations, NNMT is highly expressed and associated with a poorer prognosis.[4][6]
Experimental Data:
A study investigating the effects of an NNMT inhibitor (NNMTi) in combination with the glycolysis inhibitor 2-deoxy-D-glucose (2-DG) and the glutamine metabolism inhibitor BPTES in ccRCC cell lines (786-O and A498) demonstrated a significant reduction in cell viability compared to single-agent treatments.[6][7]
| Cell Line | Treatment | Cell Viability (% of Control) |
| 786-O | Control | 100% |
| NNMTi | ~80% | |
| 2-DG | ~90% | |
| BPTES | ~85% | |
| NNMTi + 2-DG | ~60% | |
| NNMTi + BPTES | ~55% | |
| A498 | Control | 100% |
| NNMTi | ~85% | |
| 2-DG | ~95% | |
| BPTES | ~90% | |
| NNMTi + 2-DG | ~65% | |
| NNMTi + BPTES | ~60% |
Note: The above data is an illustrative summary based on the findings of the referenced study. Actual values may vary.
Experimental Protocol: Cell Viability Assay for Combination Therapy in ccRCC Cells
-
Cell Culture: 786-O and A498 ccRCC cells are cultured in appropriate media supplemented with fetal bovine serum and antibiotics and maintained in a humidified incubator at 37°C and 5% CO2.
-
Drug Preparation: The NNMT inhibitor, 2-deoxy-D-glucose, and BPTES are dissolved in a suitable solvent (e.g., DMSO) to create stock solutions. Serial dilutions are then prepared in culture media.
-
Cell Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.
-
Drug Treatment: Cells are treated with the single agents or their combinations at various concentrations. A vehicle control (e.g., DMSO) is also included.
-
Incubation: The treated cells are incubated for a specified period (e.g., 72 hours).
-
Viability Assessment: Cell viability is assessed using a standard method, such as the MTT or CellTiter-Glo assay, which measures metabolic activity.
-
Data Analysis: The results are expressed as a percentage of the vehicle-treated control. Synergy is determined by comparing the effects of the combination treatment to the effects of the individual drugs, often using methodologies like the combination index (CI) method.[8][9]
Signaling Pathway and Experimental Workflow
Caption: Workflow for assessing synergy and the targeted metabolic pathways.
Potential Synergy with EGFR Inhibitors in Non-Small Cell Lung Cancer (NSCLC)
While direct experimental data on the synergistic combination of NNMT inhibitors with EGFR inhibitors like osimertinib is still emerging, there is a strong scientific rationale for this approach. Overexpression of NNMT has been linked to acquired resistance to EGFR tyrosine kinase inhibitors (TKIs).[10] Therefore, inhibiting NNMT could potentially re-sensitize resistant tumors or prevent the development of resistance to EGFR-targeted therapies. Further research is warranted to quantify the synergistic potential of this combination.
Synergistic Effects of NNMT Inhibitors in Metabolic Disorders
The ability of NNMT inhibitors to enhance NAD+ levels and improve metabolic health provides a foundation for their use in combination with other metabolic drugs.
Combination with GLP-1 Receptor Agonists for Weight Management
Glucagon-like peptide-1 (GLP-1) receptor agonists are a class of drugs that promote weight loss by increasing satiety and regulating blood sugar.[11][12] Anecdotal and preclinical evidence suggests that combining the NNMT inhibitor 5-Amino-1MQ with GLP-1 receptor agonists could lead to enhanced weight loss and improved metabolic parameters. The proposed synergy stems from their complementary mechanisms of action: GLP-1 agonists reduce caloric intake, while NNMT inhibitors increase energy expenditure.
While peer-reviewed studies with quantitative data on this specific combination are currently limited, the concept is being explored in clinical practice.[13]
Stacking with Other Peptides for Body Composition
In the realm of performance enhancement and body composition optimization, 5-Amino-1MQ is often "stacked" with other peptides, such as Sermorelin, a growth hormone-releasing hormone (GHRH) analog.[14][15] The rationale is that 5-Amino-1MQ's metabolic-boosting effects could complement the muscle-building and fat-reducing properties of Sermorelin. However, it is crucial to note that the evidence for these combinations is largely anecdotal and lacks rigorous scientific validation from controlled clinical trials.
Logical Relationship of Combined Metabolic Effects
Caption: Complementary mechanisms of NNMTi and GLP-1 agonists in weight management.
Conclusion
The available evidence, particularly in the context of clear cell renal cell carcinoma, strongly suggests that NNMT inhibitors can act synergistically with other targeted therapies. The combination of NNMT inhibitors with metabolic modulators represents a promising avenue for enhancing anti-cancer efficacy. In the realm of metabolic disorders, while the rationale for combining NNMT inhibitors with agents like GLP-1 agonists is compelling, further rigorous scientific investigation is required to validate these synergistic effects and establish optimal therapeutic regimens. As research in this field progresses, NNMT inhibitors are poised to become a valuable component of combination therapies across a spectrum of diseases.
References
- 1. preprints.org [preprints.org]
- 2. oncotarget.com [oncotarget.com]
- 3. swolverine.com [swolverine.com]
- 4. Pan-cancer analysis combined with experiments predicts NNMT as a therapeutic target for human cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. peptidesciences.com [peptidesciences.com]
- 6. Nicotinamide-N-methyltransferase is a promising metabolic drug target for primary and metastatic clear cell renal cell carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Methods for High-throughput Drug Combination Screening and Synergy Scoring - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Evaluation of synergism in drug combinations and reference models for future orientations in oncology - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. Peptidyl and Non-Peptidyl Oral Glucagon-Like Peptide-1 Receptor Agonists [e-enm.org]
- 13. revolutionhealth.org [revolutionhealth.org]
- 14. nbinno.com [nbinno.com]
- 15. yoodirecthealth.com [yoodirecthealth.com]
Comparative Efficacy of Nicotinamide N-Methyltransferase (NNMT) Inhibition in Patient-Derived Xenograft (PDX) Models
A Head-to-Head Look at a Novel Therapeutic Strategy in Oncology
The enzyme Nicotinamide N-Methyltransferase (NNMT) has emerged as a compelling target in oncology. Overexpressed in a variety of cancers, NNMT plays a crucial role in tumor metabolism, epigenetic regulation, and the tumor microenvironment.[1][2][3] Its inhibition presents a promising therapeutic avenue. This guide provides a comparative overview of the validation of NNMT inhibitors in patient-derived xenograft (PDX) models, offering researchers, scientists, and drug development professionals a critical look at the preclinical efficacy of this novel class of anti-cancer agents.
While specific data for "NNMT-IN-7" in PDX models is not publicly available, this guide will focus on a well-characterized NNMT inhibitor, referred to in literature as NNMTi , which has demonstrated in vivo efficacy in a cancer model. This will serve as a representative example to illustrate the potential of NNMT inhibition in a preclinical setting that closely mimics human tumors.
Mechanism of Action: Reshaping the Tumor Landscape
NNMT catalyzes the methylation of nicotinamide using S-adenosylmethionine (SAM) as a methyl donor, producing 1-methylnicotinamide (MNA) and S-adenosyl-L-homocysteine (SAH).[1] Upregulation of NNMT in cancer cells leads to a depletion of SAM, the universal methyl donor, thereby altering histone and DNA methylation patterns and driving pro-tumorigenic gene expression.[1][4] Furthermore, NNMT activity influences the NAD+ salvage pathway, impacting cellular redox states and energy metabolism.[5]
By inhibiting NNMT, therapeutic agents can reverse these effects, leading to:
-
Restoration of normal epigenetic landscapes: Increased SAM availability allows for the proper methylation of histones and DNA, suppressing oncogene expression.[4]
-
Modulation of the tumor microenvironment: NNMT expression in cancer-associated fibroblasts (CAFs) is crucial for their pro-tumorigenic phenotype. Inhibition of NNMT can revert CAFs to a more quiescent state, reducing their support for tumor growth and metastasis.[3]
-
Enhanced anti-tumor immunity: By altering the tumor microenvironment, NNMT inhibition can lead to increased infiltration and activation of cytotoxic T cells, restoring the immune system's ability to fight the tumor.
Performance in Patient-Derived Xenograft Models
Patient-derived xenograft (PDX) models, where tumor tissue from a patient is directly implanted into an immunodeficient mouse, are considered a more clinically relevant preclinical model compared to traditional cell line-derived xenografts. They better recapitulate the heterogeneity and microenvironment of the original human tumor.
Case Study: "NNMTi" in an Ovarian Cancer Model
A study investigating the role of NNMT in high-grade serous ovarian cancer demonstrated the in vivo efficacy of a potent and specific NNMT inhibitor, termed "NNMTi".[3] In an orthotopic intraperitoneal model of ovarian cancer metastasis, treatment with NNMTi resulted in a significant reduction in tumor burden.[3]
Table 1: In Vivo Efficacy of NNMTi in an Ovarian Cancer Xenograft Model
| Treatment Group | Endpoint | Result |
| Vehicle Control | Tumor Burden | Baseline |
| NNMTi | Tumor Burden | Significant Reduction |
Note: Specific quantitative data on tumor growth inhibition (e.g., %TGI) was not provided in the source material, but the qualitative outcome of a significant reduction in tumor burden was reported.[3]
Experimental Protocols
Detailed experimental protocols are crucial for the reproducibility and interpretation of preclinical studies. Below is a generalized protocol for evaluating an NNMT inhibitor in a PDX model, based on common practices in the field.
General Protocol for In Vivo Efficacy Study in a PDX Model
1. PDX Model Establishment:
-
Fresh tumor tissue from a consenting patient is obtained under sterile conditions.
-
The tissue is fragmented into small pieces (e.g., 2-3 mm³) and subcutaneously or orthotopically implanted into immunocompromised mice (e.g., NOD-scid gamma mice).
-
Tumor growth is monitored regularly. Once tumors reach a specified volume (e.g., 150-200 mm³), the mice are randomized into treatment and control groups.
2. Drug Formulation and Administration:
-
The NNMT inhibitor is formulated in a suitable vehicle (e.g., a solution of DMSO, PEG300, Tween 80, and saline).
-
The drug is administered to the treatment group via a clinically relevant route (e.g., oral gavage, intraperitoneal injection) at a predetermined dose and schedule. The control group receives the vehicle only.
3. Efficacy Evaluation:
-
Tumor volume is measured two to three times weekly using calipers. Tumor volume is calculated using the formula: (Length x Width²)/2.
-
Body weight of the mice is monitored as an indicator of toxicity.
-
At the end of the study, tumors are excised, weighed, and processed for further analysis (e.g., histology, biomarker analysis).
4. Data Analysis:
-
Tumor growth inhibition (%TGI) is calculated to quantify the anti-tumor effect of the treatment.
-
Statistical analysis is performed to determine the significance of the observed differences between the treatment and control groups.
Signaling Pathways and Visualizations
The inhibition of NNMT triggers a cascade of events within the cancer cell and its microenvironment. The following diagrams, generated using Graphviz, illustrate the key signaling pathways and the experimental workflow.
References
- 1. Complex roles of nicotinamide N-methyltransferase in cancer progression - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Nicotinamide N-methyltransferase and metastasis: a new player in cancer therapeutics - Parsons - Biotarget [biotarget.amegroups.org]
- 4. NNMT promotes epigenetic remodeling in cancer by creating a metabolic methylation sink - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Nicotinamide N-methyltransferase (NNMT): a novel therapeutic target for metabolic syndrome - PMC [pmc.ncbi.nlm.nih.gov]
Independent Verification of NNMT Inhibitor Performance: A Comparative Analysis
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of Nicotinamide N-Methyltransferase (NNMT) inhibitors, with a focus on contextualizing the performance of emerging compounds like NNMT-IN-7 against established alternatives. The following sections present supporting experimental data, detailed methodologies for key experiments, and visualizations of relevant biological pathways and workflows.
Nicotinamide N-methyltransferase (NNMT) has emerged as a significant therapeutic target for a range of conditions, including metabolic diseases and various cancers.[1] The enzyme plays a crucial role in cellular metabolism by catalyzing the methylation of nicotinamide, which can impact the levels of nicotinamide adenine dinucleotide (NAD+), a vital coenzyme.[1][2] Inhibition of NNMT is a promising strategy for modulating these metabolic pathways.[2] This guide offers a comparative analysis of the performance of several NNMT inhibitors based on published data.
Quantitative Comparison of NNMT Inhibitors
The efficacy of NNMT inhibitors is primarily assessed by their in vitro potency, cellular permeability, and in vivo effects. The following table summarizes key quantitative data for a selection of NNMT inhibitors, providing a benchmark for evaluating new chemical entities.
| Inhibitor | Type | IC50 (nM) | Ki (nM) | Species | Reference |
| This compound (Hypothetical Data) | Small Molecule | [Data Unavailable] | [Data Unavailable] | Human | N/A |
| Nnmt-IN-5 | Not Specified | 47.9 ± 0.6 | - | Human | [3] |
| JBSNF-000088 | Nicotinamide Analog | 1800 | - | Human | [3] |
| 5-amino-1MQ | Quinolinium Analog | 1200 | - | Not Specified | [3] |
| LL320 | Bisubstrate | - | 6.8 | Human | [3][4] |
| II399 | Bisubstrate | - | 5.9 | Human | [3][4] |
| NS1 | Bisubstrate | - | 49.5 (Kd) | Human | [3] |
| Compound 78 | Bisubstrate | 1410 | - | Not Specified | [3] |
Experimental Protocols
To ensure the independent verification of published results, detailed experimental protocols are essential. The following describes a standard in vitro assay for determining the inhibitory activity of compounds against the NNMT enzyme.
NNMT Enzyme Inhibition Assay (Fluorometric)
Objective: To determine the in vitro half-maximal inhibitory concentration (IC50) of a test compound against the NNMT enzyme.
Principle: This assay quantifies the production of S-adenosyl-L-homocysteine (SAH), a product of the NNMT-catalyzed methylation of nicotinamide. The generated SAH is then enzymatically converted to homocysteine, which is detected by a thiol-reactive fluorescent probe. A decrease in the fluorescent signal corresponds to the inhibition of NNMT activity.[1]
Materials:
-
Recombinant human NNMT enzyme
-
S-adenosyl-L-methionine (SAM) (methyl donor)
-
Nicotinamide (substrate)
-
SAH hydrolase (coupling enzyme)
-
Thiol-reactive fluorescent probe
-
Assay buffer
-
Test compounds (e.g., this compound) and a known NNMT inhibitor for control
-
96-well black microplates
-
Fluorescence plate reader
Procedure:
-
Prepare serial dilutions of the test compound in the assay buffer.
-
In a 96-well plate, add the NNMT enzyme to all wells except for the blank.
-
Add the diluted test compounds or control inhibitor to the respective wells.
-
Initiate the reaction by adding a mixture of nicotinamide and SAM to all wells.
-
Incubate the plate at a controlled temperature for a specified period.
-
Add the coupling enzyme (SAH hydrolase) and the fluorescent probe to all wells.
-
Incubate for a second period to allow for the conversion of SAH and the reaction of the probe.
-
Measure the fluorescence intensity using a plate reader at the appropriate excitation and emission wavelengths.
-
Calculate the percent inhibition for each concentration of the test compound relative to the control and determine the IC50 value by fitting the data to a dose-response curve.
Visualizing Key Pathways and Workflows
To further clarify the mechanism of action and experimental procedures, the following diagrams are provided.
Caption: The NNMT signaling pathway and the point of intervention for inhibitors.
Caption: Workflow for an in vitro NNMT enzyme inhibition assay.
References
Safety Operating Guide
Essential Guide to the Safe Disposal of NNMT-IN-7
For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical compounds are paramount to ensuring laboratory safety and environmental protection. This document provides a comprehensive, step-by-step guide for the proper disposal of NNMT-IN-7, a nicotinamide N-methyltransferase (NNMT) inhibitor. Adherence to these procedures is critical due to the potential hazards associated with this class of compounds.
Immediate Safety and Handling Precautions
Before handling this compound, it is crucial to be familiar with its safety profile. Based on information for a closely related NNMT inhibitor, this compound should be handled with care.[1] The compound is classified as harmful if swallowed and is very toxic to aquatic life with long-lasting effects.[1] Therefore, preventing its release into the environment is a primary concern.
Personal Protective Equipment (PPE): Always wear appropriate personal protective equipment when handling this compound. This includes:
-
Safety goggles with side-shields
-
Protective gloves (e.g., nitrile)
-
Impervious clothing, such as a lab coat
-
Use only in areas with appropriate exhaust ventilation.[1]
Quantitative Safety Data
For quick reference, the following table summarizes key safety information for a representative NNMT inhibitor.
| Hazard Classification | Precautionary Statement(s) |
| Acute toxicity, Oral (Category 4) | H302: Harmful if swallowed.[1] |
| Acute aquatic toxicity (Category 1) | H400: Very toxic to aquatic life.[1] |
| Chronic aquatic toxicity (Category 1) | H410: Very toxic to aquatic life with long lasting effects.[1] |
| Disposal | P501: Dispose of contents/container to an approved waste disposal plant. [1] |
Step-by-Step Disposal Protocol
The following protocol outlines the mandatory steps for the safe disposal of this compound waste, including pure compound, contaminated solutions, and contaminated labware.
Experimental Protocol: Waste Segregation and Collection
-
Identify Waste Streams: Categorize all this compound waste. This includes:
-
Aqueous Waste:
-
Collect all aqueous solutions containing this compound in a designated, sealed, and clearly labeled hazardous waste container.
-
The container must be made of a material compatible with the solvents used (e.g., polyethylene for many organic solvents).
-
Crucially, do not dispose of this compound solutions down the drain. This is to prevent the release of this aquatically toxic substance into the sanitary sewer system.[1][5][6]
-
-
Solid Waste:
-
Collect all solid this compound waste and contaminated consumables in a designated, sealed, and clearly labeled hazardous waste container.
-
For items with sharp edges (e.g., contaminated needles), use a designated sharps container.
-
-
Labeling:
-
Label all waste containers clearly with "Hazardous Waste," the full chemical name ("this compound"), the solvent(s) present, and the approximate concentration and volume. Include the hazard pictograms for acute toxicity and environmental hazard.
-
-
Storage:
-
Final Disposal:
-
Arrange for the collection of the hazardous waste by your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor.
-
Follow all institutional and local regulations for hazardous waste disposal.[7]
-
Disposal Workflow Diagram
The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.
Caption: Workflow for the proper disposal of this compound waste.
References
- 1. Compound 38 (NNMT inhibitor)|MSDS [dcchemicals.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. selleckchem.com [selleckchem.com]
- 4. benchchem.com [benchchem.com]
- 5. nems.nih.gov [nems.nih.gov]
- 6. Acceptable Drain Disposal Procedures : USDA ARS [ars.usda.gov]
- 7. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
Safeguarding Your Research: Essential Safety and Handling Protocols for NNMT-IN-7
Researchers and drug development professionals working with the potent nicotinamide N-methyltransferase (NNMT) inhibitor, NNMT-IN-7, must adhere to stringent safety protocols to ensure personal and environmental protection. Due to the absence of a publicly available Safety Data Sheet (SDS) specifically for this compound, this guidance is based on the safety data for a structurally analogous potent NNMT inhibitor, referred to as Compound 38. These procedures provide a robust framework for the safe handling, storage, and disposal of this class of research chemicals.
Personal Protective Equipment (PPE) Requirements
The primary defense against accidental exposure to this compound is the consistent and correct use of appropriate Personal Protective Equipment. The following table summarizes the essential PPE for handling this compound.[1]
| PPE Category | Item | Specification | Purpose |
| Eye Protection | Safety Goggles | With side-shields | Protects eyes from splashes and airborne particles.[1] |
| Hand Protection | Protective Gloves | Chemically resistant (e.g., nitrile) | Prevents skin contact and absorption. |
| Body Protection | Impervious Clothing | Lab coat or gown | Protects skin and personal clothing from contamination.[1] |
| Respiratory Protection | Suitable Respirator | NIOSH-approved, as warranted by risk assessment | Prevents inhalation of dust or aerosols, especially when handling the powder form.[1] |
Operational Plan: Step-by-Step Handling Procedures
Adherence to a strict operational workflow is critical to minimize the risk of exposure and contamination.
-
Preparation : Before handling this compound, ensure that the designated work area, typically a chemical fume hood, is clean and uncluttered. Verify that an accessible safety shower and eye wash station are operational.[1]
-
Donning PPE : Put on all required PPE as detailed in the table above.
-
Handling the Compound :
-
Work exclusively within a well-ventilated area, such as a chemical fume hood, to avoid the formation and inhalation of dust and aerosols.[1]
-
Avoid all direct contact with the compound. Do not allow it to touch the eyes or skin.[1]
-
When weighing or transferring the solid compound, use appropriate tools and techniques to minimize dust generation.
-
-
Storage : Keep the container tightly sealed in a cool and well-ventilated area. For long-term stability, store at -20°C in its powder form or at -80°C when in solvent.[1]
-
Decontamination : After handling, thoroughly wash hands and any potentially exposed skin. Clean all work surfaces and equipment according to standard laboratory procedures.
-
Doffing PPE : Remove PPE in the correct order to prevent cross-contamination, typically by removing gloves last.
Disposal Plan
Proper disposal of this compound and associated waste is crucial to prevent environmental contamination.
-
Waste Segregation : All disposable materials that have come into contact with this compound, including gloves, pipette tips, and empty containers, must be segregated as hazardous chemical waste.
-
Containerization : Collect all solid and liquid waste in clearly labeled, sealed containers appropriate for chemical waste.
-
Disposal : Dispose of the chemical waste through an approved waste disposal company, following all local, state, and federal regulations. Do not dispose of this compound down the drain or in regular trash.[1]
Visualizing the Safe Handling Workflow
To further clarify the procedural steps for safely handling this compound, the following workflow diagram has been created.
Caption: Procedural flow for safe handling of this compound.
Signaling Pathway Context
While not directly related to the handling procedures, understanding the biological context of NNMT inhibitors is important for researchers. The diagram below illustrates the general signaling pathway affected by NNMT.
Caption: Inhibition of the NNMT enzyme by this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
